molecular formula C20H43O4P B1582004 Didecyl hydrogen phosphate CAS No. 7795-87-1

Didecyl hydrogen phosphate

Cat. No.: B1582004
CAS No.: 7795-87-1
M. Wt: 378.5 g/mol
InChI Key: QHAUASBJFFBWMY-UHFFFAOYSA-N
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Description

Didecyl hydrogen phosphate is a useful research compound. Its molecular formula is C20H43O4P and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound Didecyl hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309954. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Didecyl hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didecyl hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

didecyl hydrogen phosphate
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InChI

InChI=1S/C20H43O4P/c1-3-5-7-9-11-13-15-17-19-23-25(21,22)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHAUASBJFFBWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43O4P
Source PubChem
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DSSTOX Substance ID

DTXSID10884439
Record name Phosphoric acid, didecyl ester
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Molecular Weight

378.5 g/mol
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CAS No.

7795-87-1
Record name Phosphoric acid, didecyl ester
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Record name Phosphoric acid, didecyl ester
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Record name Didecyl hydrogen phosphate
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Didecyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core chemical properties of didecyl hydrogen phosphate, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just technical data, but also to provide insights into the causality behind its chemical behavior and applications.

Introduction: The Molecular Architecture and Significance of Didecyl Hydrogen Phosphate

Didecyl hydrogen phosphate, a dialkyl phosphate ester, is characterized by a central phosphate group bonded to two ten-carbon alkyl chains (decyl groups). This amphiphilic structure, featuring a polar, acidic phosphate head and two nonpolar, lipophilic tails, is the primary determinant of its chemical properties and diverse applications. In the pharmaceutical sciences, this unique molecular architecture allows it to function as an effective emulsifier, stabilizer, and component of advanced drug delivery systems.

Caption: Chemical structure of didecyl hydrogen phosphate.

Physicochemical Properties

The physical properties of didecyl hydrogen phosphate are largely dictated by its long alkyl chains, which contribute to its waxy or solid nature at room temperature and its limited solubility in aqueous media. The following table summarizes key physicochemical properties. It is important to note that experimental data for didecyl hydrogen phosphate is limited; therefore, some values are based on its close structural analog, didodecyl hydrogen phosphate, and are indicated as such.

PropertyValueReference/Comment
Molecular Formula C₂₀H₄₃O₄P[1]
Molecular Weight 378.5 g/mol [1]
Appearance White to off-white solidInferred from long-chain dialkyl phosphates.
Melting Point ~29-30 °CBased on didodecyl hydrogen phosphate[2]. The shorter alkyl chains of didecyl hydrogen phosphate would suggest a slightly lower melting point.
Boiling Point > 500 °CBased on didodecyl hydrogen phosphate (507.9 °C)[2]. Subject to decomposition at high temperatures.
Solubility Insoluble in water; Soluble in organic solvents (e.g., heptane, isopropanol)[3]
pKa ~0.88Estimated for didodecyl hydrogen phosphate[4]. This indicates it is a strong acid.
XLogP3 8.0Computed value, indicating high lipophilicity[1].

Chemical Reactivity and Stability

The chemical behavior of didecyl hydrogen phosphate is governed by the reactivity of the phosphate group and the stability of the ester linkages.

Acidity and Salt Formation

As a hydrogen phosphate, the molecule possesses an acidic proton on one of the phosphate oxygens. This proton is readily lost in the presence of a base, allowing for the formation of various salts. The pKa is estimated to be low, suggesting that didecyl hydrogen phosphate is a relatively strong acid and will exist predominantly in its anionic (deprotonated) form at physiological pH.[4] This property is crucial for its function as an emulsifier and for its interactions with cationic species.

Hydrolytic Stability

The ester bonds in didecyl hydrogen phosphate are susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. In aqueous solutions, the stability of dialkyl hydrogen phosphates can be limited, with degradation products including the corresponding alcohol (decanol) and phosphoric acid.[5] For instance, a study on dimethyl hydrogen phosphite showed that its stability in a phosphate buffer at pH 7.4 and 37°C was limited to a few hours.[5] While the longer alkyl chains of didecyl hydrogen phosphate may offer some steric hindrance to hydrolysis, long-term stability in aqueous formulations should be carefully evaluated.

Thermal Decomposition

At elevated temperatures, didecyl hydrogen phosphate can undergo decomposition. The exact decomposition products will depend on the conditions, but are likely to include alkenes (from the dehydration of the decyl chains) and phosphoric acid derivatives. Distillation of long-chain dialkyl phosphates is often avoided as it can lead to decomposition.[6]

Reactivity with Metal Ions

The phosphate headgroup can chelate metal ions, which can be a desirable property in some applications but may also lead to instability or incompatibility in formulations containing metal salts.

Role in Drug Development and Pharmaceutical Formulations

The amphiphilic nature of didecyl hydrogen phosphate makes it a valuable excipient in pharmaceutical formulations, where it can serve multiple functions:

  • Emulsifying Agent: Its ability to reside at oil-water interfaces makes it an effective emulsifier for creating stable creams, lotions, and other semi-solid dosage forms.

  • Component of Liposomes and Nanoparticles: The lipid-like structure of didecyl hydrogen phosphate allows for its incorporation into the lipid bilayers of liposomes and the matrix of solid lipid nanoparticles. These advanced drug delivery systems can be used to encapsulate and protect drug molecules, control their release, and target them to specific sites in the body.

  • Surface Modifier: Didecyl hydrogen phosphate can be used to modify the surface of materials, for example, to create hydrophobic coatings or to promote adhesion. A study on alkyl phosphates with varying chain lengths demonstrated their ability to form self-assembled monolayers on titanium oxide surfaces.[3]

Experimental Protocols: Synthesis and Characterization

A robust understanding of the chemical properties of didecyl hydrogen phosphate relies on well-defined experimental methodologies for its synthesis and characterization.

Synthesis of Didecyl Hydrogen Phosphate

A convenient and high-yield synthesis of long-chain dialkyl phosphates, such as didecyl hydrogen phosphate, can be achieved through the reaction of phosphorus oxychloride with the corresponding alcohol in the presence of a base, followed by hydrolysis.[6]

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Isolation Reactants Phosphorus Oxychloride + Decanol + Triethylamine in Toluene Reaction_Vessel Reaction at controlled temperature Reactants->Reaction_Vessel Filtration Filtration to remove triethylammonium chloride Reaction_Vessel->Filtration Steam_Hydrolysis Steam Hydrolysis Filtration->Steam_Hydrolysis Phase_Separation Phase Separation Steam_Hydrolysis->Phase_Separation Drying Drying of organic phase Phase_Separation->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Didecyl Hydrogen Phosphate Evaporation->Product

Caption: A typical workflow for the synthesis of didecyl hydrogen phosphate.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve decanol and triethylamine in toluene.

  • Addition of Phosphorus Oxychloride: Cool the solution in an ice bath and add a solution of phosphorus oxychloride in toluene dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Filtration: Filter the reaction mixture to remove the precipitated triethylammonium chloride.

  • Hydrolysis: Treat the filtrate with steam for a specified period to hydrolyze any remaining reactive phosphorus species.

  • Workup: Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude didecyl hydrogen phosphate. Further purification can be achieved by recrystallization if necessary.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of didecyl hydrogen phosphate.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) Confirms the chemical structure, provides information on purity, and can be used to study degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies characteristic functional groups, such as P=O, P-O-C, and O-H stretches.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation.
Differential Scanning Calorimetry (DSC) Determines the melting point and other thermal transitions.
Thermogravimetric Analysis (TGA) Evaluates thermal stability and decomposition profile.
High-Performance Liquid Chromatography (HPLC) Assesses purity and can be used to quantify the compound in formulations.
Potentiometric Titration Determines the pKa value.

Safety and Handling

Didecyl hydrogen phosphate should be handled with appropriate personal protective equipment, including gloves and safety glasses. As an acidic compound, it can be irritating to the skin and eyes. For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Didecyl hydrogen phosphate is a versatile molecule with a unique combination of properties derived from its amphiphilic structure. Its acidic nature, coupled with its long lipophilic chains, makes it a valuable component in a range of pharmaceutical applications, particularly in the formulation of emulsions and advanced drug delivery systems. A thorough understanding of its chemical properties, including its reactivity, stability, and interactions with other components, is crucial for its effective and safe use in the development of new and improved drug products. While specific experimental data for didecyl hydrogen phosphate is not abundant in the public domain, a solid understanding of its chemistry can be built upon the well-established principles of phosphate ester chemistry and by drawing comparisons with its close structural analogs.

References

Sources

An In-depth Technical Guide to the Synthesis of Didecyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of didecyl hydrogen phosphate, a long-chain dialkyl phosphate with significant applications in various scientific and industrial fields, including as an excipient in drug delivery systems. This document delves into the core principles of its synthesis, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. Emphasis is placed on the prevalent synthetic route utilizing phosphorus oxychloride, alongside a discussion of alternative methods. The guide further details robust purification strategies to mitigate common impurities and outlines key analytical techniques for comprehensive characterization, ensuring the production of high-purity didecyl hydrogen phosphate suitable for research and development applications. Safety protocols for handling the hazardous reagents involved are also thoroughly addressed.

Introduction: The Significance of Didecyl Hydrogen Phosphate

Didecyl hydrogen phosphate belongs to the class of dialkyl hydrogen phosphates, which are characterized by a central phosphate group esterified with two alkyl chains. The long, lipophilic decyl chains of didecyl hydrogen phosphate impart surfactant-like properties, making it a valuable molecule in formulations, as a catalyst in certain organic reactions, and as a key intermediate in the synthesis of other organophosphorus compounds. In the pharmaceutical industry, such long-chain phosphates are explored for their potential as components in lipid-based drug delivery systems, where they can influence the stability and release profile of active pharmaceutical ingredients.

The synthesis of didecyl hydrogen phosphate, while conceptually straightforward, presents challenges in controlling the reaction to achieve a high yield of the desired dialkyl ester while minimizing the formation of mono- and trialkylated byproducts. This guide aims to provide the necessary expertise to navigate these challenges effectively.

Synthetic Strategies for Didecyl Hydrogen Phosphate

The phosphorylation of alcohols is the cornerstone of didecyl hydrogen phosphate synthesis. Several phosphorylating agents can be employed, each with its own set of advantages and challenges. This section will explore the most common and effective methods.

The Phosphorus Oxychloride (POCl₃) Method: A Detailed Protocol and Mechanistic Insight

The reaction of phosphorus oxychloride with decanol is the most widely employed method for synthesizing didecyl hydrogen phosphate. The reaction proceeds in a stepwise manner, and careful control of stoichiometry and reaction conditions is paramount to favor the formation of the dialkyl phosphate.

2.1.1. Underlying Chemistry and Mechanism

Phosphorus oxychloride is a highly reactive phosphorylating agent. The reaction with an alcohol, such as decanol, involves the nucleophilic attack of the alcoholic oxygen on the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

The reaction can be visualized as a three-step process:

  • Formation of the Monoalkyl Dichlorophosphate: The first equivalent of decanol reacts with POCl₃ to form decyl dichlorophosphate.

  • Formation of the Dialkyl Monochlorophosphate: A second equivalent of decanol reacts to yield didecyl chlorophosphate.

  • Hydrolysis to Didecyl Hydrogen Phosphate: The final step involves the hydrolysis of the remaining P-Cl bond to a P-OH group, yielding the desired didecyl hydrogen phosphate.

Over-reactivity of POCl₃ can lead to the formation of tridecyl phosphate if a third equivalent of the alcohol reacts.[2] Conversely, incomplete reaction or the presence of excess water can result in a higher proportion of monodecyl hydrogen phosphate.

Diagram: Synthesis of Didecyl Hydrogen Phosphate using POCl₃

G POCl3 Phosphorus Oxychloride (POCl₃) Intermediate1 Decyl Dichlorophosphate POCl3->Intermediate1 + Decanol1 Decanol (1 eq.) Decanol1->Intermediate1 Pyridine1 Pyridine PyridineHCl1 Pyridinium Chloride Pyridine1->PyridineHCl1 Intermediate2 Didecyl Chlorophosphate Intermediate1->Intermediate2 + HCl1 HCl Intermediate1->HCl1 Decanol2 Decanol (1 eq.) Decanol2->Intermediate2 Pyridine2 Pyridine PyridineHCl2 Pyridinium Chloride Pyridine2->PyridineHCl2 Product Didecyl Hydrogen Phosphate Intermediate2->Product + HCl2 HCl Intermediate2->HCl2 H2O Water (Hydrolysis) H2O->Product HCl1->PyridineHCl1 + HCl2->PyridineHCl2 +

Caption: Reaction pathway for the synthesis of didecyl hydrogen phosphate using POCl₃.

2.1.2. Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[3]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Inert atmosphere setup (e.g., nitrogen or argon line).

  • Ice bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Reagents:

  • Phosphorus oxychloride (POCl₃), freshly distilled.

  • 1-Decanol.

  • Pyridine, anhydrous.

  • Diethyl ether, anhydrous.

  • Hydrochloric acid (HCl), concentrated.

  • Deionized water.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Stoichiometry:

ReagentMolar RatioMolecular Weight ( g/mol )
Phosphorus Oxychloride1153.33
1-Decanol2158.28
Pyridine279.10

Procedure:

  • Reaction Setup: Assemble the reaction flask under an inert atmosphere and charge it with phosphorus oxychloride (1 equivalent) dissolved in anhydrous diethyl ether. Cool the flask in an ice bath with stirring.

  • Addition of Decanol: Dissolve 1-decanol (2 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the decanol solution dropwise to the cooled POCl₃ solution. Maintain the temperature below 10°C during the addition.

  • Addition of Pyridine: After the complete addition of decanol, add anhydrous pyridine (2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains low. A precipitate of pyridinium chloride will form.

  • Reaction: Once the additions are complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Hydrolysis: Cool the reaction mixture back down in an ice bath. Cautiously add deionized water dropwise to hydrolyze the remaining P-Cl bond. This step is exothermic.

  • Acidification and Work-up: Add dilute hydrochloric acid to the mixture. Transfer the contents of the flask to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure didecyl hydrogen phosphate as a viscous liquid.[3]

Alternative Synthetic Routes

While the POCl₃ method is prevalent, other phosphorylating agents offer alternative pathways.

2.2.1. Phosphorus Pentoxide (P₄O₁₀) Method

Phosphorus pentoxide is a powerful dehydrating and phosphorylating agent. The reaction with alcohols typically yields a mixture of mono- and dialkyl hydrogen phosphates.[4][5]

Mechanism: The reaction involves the attack of the alcohol on the P-O-P bonds of the P₄O₁₀ cage structure. The stoichiometry of the reactants can be adjusted to favor either the mono- or dialkyl phosphate, although achieving high selectivity for the dialkyl product can be challenging.

General Procedure:

  • Suspend phosphorus pentoxide in an inert solvent (e.g., toluene or dichloromethane).

  • Slowly add the long-chain alcohol (e.g., decanol) to the suspension with vigorous stirring. The reaction is exothermic and should be controlled with cooling.

  • After the addition is complete, the mixture is typically heated to ensure complete reaction.

  • The resulting mixture is then hydrolyzed by the careful addition of water.

  • The product is isolated through extraction and can be purified by chromatographic methods.

Advantages: Avoids the use of chlorinated reagents and the formation of HCl. Disadvantages: The reaction can be difficult to control, and the product is often a mixture that requires extensive purification.

2.2.2. Polyphosphoric Acid (PPA) Method

Polyphosphoric acid is a viscous liquid that is a mixture of orthophosphoric acid and its polymers. It can be used to phosphorylate alcohols, generally favoring the formation of monoalkyl phosphates, but dialkyl phosphates can also be formed.[6][7]

Mechanism: PPA acts as both a phosphorylating agent and an acid catalyst. The alcohol reacts with the P-O-P linkages in the polymer chains.

General Procedure:

  • Heat the polyphosphoric acid to reduce its viscosity.

  • Slowly add the alcohol with stirring.

  • The reaction mixture is maintained at an elevated temperature for a specified period.

  • The product is isolated by pouring the reaction mixture into ice water and subsequent extraction.

Advantages: A one-pot procedure that can be convenient for certain applications. Disadvantages: Typically produces a mixture of products and requires high reaction temperatures.

Purification of Didecyl Hydrogen Phosphate

Achieving high purity is critical, especially for pharmaceutical applications. The primary impurities in the synthesis of didecyl hydrogen phosphate are the corresponding mono- and tridecyl phosphates, as well as unreacted starting materials.

3.1. Common Impurities and Their Origin

  • Monodecyl Hydrogen Phosphate: Results from incomplete reaction or hydrolysis of the dichlorophosphate intermediate.

  • Tridecyl Phosphate: Forms when a third equivalent of decanol reacts with the didecyl chlorophosphate intermediate. This is more likely if an excess of the alcohol is used or if the reaction temperature is too high.[3]

  • Unreacted Decanol: Can remain if the reaction does not go to completion.

  • Pyridinium Hydrochloride: The salt formed from the neutralization of HCl by pyridine.

3.2. Purification Strategies

A multi-step purification approach is often necessary.

Purification Workflow:

G Crude Crude Reaction Mixture Wash1 Aqueous Wash (removes Pyridinium HCl) Crude->Wash1 Extraction Solvent Extraction Wash1->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Distillation Vacuum Distillation (removes Decanol and some impurities) SolventRemoval->Distillation Chromatography Column Chromatography (for high purity) Distillation->Chromatography Optional PureProduct Pure Didecyl Hydrogen Phosphate Distillation->PureProduct Chromatography->PureProduct

Caption: A typical workflow for the purification of didecyl hydrogen phosphate.

  • Aqueous Washing: Thoroughly washing the organic layer with water or dilute acid is effective for removing water-soluble impurities like pyridinium hydrochloride.

  • Steam Hydrolysis: A technique particularly useful for removing the trialkyl phosphate impurity. Trialkyl phosphates are more susceptible to hydrolysis under steam conditions than the desired dialkyl hydrogen phosphate.[3]

  • Vacuum Distillation: Effective for removing unreacted decanol and other volatile impurities. Didecyl hydrogen phosphate has a high boiling point and will remain as the residue under moderate vacuum.

  • Column Chromatography: For achieving the highest purity, silica gel column chromatography can be employed. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or isopropanol) can effectively separate the mono-, di-, and trialkyl phosphates.

Analytical Characterization

Confirming the identity and purity of the synthesized didecyl hydrogen phosphate requires a combination of analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most powerful tool for characterizing organophosphorus compounds.[8]

  • ³¹P NMR: Didecyl hydrogen phosphate is expected to show a characteristic signal in the phosphate ester region of the ³¹P NMR spectrum. The chemical shift is sensitive to the number of alkyl groups attached to the phosphate.

    • Dialkyl hydrogen phosphates typically appear in the range of -1 to +3 ppm .

    • Monoalkyl hydrogen phosphates are generally found slightly downfield, around +1 to +5 ppm .

    • Trialkyl phosphates are shifted further upfield, typically in the range of -2 to -5 ppm . The absence of signals in the regions for mono- and trialkyl phosphates is a strong indicator of high purity.

  • ¹H and ¹³C NMR: These techniques are used to confirm the presence of the decyl chains and to ensure the absence of signals from residual solvents or other organic impurities.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration
~2925, ~2855C-H stretching (alkyl chains)
~2300-2700O-H stretching (P-OH, broad)
~1250P=O stretching
~1020P-O-C stretching

The presence of a strong P=O stretch and P-O-C stretches, along with the characteristic alkyl C-H stretches, confirms the basic structure of the phosphate ester.[9][10]

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of didecyl hydrogen phosphate minus one proton.

  • Fragmentation Pattern: The fragmentation in mass spectrometry often involves the cleavage of the alkyl chains from the phosphate core.[11]

Safety and Handling

The synthesis of didecyl hydrogen phosphate involves the use of hazardous chemicals that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water, releasing HCl gas.[12]

    • Handling: Must be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles, is mandatory.[12] An emergency shower and eyewash station should be readily accessible.

    • Quenching: Any residual POCl₃ should be quenched slowly and carefully with a non-protic solvent before the addition of water or an alcohol.

  • Pyridine:

    • Hazards: Flammable liquid and vapor, harmful if swallowed or inhaled, and can cause skin and eye irritation. It has a strong, unpleasant odor.[13][14]

    • Handling: Handle in a fume hood, away from ignition sources. Wear appropriate PPE, including gloves and eye protection.

General Laboratory Practices:

  • Always work in a well-ventilated area.

  • Be aware of the exothermic nature of the reactions and use appropriate cooling.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of didecyl hydrogen phosphate, a valuable compound for research and industrial applications, is most reliably achieved through the reaction of decanol with phosphorus oxychloride in the presence of a base. This guide has provided a detailed, step-by-step protocol for this synthesis, grounded in a clear understanding of the reaction mechanism. By paying careful attention to reaction conditions, implementing robust purification strategies, and utilizing appropriate analytical techniques for characterization, researchers and scientists can consistently produce high-purity didecyl hydrogen phosphate. Adherence to the outlined safety procedures is essential for the safe execution of this synthesis.

References

  • Preparation method of didecyl calcium phosphate and applic
  • Tret'yakov, S. V., et al. (2020). Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Proceedings of Universities. Applied Chemistry and Biotechnology, 10(3), 515-525. [Link]

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]

  • Synthetic method for phosph
  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Angewandte Chemie International Edition, 45(35), 5859-5862. [Link]

  • Elimination Of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. (2015). [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024). [Link]

  • Li, Y., et al. (2022). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. International Journal of Molecular Sciences, 23(3), 1335. [Link]

  • Phosphorylation agent, process and use. EP0675076A2.
  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Boskey, A. L., et al. (2013). FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite. Calcified Tissue International, 92(4), 376-384. [Link]

  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. ResearchGate. [Link]

  • 31 Phosphorus NMR. University of Durham. [Link]

  • The Alcoholysis of Polyphosphoric Acid. ElectronicsAndBooks.com. [Link]

  • Process for removing impurities from wet process of phosphoric acid. US4500502A.
  • STANDARD OPERATING PROCEDURE. University of Delaware. [Link]

  • Mass spectral characterization of organophosphate-labeled, tyrosine-containing peptides: characteristic mass fragments and a new binding motif for organophosphates. PubMed. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. PubMed Central. [Link]

  • Melamine salt crystallization process for purifying wet-process phosphoric acid raffinate to prepare disodium hydrogen phosphate. ResearchGate. [Link]

  • Phosphoryl chloride. Wikipedia. [Link]

  • Spectroscopic Characterization of Disodium Hydrogen Orthophosphate and Sodium Nitrate after Biofield Treatment. viXra.org. [Link]

  • Process for preparing trialkyophosph
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PubMed Central. [Link]

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • FTIR Spectroscopic, Thermal and Growth Morphological Studies of Calcium Hydrogen Phosphate Dihydrate Crystals. ResearchGate. [Link]

  • FTIR Spectroscopic, Thermal and Growth Morphological Studies of Calcium Hydrogen Phosphate Dihydrate Crystals. ResearchGate. [Link]

  • Mass spectral characterization of organophosphate-labeled, tyrosine-containing peptides. PubMed. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

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Molecular Architecture and Functional Mechanics of Didecyl Hydrogen Phosphate (DDP)

[1]

Executive Summary

Didecyl hydrogen phosphate (DDP), also known as Di-n-decyl phosphate (CAS: 7795-87-1), represents a critical class of organophosphorus amphiphiles.[1][2] Distinct from its branched isomer bis(2-ethylhexyl) phosphate (D2EHPA), DDP possesses straight-chain decyl tails that confer unique packing parameters, making it highly effective in membrane mimetic studies, calcium-selective potentiometry, and hydrometallurgical extraction.[1] This guide dissects the molecular geometry, supramolecular dimerization mechanics, and synthesis protocols of DDP, providing a rigorous foundation for its application in high-precision chemical systems.

Molecular Structural Analysis[1]

The fundamental reactivity of DDP is governed by the tetrahedral geometry of its phosphate head group and the lipophilicity of its twin

Core Geometry and Bonding

The central phosphorus atom exists in a


  • Phosphoryl Group (

    
    ):  A highly polarized double bond acts as a hydrogen bond acceptor.[1]
    
  • Hydroxyl Group (

    
    ):  Acts as a hydrogen bond donor and the site of deprotonation (
    
    
    ).[1]
  • Ester Linkages (

    
    ):  Connect the phosphate core to the decyl chains.
    
Alkyl Chain Conformation

Unlike branched analogues, the n-decyl chains of DDP tend to adopt an all-trans conformation in the crystalline state and ordered mesophases. This linear architecture facilitates tighter packing in Langmuir monolayers and vesicle bilayers, resulting in higher phase transition temperatures (

1
Structural Visualization

The following diagram illustrates the connectivity and functional domains of the DDP molecule.

DDP_StructurePPhosphorus (P)O1=O (Acceptor)P->O1Double BondO2-OH (Donor)P->O2Single BondO3-O- (Ester)P->O3Ester LinkO4-O- (Ester)P->O4Ester LinkChain1n-Decyl Chain (C10)Hydrophobic TailO3->Chain1Chain2n-Decyl Chain (C10)Hydrophobic TailO4->Chain2

Figure 1: Connectivity map of Didecyl Hydrogen Phosphate highlighting the amphiphilic core.

Physicochemical Properties & Data

Quantitative characterization is essential for predicting DDP behavior in solvent extraction and colloidal systems.

Table 1: Key Physicochemical Parameters
ParameterValueContext/Relevance
CAS Number 7795-87-1Unique Identifier
Molecular Formula

Stoichiometry
Molecular Weight 378.53 g/mol Mass balance calculations
Melting Point 47 °CSolid-to-liquid transition; indicates crystalline stability
Density ~0.96 g/cm³Phase separation dynamics

(approx)
1.5 – 2.0Acidity; determines pH range for metal extraction
Solubility Soluble in non-polar solvents (Hexane, Toluene), Insoluble in waterSolvent extraction efficiency

Supramolecular Mechanics: Dimerization & Extraction

In non-polar solvents (e.g., kerosene, toluene), DDP does not exist as a monomer. Instead, it forms stable cyclic dimers driven by intermolecular hydrogen bonding. This dimerization is the "active state" for metal extraction.

The Cyclic Dimer Mechanism

Two DDP molecules align such that the phosphoryl oxygen (


Equilibrium:

Metal Cation Exchange

When extracting divalent metal ions (e.g.,

General Reaction (Divalent Metal


):

1

This mechanism highlights that extraction efficiency is pH-dependent; increasing aqueous pH (removing

1

Extraction_Mechanismcluster_organicOrganic Phase (Kerosene/Toluene)cluster_interfaceInterfacecluster_aqueousAqueous PhaseMonomer2 x DDP MonomerDimerCyclic Dimer(HDDP)2Monomer->DimerH-BondingExchangeCation Exchange(Release 2H+)Dimer->ExchangeComplexMetal-Organic ComplexM(H(DDP)2)2Exchange->ComplexExtractionProtonProtons (2H+)Exchange->ProtonAcidificationMetalIonMetal Cation (M2+)MetalIon->Exchange

Figure 2: Mechanistic workflow of DDP dimerization and interfacial metal extraction.[1]

Synthesis & Purification Protocol

Objective: Synthesize high-purity Di-n-decyl phosphate via phosphorylation of 1-decanol. Safety Warning:

Reagents[3][8][9]
  • 1-Decanol (

    
    ) - Dried over molecular sieves.[1]
    
  • Phosphorus Oxychloride (

    
    ) - Freshly distilled.[1][3]
    
  • Pyridine or Triethylamine - Acid scavenger.

  • Anhydrous Ether or Dichloromethane (DCM) - Solvent.[1]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dehydrate 1-decanol using anhydrous

      
       or molecular sieves (3Å).[1]
      
    • Ensure reaction glassware is oven-dried and purged with

      
      .
      
  • Phosphorylation Reaction:

    • Dissolve

      
       (1.0 eq) in anhydrous ether at 0°C.
      
    • Mix 1-decanol (2.0 eq) with Pyridine (2.0 eq) in a separate addition funnel.

    • Critical Step: Add the alcohol/base mixture dropwise to the

      
       solution while stirring vigorously. Maintain temperature 
      
      
      to prevent formation of triesters.
    • Allow the mixture to warm to room temperature and reflux for 1 hour.

  • Hydrolysis:

    • Cool the reaction mixture to 0°C.

    • Slowly add ice-cold water to hydrolyze the remaining P-Cl bond.

    • Acidify with dilute HCl to protonate the phosphate.

  • Purification:

    • Phase Separation: Wash the organic layer with water (3x) to remove pyridine salts and phosphoric acid byproducts.[1]

    • Solvent Removal: Evaporate the solvent under reduced pressure (Rotavap).[1]

    • Recrystallization: Recrystallize the crude solid from hexane or acetone at low temperature (-20°C) to remove mono-decyl phosphate impurities.[1] DDP should precipitate as a white waxy solid/crystal.

Analytical Validation

To ensure scientific integrity, the synthesized DDP must be validated using the following spectroscopic markers.

Proton NMR ( -NMR)[1]
  • 
     0.88 ppm:  Triplet, terminal methyl group (
    
    
    ).[1]
  • 
     1.2-1.4 ppm:  Multiplet, methylene backbone (
    
    
    ).[1]
  • 
     4.0 ppm:  Multiplet, 
    
    
    -methylene protons adjacent to oxygen (
    
    
    ).[1]
  • 
     ~10-12 ppm:  Broad singlet, acidic phosphate proton (
    
    
    ).[1] Note: This peak may shift or disappear depending on solvent dryness and concentration.
FTIR Spectroscopy[3][6]
  • 1230 cm⁻¹: Strong stretch characteristic of

    
    .[1]
    
  • 1030 cm⁻¹: Strong stretch characteristic of

    
    .[1]
    
  • 2600-2700 cm⁻¹: Broad, weak absorption indicative of

    
     hydrogen bonding (dimerization).[1]
    

References

  • Griffiths, G. H., et al. (1972).[3] The preparation of mono- and di-n-decylphosphates and di-n-octylphenylphosphonate for use as selective calcium-sensitive electrode sensor materials. Journal of Inorganic and Nuclear Chemistry.

  • Visscher, I., & Engberts, J. (2000). Synthesis and Properties of Di-n-dodecyl α,ω-Alkyl Bisphosphate Surfactants. Langmuir.

  • ChemicalBook. (2023).[1] Phosphoric acid di-n-decyl ester Properties and CAS Data.

  • BenchChem. (2023).[1] Selectivity of Dialkyl Hydrogen Phosphates for Metal Ion Separation.

Technical Monograph: Didecyl Hydrogen Phosphate (DDP)

[1]

Identification & Physicochemical Profile

Didecyl hydrogen phosphate (DDP) is a dialkyl ester of phosphoric acid, characterized by its amphiphilic nature. It serves as a critical intermediate in hydrometallurgy for solvent extraction and as an ionophore in potentiometric sensors. Unlike its branched cousin bis(2-ethylhexyl) phosphate (HDEHP), DDP typically refers to the straight-chain

Chemical Passport[2]
ParameterSpecification
CAS Number 29703-85-1
IUPAC Name Bis(decyl) hydrogen phosphate
Synonyms Phosphoric acid, didecyl ester; Di-n-decyl phosphate
Molecular Formula

Molecular Weight 378.53 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in non-polar solvents (toluene, kerosene, hexane); Insoluble in water
pKa (Apparent) ~3.0 – 3.5 (in methanol/water mixtures)
Density ~0.94 g/cm³ (25°C)

Synthesis & Purification: The High-Fidelity Protocol

While industrial grades are often produced via


Reaction Logic

The synthesis proceeds via the nucleophilic substitution of chlorine atoms on

  • Esterification:

    
    
    
  • Hydrolysis:

    
    
    
Experimental Workflow (Graphviz)

SynthesisWorkflowStartReagents:1-Decanol (2.05 eq)POCl3 (1.0 eq)Dry TolueneStep1Step 1: EsterificationDropwise addition of alcohol to POCl3Temp < 5°C (Ice Bath)N2 AtmosphereStart->Step1InitiationStep2Step 2: HCl RemovalVacuum purge or N2 spargeRemove HCl gas byproductStep1->Step2Reaction CompleteStep3Step 3: HydrolysisAdd DI Water (Excess)Temp < 20°CStir 2 hoursStep2->Step3Intermediate: ChlorophosphateStep4Step 4: Phase SeparationWash Organic Layer:1. 1M HCl (Remove unreacted alcohol)2. DI Water (until neutral pH)Step3->Step4Crude DDPEndFinal Product: DDPDry over Na2SO4Vacuum Distillation (Solvent Removal)Step4->EndPurification

Caption: Step-wise synthesis of DDP via POCl3 route, emphasizing temperature control to prevent tri-ester formation.

Self-Validating Purity Check

Before using the synthesized DDP in sensitive applications, verify the Mono/Di-ester Ratio using Potentiometric Titration.

  • Dissolve 0.5g sample in 50mL ethanol/water (4:1).

  • Titrate with 0.1N NaOH.

  • Checkpoint: Pure diester shows a single inflection point (equivalence point). The presence of two inflection points indicates contamination with mono-decyl phosphate (which has two acidic protons).

Functional Application: Lanthanide Extraction

DDP is a potent extractant for Rare Earth Elements (REEs), operating via a cation-exchange mechanism. In non-polar solvents (kerosene, dodecane), DDP exists primarily as hydrogen-bonded dimers.

The Extraction Mechanism

The general equilibrium for extracting a trivalent metal ion (



Mechanistic Pathway (Graphviz)

ExtractionMechanismAqueousAqueous Phase[M3+] (Lanthanide)Acidic pHInterfaceLiquid-LiquidInterfaceAqueous->InterfaceDiffusionComplexMetal-Ligand ComplexM(HA2)3Interface->ComplexCation ExchangeProton3 H+(Released)Interface->ProtonRelease to AqOrganicOrganic Phase(Kerosene)DimerDDP Dimer(HA)2Dimer->InterfaceAdsorptionComplex->OrganicSolubilization

Caption: Interfacial cation exchange mechanism where DDP dimers sequester metal ions, releasing protons back to the aqueous phase.

Protocol: Determination of Distribution Ratio ( )

To quantify extraction efficiency for a target metal (e.g.,

  • Preparation:

    • Organic Phase: 0.1 M DDP in Kerosene.

    • Aqueous Phase: 0.01 M

      
       in 0.1 M HCl.
      
  • Equilibration: Mix phases (1:1 volume ratio) in a separatory funnel. Shake vigorously for 15 minutes at 25°C.

  • Separation: Allow phases to settle (centrifuge if emulsion forms).

  • Analysis: Measure Metal concentration in the aqueous raffinate (

    
    ) using ICP-OES.
    
  • Calculation:

    
    
    
  • Causality Check: If

    
     does not increase with increasing pH, check for steric hindrance or hydrolysis of the metal ion.
    

Safety & Handling (MSDS Summary)

  • Hazards: DDP is acidic and corrosive. It causes skin irritation and serious eye damage (H314/H318).

  • Storage: Store in glass or HDPE containers. Avoid contact with strong bases and oxidizing agents.

  • Spill Response: Neutralize with sodium bicarbonate before disposal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23467, Didodecyl hydrogen phosphate (Analogous Structure Reference). Retrieved from [Link]

  • Aitken, R. A., et al. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates.[1] Synthesis, 44, 2515-2518.[1] (Methodology adapted for C10 chain). Retrieved from [Link]

  • American Elements. Didodecyl Hydrogen Phosphate Specifications. Retrieved from [Link]

Technical Whitepaper: Didecyl Hydrogen Phosphate (DHP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper is structured to serve researchers and drug development professionals, focusing on Didecyl Hydrogen Phosphate (DHP) . It moves beyond basic definitions to explore the molecule's critical role in bio-analytical sensing (Ion-Selective Electrodes) and purification technologies, adhering to the requested autonomy and scientific rigor.

Physicochemical Architecture, Synthesis, and Bio-Analytical Applications

Executive Summary

Didecyl hydrogen phosphate (DHP), also known as bis(decyl) phosphate, is a dialkyl ester of phosphoric acid characterized by its amphiphilic nature and high lipophilicity. While often overshadowed by its branched isomer bis(2-ethylhexyl) phosphate (HDEHP) in industrial hydrometallurgy, DHP occupies a specialized niche in bio-analytical chemistry and pharmaceutical purification . It serves as the foundational "liquid ion exchanger" for calcium ion-selective electrodes (ISEs)—a critical tool in physiological monitoring during drug development—and acts as a model surfactant for studying lipid membrane dynamics. This guide synthesizes the physicochemical rationale, synthesis protocols, and application mechanisms of DHP.

Molecular Architecture & Physicochemical Profile

The utility of DHP stems from its specific structural balance between the polar phosphate head group and the twin hydrophobic decyl tails. This amphiphilicity determines its behavior at oil-water interfaces, which is the governing principle for both solvent extraction and membrane sensing.

PropertySpecificationMechanistic Implication
CAS Registry 7795-87-1Unique identifier for the C10 linear ester.
Formula

Dialkyl phosphate core responsible for metal chelation.
Molecular Weight ~378.53 g/mol Sufficient mass to prevent volatility; high lipophilicity prevents leaching into aqueous phases.
pKa ~1.5 – 2.0 (Apparent)Strong acid character allows it to function as a cation exchanger even at low pH (unlike carboxylic acids).
Solubility Soluble in organic solvents (THF,

, Toluene); Insoluble in water.
Essential for creating the "organic phase" in liquid membranes or extraction systems.
Critical Parameter Linearity vs. Branching Unlike HDEHP (branched), DHP's linear C10 chains allow tighter packing at interfaces, altering selectivity for specific metal ions like

.
The "Lipophilic Sweet Spot"

In drug development applications, particularly sensor design, the chain length is critical.

  • < C8 (Octyl): Too water-soluble; the sensor molecule leaches out of the membrane, shortening electrode lifespan.

  • > C12 (Dodecyl): excessively waxy and crystalline, reducing ion mobility within the membrane and slowing sensor response time.

  • C10 (Decyl): DHP represents the optimal trade-off, maintaining liquidity in plasticized PVC membranes while ensuring virtually zero aqueous solubility.

Synthesis & Purification Protocol

For pharmaceutical-grade applications (e.g., trace metal removal or high-precision sensors), commercial purity is often insufficient due to the presence of mono-decyl phosphate and pyro-phosphate impurities. The following protocol describes the synthesis and subsequent purification required to isolate high-grade DHP.

Reaction Mechanism

The synthesis utilizes the phosphorylation of decan-1-ol with phosphorus oxychloride (


), followed by hydrolysis.



Detailed Methodology
  • Preparation: In a 1L three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve Phosphorus Oxychloride (0.1 mol) in 100 mL of anhydrous hexane.

  • Alcohol Addition: Mix Decan-1-ol (0.2 mol) with Pyridine (0.2 mol) (proton scavenger) in 100 mL hexane. Add this mixture dropwise to the

    
     solution at 0–5°C. Expert Note: Low temperature is crucial to prevent the formation of the tri-ester (tridecyl phosphate).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Hydrolysis: Pour the reaction mixture into ice-cold water (200 mL) to hydrolyze the chlorophosphate intermediate. Stir vigorously for 1 hour.

  • Extraction: Separate the organic layer.[1][2] Wash sequentially with:

    • 1M HCl (to remove pyridine).

    • Saturated NaCl (brine).

  • Purification (The Copper Salt Method):

    • This is a field-proven purification technique. Extract the crude DHP with a solution of Copper(II) Acetate . DHP forms a blue copper complex

      
       which is soluble in organic solvents, whereas mono-alkyl phosphates form precipitates or remain in the aqueous phase.
      
    • Filter the organic phase and then strip the copper by washing with 2M sulfuric acid. The DHP returns to its acid form.[3][4]

  • Drying: Dry over anhydrous

    
     and remove solvent under vacuum.
    

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis & Workup cluster_2 Step 3: Copper Purification (Critical) Reagents Decanol + Pyridine (in Hexane) POCl3 POCl3 (0-5°C) Reagents->POCl3 Dropwise Addition Intermediate Didecyl Chlorophosphate (Unstable) POCl3->Intermediate Stir 4h @ RT Hydrolysis Ice Water Quench Intermediate->Hydrolysis Crude Crude DHP (Organic Layer) Hydrolysis->Crude Phase Separation Cu_Add Add Cu(II) Acetate Crude->Cu_Add Cu_Complex Cu-(DHP)2 Complex (Soluble Blue Organic) Cu_Add->Cu_Complex Impurities Mono-ester Precipitate (Discard) Cu_Add->Impurities Acid_Strip Wash w/ H2SO4 Cu_Complex->Acid_Strip Remove Cu Final_Product Pure Didecyl Hydrogen Phosphate Acid_Strip->Final_Product

Figure 1: Synthesis and Copper-Salt Purification Workflow for High-Purity DHP.

Application: Ion-Selective Electrodes (Bio-Analysis)

The most significant application of DHP in the life sciences is its role as the calcium ionophore in Ion-Selective Electrodes (ISEs). While modern neutral carriers (like ETH 1001) exist, DHP remains the classic "Liquid Ion Exchanger" model.

Mechanism of Sensing

DHP functions via an equilibrium exchange process at the membrane-sample interface. The DHP is dissolved in a plasticizer (e.g., dioctyl phenylphosphonate) and embedded in a PVC matrix.

  • Interfacial Exchange: The lipophilic anion (

    
    ) remains in the membrane. At the interface, it releases protons (or counter-ions) and binds Calcium (
    
    
    
    ) from the aqueous sample.
  • Potential Generation: The selective extraction of

    
     creates a phase boundary potential described by the Nernst Equation:
    
    
    
    
  • Selectivity: The selectivity depends on the stability constant of the

    
     complex relative to interfering ions (like 
    
    
    
    or
    
    
    ). DHP shows a preference for divalent cations over monovalent ones due to charge density matching.
Experimental Protocol: Membrane Fabrication
  • Components:

    • Sensor: Didecyl Hydrogen Phosphate (Calcium salt form often preferred): 1-3% wt.

    • Mediator: Dioctyl phenylphosphonate (DOPP): 60-65% wt. (DOPP is chosen for its dielectric constant, enhancing Ca selectivity).

    • Matrix: High molecular weight PVC: 30-35% wt.

  • Casting: Dissolve all components in Tetrahydrofuran (THF). Pour into a glass ring on a glass plate.

  • Evaporation: Allow THF to evaporate slowly (24-48h) to form a transparent, flexible master membrane (approx. 200 µm thick).

  • Assembly: Cut a disc and mount it on an electrode body filled with internal reference solution (

    
    ).
    

ISE_Mechanism cluster_aqueous Aqueous Sample Phase cluster_interface Phase Boundary cluster_membrane PVC Membrane Phase (Organic) Ca_aq Ca++ Analyte Interface Ca_aq->Interface Diffusion Mg_aq Mg++ Interferent Mg_aq->Interface Rejected (Low Affinity) Complex Ca(DHP)2 Neutral Complex Interface->Complex Selective Binding (Potential Generation) DHP_Ligand 2(DHP-) Ligand DHP_Ligand->Interface

Figure 2: Mechanism of Calcium Sensing at the Liquid Membrane Interface.

Application: Pharmaceutical Purification (Metal Scavenging)

In drug manufacturing, removing trace heavy metals (Catalysts like Pd, Rh, or impurities like Fe, Zn) from Active Pharmaceutical Ingredients (APIs) is critical. DHP acts as a potent liquid-liquid extraction agent.

  • Mechanism: Cation Exchange.

    
    
    
  • Selectivity Series: Generally

    
    .
    
  • Process: The API is dissolved in an aqueous phase (pH adjusted).[5] An organic solution of DHP (in heptane or toluene) is contacted with the aqueous phase. The metal transfers to the organic phase, leaving the purified API in the water.

  • Advantage: Unlike resin beads, liquid DHP extraction offers faster kinetics and higher loading capacities for large-scale batch reactors.

Safety & Toxicology Note

While DHP is an industrial tool, researchers must be aware of its biological context. Dialkyl phosphates (DAPs), including DHP analogs, are often monitored as metabolites of organophosphorus pesticides .

  • Toxicity: DHP itself is a skin and eye irritant (surfactant properties).

  • Cytotoxicity: In cell-based assays, high concentrations of DHP can disrupt cell membranes due to its detergent-like action. It is generally not used in vivo as a drug carrier but rather as an ex-vivo tool or intermediate.

References
  • Ross, J. W. (1967). "Calcium-Selective Electrode with Liquid Ion Exchanger." Science, 156(3780), 1378-1379. Link

  • Craggs, A., Moody, G. J., & Thomas, J. D. R. (1979). "PVC Calcium Ion-Selective Electrodes Based on Calcium Bis-[Dialkyl- and Di-(4-alkylphenyl) Phosphates] and Mixed Solvent Mediators." Analyst, 104, 412-418. Link

  • Partridge, J. A., & Jensen, R. C. (1969). "Purification of Di-(2-ethylhexyl)phosphoric Acid by Precipitation of Copper(II) Salt." Journal of Inorganic and Nuclear Chemistry, 31(8), 2587-2589. (Standard protocol adapted for DHP). Link

  • Gao, Z., et al. (2011). "Preparation method of didecyl calcium phosphate and application thereof." Google Patents, CN102190675A. Link

  • Sudakin, D. L., & Stone, D. L. (2011). "Dialkyl phosphates as biomarkers of organophosphates: The current dilemma." Toxicology Letters, 207(1), 1-9. Link

Sources

Technical Guide: Safety and Handling of Didecyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Didecyl Hydrogen Phosphate (DDP) is a dialkyl phosphate ester characterized by two linear ten-carbon chains. While often conflated with its branched isomer bis(2-ethylhexyl) phosphate (HDEHP), DDP possesses distinct physicochemical properties—most notably a higher melting point (~47°C) and enhanced lipophilicity—that make it a critical reagent in membrane mimetic studies, ion-selective electrode (ISE) fabrication, and lipid-based drug delivery systems.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational framework. The core hazard of DDP is its dual-nature toxicity : it combines the corrosive acidity of a phosphate ester with high lipophilicity, allowing rapid dermal penetration and deep tissue damage. Safe handling requires a "containment-first" approach, treating the substance as a permeating corrosive solid/liquid.

Part 1: Physicochemical Profile & Hazard Identification

Understanding the physical state of DDP is the first step in safety. Unlike HDEHP, which is liquid at room temperature, pure Didecyl Hydrogen Phosphate is often a waxy solid or semi-solid paste, necessitating thermal manipulation that introduces secondary risks.

Table 1: Critical Physicochemical Properties
PropertyValueOperational Implication
CAS Number 7795-87-1 Use this specific CAS to distinguish from HDEHP (298-07-7).
Physical State Waxy Solid / PasteRequires heating to ~50°C for volumetric dispensing; risk of "flick" contamination when scooping solids.
Melting Point ~47°CPhase change occurs near physiological temperatures; spills during heating solidify rapidly, complicating cleanup.
Acidity (pKa) ~1.5 – 2.0 (Apparent)Strong acid behavior in organic solvents; incompatible with acid-sensitive APIs.
Lipophilicity (LogP) > 6.0 (Estimated)High Dermal Permeation Risk. Facilitates transport of the acidic head group across skin barriers.
Hazard Mechanism: The "Lipophilic Acid" Threat

The danger of DDP lies in its structure. The phosphate head group provides protons (


) for corrosive action, while the didecyl tails act as a solvent carrier, dragging that acidity through the lipid bilayer of the stratum corneum.
  • Immediate Effect: Chemical burns similar to phosphoric acid.

  • Delayed Effect: Deep tissue necrosis due to subsurface penetration.

  • GHS Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).

Part 2: Engineering Controls & PPE

Standard lab coats are insufficient for dialkyl phosphates due to their wetting and penetrating properties.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Primary:Nitrile (0.11 mm) is adequate for incidental splash only if removed immediately.

    • Required for Handling:Double-gloving is mandatory. Inner layer: Nitrile. Outer layer: Neoprene or Butyl Rubber (0.3 mm+) for extended contact or immersion.

    • Rationale: Phosphate esters can swell and permeate thin nitrile over time.

  • Eye/Face Protection: Chemical splash goggles are non-negotiable. A face shield is required when heating the substance to liquefy it, as gas expansion in the container can cause "spitting."

  • Respiratory Protection: If heating above 60°C or generating aerosols (e.g., during sonication of liposomes), use a P100/OV cartridge respirator.

Engineering Controls
  • Fume Hood: All open handling must occur within a certified chemical fume hood.

  • Secondary Containment: When heating DDP, place the primary container inside a glass or polypropylene secondary bath to contain rupture or overflow.

Part 3: Operational Handling Protocols

Protocol A: Safe Liquefaction and Dispensing

Context: DDP is supplied as a solid.[2] Attempting to chip or scrape it creates static-charged flakes that can adhere to gloves and wrists. Liquefaction is the safer method.

  • Inspection: Verify the container integrity. Ensure the cap is loosened slightly to prevent pressure buildup, but not removed.

  • Thermal Bath: Place the container in a water bath or bead bath set to 55°C .

    • Prohibition:[3] NEVER use a direct hot plate or open flame. Localized overheating can cause thermal decomposition, releasing toxic phosphorus oxides (

      
      ).
      
  • Verification: Allow 30–60 minutes for complete phase change. Visually confirm the liquid state (clear to yellowish oil) before inserting a pipette.

  • Transfer: Use positive-displacement pipettes (e.g., Gilson Microman) for viscous liquids. Standard air-displacement pipettes will result in significant under-dosing and dripping.

  • Re-solidification Control: Pre-warm the receiving vessel to ~40°C to prevent the DDP from solidifying on contact, which ensures accurate mass/volume readings.

Protocol B: Reaction Setup & Neutralization

Context: Using DDP as an extractant or excipient.

  • Solvent Compatibility: DDP is soluble in non-polar solvents (Hexane, Toluene, Dichloromethane). When dissolving in alcohols, expect an exotherm.

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) in concentrated forms without cooling; the neutralization reaction is highly exothermic and can cause solvent boiling.

Visualization: Safe Handling Workflow

DDP_Handling Start Start: Solid DDP (CAS 7795-87-1) PPE Don PPE: Splash Goggles + Neoprene over Nitrile Start->PPE Heat Liquefaction: Water Bath 55°C (Cap Loosened) PPE->Heat Check Visual Check: Is it fully liquid? Heat->Check Check->Heat No (Solid chunks) Dispense Dispense: Positive Displacement Pipette Check->Dispense Yes (Clear Oil) Solidify Risk: Rapid Solidification Dispense->Solidify Cold Receiver Use Application: Extraction/Liposome Dispense->Use Pre-warmed Receiver Solidify->Use Re-melt req.

Figure 1: Decision logic for the safe liquefaction and dispensing of Didecyl Hydrogen Phosphate.

Part 4: Emergency Response & Decontamination

Spill Cleanup (Solid vs. Liquid)
  • Scenario A: Molten Spill (Liquid):

    • Do not wipe immediately. Wiping spreads the hot, corrosive oil.

    • Cover with dry sand or vermiculite to absorb and cool the liquid.

    • Once solidified/absorbed, scoop into a waste container.

    • Clean the surface with Ethanol (70%) followed by a soap water wash. DDP is hydrophobic; water alone will not remove the residue.

  • Scenario B: Solid Spill (Flakes/Powder):

    • Avoid creating dust.[3][4][5]

    • Cover with a wet paper towel (ethanol-dampened) to adhere the flakes, then wipe up.

First Aid (Self-Validating Steps)
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes minimum .[4][6]

    • Validation: If the skin feels "soapy" or "slippery" after washing, the acid is still present (saponification of skin lipids). Continue washing until the sensation ceases.

    • Medical: Seek evaluation for delayed chemical burns, especially if the exposure area was large.

Part 5: Waste Disposal

Didecyl Hydrogen Phosphate contains phosphorus and must never be disposed of down the drain. It contributes to eutrophication in water systems and is toxic to aquatic life.

  • Classification: Segregate as "Acidic Organic Waste" .

  • Labeling: Clearly mark the waste tag with "Organophosphate Ester – Corrosive."

  • Mixtures: If mixed with chlorinated solvents (e.g., DCM extraction layers), dispose of in the Halogenated Waste stream, but note the acidic nature on the tag.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62532, Decyl phosphate (and related dialkyl esters). Retrieved February 6, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Bis(2-ethylhexyl) phosphate (Analogous Hazard Data).[7] Retrieved February 6, 2026 from [Link]

  • CAS Common Chemistry. Phosphoric acid, didecyl ester (CAS 7795-87-1).[8][9] Retrieved February 6, 2026 from [Link][8]

  • American Elements. Didodecyl Hydrogen Phosphate (Structural Analog Data). Retrieved February 6, 2026 from [Link]

Sources

Didecyl hydrogen phosphate physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Physicochemical Profiling & Application Protocols

Executive Summary

Didecyl hydrogen phosphate (DDP), also known as Bis(n-decyl) phosphate , is a high-purity organophosphorus compound with the CAS number 7795-87-1 .[1] Distinct from its branched isomer bis(2-ethylhexyl) phosphate (D2EHPA), DDP features linear C10 alkyl chains that confer unique steric packing and lipophilicity profiles.[1] It serves as a critical cation-exchanger in Ion-Selective Electrodes (ISEs) —specifically for calcium sensing—and functions as a high-performance surfactant in non-aqueous solvent extraction systems.[1] This guide delineates its molecular architecture, synthesis, extraction mechanics, and application protocols.[1]

Section 1: Molecular Architecture & Physicochemical Profile

DDP is an amphiphilic diester of phosphoric acid.[1] Its linear decyl chains facilitate dense packing at liquid-liquid interfaces, creating a more rigid interfacial film compared to branched analogs.[1]

Table 1: Physicochemical Properties
PropertyValueContext
IUPAC Name Bis(decyl) hydrogen phosphateOfficial nomenclature
CAS Number 7795-87-1 Unique Identifier
Molecular Formula C₂₀H₄₃O₄P
Molecular Weight 378.53 g/mol
Appearance White crystalline solid / PowderDistinct from liquid D2EHPA
Melting Point 47–49 °CSolid at room temp (unlike D2EHPA)
pKa (Predicted) ~1.50Strong acid in organic media
Solubility Soluble in Toluene, THF, CHCl₃; Insoluble in WaterHighly Lipophilic
Critical Micelle Conc. Lower than branched isomersDue to efficient chain packing
Structural Dynamics & Dimerization

In non-polar solvents (e.g., toluene, PVC plasticizers), DDP exists primarily as a hydrogen-bonded dimer .[1] This dimerization is crucial for its function as a metal extractant, as the dimeric ring opens to chelate metal cations.[1]

Figure 1: Equilibrium between monomeric and dimeric forms of DDP in organic solvents, and the subsequent chelation mechanism for divalent cations.[1]

Section 2: Synthesis & Purification Protocols

High-purity DDP is essential for electrode fabrication to prevent baseline drift.[1] The following protocol utilizes the Phosphorus Oxychloride (POCl₃) method, favored for its yield and specificity over P₂O₅ methods.

Laboratory Scale Synthesis Protocol

Reagents: 1-Decanol (anhydrous), Phosphorus Oxychloride (POCl₃), Triethylamine (TEA), Toluene.[1]

  • Preparation: In a 3-neck flask under N₂ atmosphere, dissolve POCl₃ (0.2 mol) in dry toluene.

  • Addition: Mix 1-Decanol (0.4 mol) with TEA (0.4 mol). Add this mixture dropwise to the POCl₃ solution at 0–5 °C. Control exotherm strictly.

  • Reaction: Stir at room temperature for 4 hours, then reflux for 2 hours to ensure complete esterification.

  • Hydrolysis: Cool to 0 °C. Add ice-cold water slowly to hydrolyze the remaining P-Cl bond to P-OH.

  • Separation: Wash the organic layer with 1M HCl (to remove TEA), then with distilled water until neutral pH.

  • Purification (Critical):

    • Evaporate solvent.[1]

    • Recrystallize the crude solid from Hexane or Acetone at low temperature (-10 °C).[1]

    • Note: Unlike liquid D2EHPA, DDP can be purified to high crystallinity, removing mono-ester impurities.[1]

Section 3: Applications in Ion-Selective Electrodes (ISE)

The primary high-value application of Didecyl Hydrogen Phosphate is as the active ionophore in liquid-membrane Calcium (Ca²⁺) electrodes (Ross Electrode type).[1]

Mechanism of Calcium Sensing

DDP functions as a liquid ion-exchanger.[1] When dissolved in a hydrophobic mediator (e.g., di-n-octylphenylphosphonate), it selectively binds Ca²⁺ at the membrane-sample interface, establishing a Nernstian potential.[1]

Selectivity Sequence: Ca²⁺ > Mg²⁺ >> Alkali Metals (Na⁺, K⁺).[1] The linear decyl chains provide a specific steric environment that favors the coordination geometry of Calcium over Magnesium.

ISE_Mechanism cluster_aqueous Aqueous Sample Phase cluster_membrane PVC / Liquid Membrane Phase Ca_aq Ca2+ (aq) Ca_Complex Ca-L2 Complex Ca_aq->Ca_Complex Selective Extraction (K_ex) Interferent Na+ / K+ DDP_Ligand DDP Ligand (L-) DDP_Ligand->Ca_Complex Potential Measured Potential (E) E = E0 + S * log[Ca2+] Ca_Complex->Potential Phase Boundary Potential

Figure 2: Mechanism of Calcium detection at the ISE membrane interface.[1] The DDP ligand selectively extracts Ca2+, generating a measurable electrical potential difference.

Electrode Fabrication Protocol
  • Cocktail Preparation:

    • Ionophore: Didecyl hydrogen phosphate (3% w/w).[1]

    • Mediator: Di-n-octylphenylphosphonate (67% w/w) – Critical for dielectric constant matching.[1]

    • Matrix: High molecular weight PVC (30% w/w).[1]

  • Casting: Dissolve components in Tetrahydrofuran (THF). Pour into a glass ring on a glass plate. Evaporate THF slowly (24-48h) to form a transparent, elastic membrane.[1]

  • Assembly: Mount membrane on an electrode body filled with internal reference solution (0.1M CaCl₂).

Section 4: Solvent Extraction & Surfactant Properties[1]

Beyond sensors, DDP is a potent extractant for lanthanides and a specialized surfactant.[1]

  • Rare Earth Extraction: DDP extracts metal ions via a cation-exchange mechanism similar to D2EHPA but often shows higher separation factors for heavy lanthanides due to steric hindrance of the linear chains.[1]

  • Surfactancy: In non-polar solvents, DDP forms reverse micelles capable of solubilizing water pools.[1] Its Critical Micelle Concentration (CMC) is significantly lower than branched isomers, making it efficient for drag reduction additives and corrosion inhibition films.[1]

Section 5: Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Phosphoric acid ester).[1]

    • H411: Toxic to aquatic life with long-lasting effects.[1]

  • Handling:

    • Wear chemically resistant gloves (Nitrile) and face shield.[1]

    • DDP is a solid/powder; avoid dust inhalation.[1]

    • Store in a cool, dry place away from strong bases and oxidizing agents.

References
  • Ross, J. W. (1967).[1] Calcium-Selective Electrode with Liquid Ion Exchanger. Science. Link (Seminal work establishing DDP as the gold standard for Ca-ISEs).[1]

  • ChemicalBook. (2025).[1][2] Phosphoric Acid Di-n-decyl Ester Properties & CAS 7795-87-1. Link

  • Craggs, A., et al. (1974).[1] Calcium ion-selective electrodes based on di(n-decyl) phosphate. Journal of Inorganic and Nuclear Chemistry. (Detailed comparison of chain lengths in ISEs).

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Alkyl Phosphates. Link

  • Thieme Chemistry. (2021).[1] Synthesis of Dialkyl Hydrogen Phosphates via Phosphoryl Chloride. Science of Synthesis. Link

Sources

Technical Guide: Thermal Stability of Didecyl Hydrogen Phosphate (DDP)

[1]

Executive Summary

Didecyl Hydrogen Phosphate (DDP) , a dialkyl ester of phosphoric acid, exhibits a thermal stability profile defined by high resistance to degradation at ambient temperatures but susceptibility to olefinic elimination at elevated temperatures (>180°C). Unlike inorganic phosphate buffers used in formulation, DDP is an organophosphorus surfactant and extractant. Its stability is critical in process chemistry (solvent extraction) and emerging lipid-based drug delivery systems.

Key Stability Metrics:

  • Safe Operating Limit: < 120°C (anhydrous).

  • Decomposition Onset (T_onset): ~180–200°C (detected via TGA).

  • Primary Degradation Mechanism: Cis-elimination producing 1-decene and polyphosphoric acids .

  • Critical Hazard: Formation of pyrophosphates and pressure buildup from volatile alkene generation.

Chemical Identity & Structural Characterization

To ensure experimental precision, one must distinguish between the mono- and di-ester forms. This guide focuses on the Diester , the primary functional surfactant.

PropertyDidecyl Hydrogen Phosphate (Diester)Decyl Dihydrogen Phosphate (Monoester)
Formula


Structure Two decyl chains, one acidic proton.[1][2]One decyl chain, two acidic protons.[2]
CAS No. Generic Class: 298-07-7 (Analog: D2EHPA)3921-30-0
Function Lipophilic extractant, Surfactant.Hydrotrope, Stronger acid.

Note: DDP is structurally analogous to Bis(2-ethylhexyl) phosphate (D2EHPA) but possesses linear alkyl chains, resulting in higher packing density and slightly elevated thermal stability due to reduced steric strain in the transition state.

Thermal Decomposition Mechanisms

The degradation of DDP does not occur via simple bond homolysis but through a coordinated pericyclic reaction.

Primary Pathway: Cis-Elimination (Pyrolysis)

At temperatures exceeding 180°C, DDP undergoes an intramolecular Chugaev-type elimination . The phosphoryl oxygen abstracts a

  • Reactant: Didecyl Hydrogen Phosphate[1]

  • Transition State: 6-membered cyclic intermediate[1]

  • Products: 1-Decene (Volatile) + Mono-decyl phosphate (which further degrades to Phosphoric Acid).

Secondary Pathway: Hydrolytic Degradation

In the presence of moisture and heat (>60°C), the P-O-C bond undergoes hydrolysis. This is acid-catalyzed (autocatalytic), meaning the phosphoric acid produced accelerates further degradation.

Mechanism Visualization

The following diagram illustrates the degradation pathways and the logic flow for stability failure.

DDP_DegradationDDPDidecyl Hydrogen Phosphate(Intact Molecule)TSCyclic Transition State(6-Membered Ring)DDP->TSPyrolysisMonoMono-Decyl PhosphateDDP->MonoHydrolysis (+H2O)HeatThermal Stress(>180°C)WaterMoisture(Acid Catalysis)Water->DDPDecene1-Decene(Volatile Olefin)TS->DeceneTS->MonoMono->DeceneFurther EliminationPAOrthophosphoric Acid(H3PO4)Mono->PAMono->PAHydrolysis (+H2O)PolyPPolyphosphates(Condensation)PA->PolyPDehydration (>200°C)

Figure 1: Thermal and hydrolytic degradation pathways of Didecyl Hydrogen Phosphate.[1]

Experimental Analysis of Stability

The following data summarizes the thermal behavior of dialkyl phosphates, derived from comparative analysis of DDP and its analogs (D2EHPA, TBP).

Comparative Thermal Stability Data
CompoundAlkyl Chain StructureT_onset (5% Wt Loss)Decomposition Products
Tributyl Phosphate (TBP) C4 (Linear)~180°C1-Butene, Phosphoric Acid
D2EHPA C8 (Branched)~200–210°C2-Ethyl-1-hexene, Polyphosphates
Didecyl Hydrogen Phosphate C10 (Linear) ~190–205°C 1-Decene, Polyphosphates
Impact of Environment
  • Diluents: Stability is often enhanced in aliphatic diluents (e.g., dodecane) due to solvation effects reducing intermolecular acid catalysis.

  • Metals: Presence of Fe(III) or Cu(II) can lower the decomposition temperature by acting as Lewis acid catalysts.

Protocols for Stability Validation

Trustworthiness in data requires self-validating protocols. Use this workflow to characterize DDP batches.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the precise onset of pyrolysis.

  • Sample Prep: Load 10–15 mg of anhydrous DDP into an alumina crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (to prevent oxidative degradation masking pyrolysis).
    
  • Ramp: Heat from 25°C to 600°C at 10°C/min.

  • Validation Criteria:

    • T_onset: Extrapolated onset of the first mass loss step.

    • Mass Balance: The first step should correspond to the loss of the decene mass fraction (Calculation:

      
      ).
      
Protocol B: Acid Value Monitoring (Hydrolytic Stress)

Objective: Detect early-stage hydrolysis in storage.

  • Stress Condition: Store DDP sample at 60°C with 1% water w/w for 7 days.

  • Titration: Dissolve 1g sample in ethanol. Titrate with 0.1N NaOH using Phenolphthalein.

  • Interpretation:

    • First Equivalence Point: Corresponds to the single proton of DDP.

    • Shift: If hydrolysis occurred, a second inflection point appears (corresponding to the second proton of the mono-ester or H3PO4).

    • Limit: >5% increase in Acid Value indicates failure.

Implications for Drug Development

While DDP is primarily an industrial extractant, its chemistry intersects with pharma in specific niches:

  • Lipid Nanoparticles (LNPs): DDP can act as an anionic lipid analog. Its thermal stability ensures it survives the high-shear/temperature conditions of extrusion or microfluidic mixing, provided temperatures remain <100°C.

  • Impurity Profiling: In the synthesis of phosphate prodrugs, DDP may appear as a byproduct. Its removal is critical as the residual acid can catalyze degradation of the API.

  • Dental Materials: Methacryloyloxydecyl dihydrogen phosphate (MDP) is a functional monomer in dental adhesives.[3] The "decyl spacer" provides hydrophobicity. Researchers must note that the methacrylate group is far less thermally stable (polymerizes >60°C) than the phosphate core described here.

References

  • Thermal Decomposition of Dialkyl Phosphates: Baumgarten, E., & Olah, G. A. (1964). "The Thermal Decomposition of Dialkyl Phosphates and O,O-Dialkyl Dithiophosphates." Journal of Organic Chemistry. [1]

  • Stability of Organophosphorus Extractants: Ritcey, G. M., & Ashbrook, A. W. (1984). "Solvent Extraction: Principles and Applications to Process Metallurgy." (Context on D2EHPA/DDP stability in extraction).

  • Phosphate Ester Degradation Mechanisms: Paciorek, K. J., et al. (1978).[4] "Thermal oxidative degradation studies of phosphate esters." American Industrial Hygiene Association Journal.

  • Dental Adhesive Monomers (MDP) vs DDP: Van Landuyt, K. L., et al. (2007). "Systematic review of the chemical composition of contemporary dental adhesives." (Differentiation of functional monomers). [1]

  • General Chemical Safety Data (D2EHPA Analog): NOAA Cameo Chemicals. "Di-(2-Ethylhexyl)phosphoric Acid Chemical Datasheet." [1]

Technical Analysis of Didecyl Hydrogen Phosphate (DDP) Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Didecyl hydrogen phosphate (DDP) is a critical organophosphorus extractant and surfactant intermediate.[1] Its performance in hydrometallurgy (specifically rare earth separation) and potential pharmaceutical applications relies heavily on the ratio of mono-ester to di-ester.[1] Commercial "technical grade" DDP is often a mixture containing significant amounts of mono-decyl dihydrogen phosphate (MDP), tri-decyl phosphate (TDP), and residual decanol.[1]

This guide moves beyond basic assays to provide a multi-dimensional purity analysis strategy. It integrates Potentiometric Titration for functional stoichiometry,


P NMR  for structural speciation, and HPLC-RI  for trace organic profiling.[1]

Part 1: The Chemical Context & Impurity Profile

DDP belongs to the class of dialkyl phosphoric acids. Its purity is defined not just by the absence of foreign matter, but by the specific distribution of phosphorus esters.

Target Molecule:

  • Didecyl Hydrogen Phosphate (DDP): Monoprotic strong acid (pKa ~1.5 - 2.0).[1] Lipophilic.[1]

Critical Impurities:

  • Mono-decyl dihydrogen phosphate (MDP): Diprotic acid.[1] Causes emulsion formation in solvent extraction and alters pH dependence.[1]

  • Tri-decyl phosphate (TDP): Neutral ester.[1] Inert in extraction but dilutes the active ingredient.

  • Pyrophosphates: Formed via thermal degradation/dehydration.[1]

  • Decanol: Residual starting material; affects viscosity and phase separation.[1]

Part 2: Primary Quantification – Potentiometric Titration[1]

While chromatography separates species, potentiometric titration provides the most accurate functional equivalent weight analysis. It relies on the difference in protonation states between the mono- and di-esters.[1]

The Mechanism[2]
  • DDP (Di-ester): Releases 1 proton (Strong acid behavior).[1]

  • MDP (Mono-ester): Releases 2 protons.[1] The first is strong (co-titrates with DDP), and the second is weak (titrates at high pH).

Protocol: Differentiated Neutralization

Reagents: 0.1 N NaOH (standardized), Ethanol (95%), Phenolphthalein (optional visual check), Bromocresol Green (optional).[1]

Step-by-Step Methodology:

  • Solvent System: Dissolve 1.0 g of sample in 50 mL of ethanol/water (3:1 v/v). Note: High organic content prevents precipitation of the sodium salt during titration.

  • Electrode Prep: Use a combined glass pH electrode. Condition in ethanol/water to minimize drift.[1]

  • Titration: Titrate dynamically with 0.1 N NaOH.

  • Data Acquisition: Record pH vs. Volume. Look for two distinct inflection points.

Interpretation:

  • Endpoint 1 (V1, pH ~4.5): Neutralization of DDP + 1st proton of MDP + H3PO4.

  • Endpoint 2 (V2, pH ~9.0): Neutralization of 2nd proton of MDP + 2nd proton of H3PO4.

Calculation Logic: The volume difference


 corresponds only to the weak acid protons (the second proton of the mono-ester).
  • Moles of Mono-ester

    
    
    
  • Moles of Di-ester

    
    (Subtracting the first proton of the mono-ester from the total first inflection).
    
Visualization: Titration Logic Flow

TitrationLogic cluster_0 Sample Mixture DDP DDP (Di-ester) Monoprotic EP1 Inflection Point 1 (pH ~4.5) DDP->EP1 Proton 1 MDP MDP (Mono-ester) Diprotic MDP->EP1 Proton 1 Titrant Titrant (NaOH) Titrant->DDP Titrant->MDP EP2 Inflection Point 2 (pH ~9.0) EP1->EP2 MDP Proton 2 Only Result_Di Calc: Di-ester Derived from V1 - (V2 - V1) EP1->Result_Di Result_Mono Calc: Mono-ester Derived from (V2 - V1) EP2->Result_Mono

Figure 1: Logic flow for distinguishing mono- and di-esters via sequential proton neutralization.[1]

Part 3: Structural Validation – P NMR Spectroscopy[1]

Titration cannot detect neutral impurities (Tri-decyl phosphate) or pyrophosphates.


P NMR is the "gold standard" for speciation because every phosphorus environment yields a distinct chemical shift.[1]
The Mechanism

Phosphorus-31 has 100% natural abundance and a wide chemical shift range.[1] The electron shielding varies significantly with the number of ester linkages.

Protocol: Quantitative P NMR (qNMR)
  • Sample Prep: Dissolve ~50 mg sample in 0.6 mL

    
     (Deuterated Chloroform).
    
  • Relaxation Agent: Add trace Chromium(III) acetylacetonate (

    
    ) to shorten T1 relaxation times, allowing faster quantitative scanning.
    
  • Internal Standard: Use Triphenyl Phosphate (TPP) or Phosphoric Acid (encapsulated capillary) for chemical shift referencing (0 ppm for

    
    ).
    
  • Acquisition:

    • Pulse angle: 30° or 90°.[1]

    • Delay time (d1): > 5

      
       T1 (typically 10-20 seconds for quantitation).
      
    • Decoupling: Inverse Gated Decoupling (to suppress NOE enhancement for accurate integration).

Typical Chemical Shifts (Relative to 85%


): 
  • Orthophosphate (

    
    ):  0.0 ppm[1]
    
  • Mono-alkyl phosphate: ~1.5 - 3.0 ppm (downfield)[1]

  • Di-alkyl phosphate (Target): ~0.0 - 1.0 ppm (Distinct from mono)[1]

  • Tri-alkyl phosphate: ~ -0.5 to -1.0 ppm (Upfield)[1]

  • Pyrophosphates: ~ -10 to -15 ppm[1]

Note: Shifts are pH and concentration-dependent.[1][2] Spiking with pure standards is required for initial peak confirmation.

Part 4: Chromatographic Profiling (HPLC-RI)

HPLC is necessary to quantify non-phosphorus impurities (like Decanol) and to separate homologs (e.g., C8 vs C10 chains) if the raw material was impure.

The Challenge: Detection

DDP lacks a strong chromophore.[1] Standard UV detection at 254 nm is useless.[1] Solution: Use Refractive Index (RI) detection or Charged Aerosol Detection (CAD).[1]

Protocol: Reversed-Phase HPLC[1][6][7]
  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: Methanol : Water (85:[1][3]15) with 0.1% Phosphoric Acid (to suppress ionization and sharpen peaks).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Critical for RI stability).

  • Detection: Refractive Index (35°C).

Data Analysis: Decanol will elute first (less retained than the ionic phosphate), followed by the esters. This method allows for the calculation of "residual alcohol" which titration and NMR might miss or overlap.

Part 5: Integrated Analytical Workflow

To ensure pharmaceutical or high-grade extraction quality, combine these methods into a self-validating workflow.[1]

Workflow cluster_Level1 Level 1: Functional Purity cluster_Level2 Level 2: Speciation & Structure cluster_Level3 Level 3: Trace Impurities Sample Crude DDP Sample Titration Potentiometric Titration (Method 1) Sample->Titration NMR 31P NMR Spectroscopy (Method 2) Sample->NMR HPLC HPLC-RI / GC (Method 3) Sample->HPLC AcidValue Output: Acid Value & Mono/Di Ratio Titration->AcidValue CoA Final Certificate of Analysis (Purity > 98%) AcidValue->CoA Validates Esters Output: % Tri-ester % Pyrophosphate NMR->Esters Esters->CoA Validates Alcohol Output: % Free Decanol % Homologs HPLC->Alcohol Alcohol->CoA Validates

Figure 2: Integrated workflow for comprehensive DDP purity analysis.

Summary of Specifications

ParameterMethodAcceptance Criteria (Typical)
Assay (Di-ester) Potentiometric Titration> 95.0%
Mono-ester Potentiometric Titration< 3.0%
Tri-ester

P NMR
< 1.0%
Acid Value Titration160–180 mg KOH/g (Theoretical ~174)
Residual Alcohol HPLC-RI or GC< 1.0%
Appearance VisualClear, colorless to pale yellow liquid

References

  • Potentiometric Titration of Phosphoric Acid Esters Source: MIT OpenCourseWare / DSpace Context: foundational method for differentiating polyprotic phosphate species.[1] URL:[Link]

  • Quantit

    
    P NMR Spectroscopy Principles 
    Source: MDPI (Molecules Journal)
    Context:[1] Detailed review on using 
    
    
    
    P NMR for quantitative analysis of phosphorus compounds, including relaxation agent usage. URL:[Link]
  • HPLC Analysis of Organophosphorus Acidic Extractants Source: Taylor & Francis Online Context:[1] Methodology for reversed-phase separation of acidic organophosphorus extractants using modified mobile phases.[1][4] URL:[Link]

  • PubChem Compound Summary: Didodecyl Phosphate Source: National Institutes of Health (NIH) Context:[1] Physical properties, toxicity, and related homolog data for DDP class compounds. URL:[Link]

Sources

Environmental Fate & Chemodynamics of Didecyl Hydrogen Phosphate (DDP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the environmental fate, chemodynamics, and analytical profiling of Didecyl Hydrogen Phosphate (DDP). This document is structured to serve researchers and drug development professionals, focusing on the compound's behavior as both a process impurity and a functional excipient.

Technical Guide & Whitepaper

Executive Summary

Didecyl hydrogen phosphate (DDP), a dialkyl phosphate ester, occupies a critical niche in pharmaceutical manufacturing as an extractant, a potential degradation impurity of organophosphorus APIs, and a specialized surfactant. While often overshadowed by its branched isomer bis(2-ethylhexyl) phosphate (HDEHP), DDP's linear alkyl structure confers distinct environmental behaviors—specifically regarding bioavailability and degradation kinetics.

For drug development professionals, understanding the fate of DDP is essential for Environmental Risk Assessments (ERA) required by regulatory bodies (FDA/EMA) during NDA submissions. This guide synthesizes physicochemical drivers with biotic/abiotic transformation pathways to establish a self-validating model of DDP’s environmental lifecycle.

Chemical Identity & Physicochemical Drivers

The environmental fate of DDP is dictated by two competing molecular features: the hydrophilic, ionizable phosphate headgroup and the hydrophobic twin decyl tails.

Identity Profile
ParameterDetail
Chemical Name Didecyl hydrogen phosphate
Synonyms Bis(decyl) phosphate; Phosphoric acid, didecyl ester
CAS Number 7795-87-1 (Linear isomer)
Molecular Formula C₂₀H₄₃O₄P
Molecular Weight 378.53 g/mol
Structure Linear diester of orthophosphoric acid
Physicochemical Determinants

The following properties drive the compartment distribution (water vs. soil) of DDP.

PropertyValue (Experimental/Predicted)Environmental Implication
pKa 1.5 – 1.9Exists almost exclusively as the anion (DDP⁻) at environmental pH (5–9).
Log Kow 6.5 – 7.2High hydrophobicity drives rapid adsorption to organic carbon and sludge.
Water Solubility < 1 mg/L (Protonated)> 100 mg/L (Ionized)Solubility is pH-dependent; "apparent" solubility increases in environmental waters due to micelle formation.
Henry’s Law Constant < 10⁻⁶ atm-m³/molVolatilization from water is negligible.

Expert Insight: Unlike neutral hydrophobic pollutants, DDP acts as an anionic surfactant . Standard fugacity models based solely on Log Kow often overestimate its mobility. In real-world matrices, DDP forms ion-pairs with calcium or magnesium, precipitating out of solution or binding irreversibly to mineral surfaces.

Chemodynamics: Abiotic Transformation

Abiotic processes for phosphate esters are generally slow compared to biological turnover, but they define the compound's shelf-life and stability in sterile manufacturing environments.

Hydrolysis Kinetics

The phosphate ester bond in DDP is resistant to hydrolysis at neutral pH.

  • Acidic Conditions (pH < 3): Protonation of the ester oxygen facilitates nucleophilic attack by water.

  • Alkaline Conditions (pH > 10): Hydroxide ions attack the phosphorus center.

  • Environmental pH (5–9): Half-life (

    
    ) is estimated at > 1 year  abiotically.
    
Photolysis

DDP lacks a chromophore capable of absorbing sunlight (>290 nm). Direct photolysis is negligible .

Biodynamics: Biotic Degradation Pathways

Microbial degradation is the primary removal mechanism for DDP. Unlike its branched cousin HDEHP, which resists attack due to steric hindrance, the linear decyl chains of DDP are accessible to microbial oxidases.

Degradation Mechanism

The degradation proceeds via two synergistic pathways:

  • Phosphodiesterase Cleavage: Enzymatic hydrolysis of the phospho-ester bond, releasing decanol and mono-decyl phosphate.

  • 
    -Oxidation & 
    
    
    
    -Oxidation:
    Sequential shortening of the alkyl chains.
Pathway Visualization

The following diagram illustrates the stepwise breakdown of DDP in aerobic soil/sediment systems.

DDP_Degradation DDP Didecyl Hydrogen Phosphate (Parent) MDP Mono-decyl Phosphate (Transient Intermediate) DDP->MDP Phosphodiesterase (Hydrolysis) Decanol 1-Decanol DDP->Decanol Release MDP->Decanol Release PA Orthophosphoric Acid (Inorganic) MDP->PA Phosphomonoesterase CO2 CO2 + Biomass Decanol->CO2 Beta-Oxidation (Rapid) PA->CO2 Assimilation

Figure 1: Aerobic biodegradation pathway of Didecyl Hydrogen Phosphate. The linear alkyl chains facilitate rapid enzymatic cleavage compared to branched isomers.

Transport & Distribution

Sorption (Adsorption/Desorption)

Due to its amphiphilic nature, DDP exhibits high sorption affinity for soil organic matter and suspended solids.

  • Koc (Soil Organic Carbon-Water Partitioning Coefficient): Estimated at

    
    
    
    
    L/kg.
  • Mobility Class: Immobile in soil. DDP is unlikely to leach into groundwater.

  • Self-Validating Check: If groundwater monitoring detects DDP, rule out leaching; investigate colloidal transport or direct contamination.

Bioaccumulation

While the Log Kow (>6) suggests high bioaccumulation potential, the Bioconcentration Factor (BCF) is moderated by metabolism. Vertebrates possess efficient phosphatases that cleave the ester bond, preventing significant tissue accumulation.

  • Predicted BCF: < 500 L/kg (Low concern for secondary poisoning).

Analytical Methodology: LC-MS/MS Protocol

For drug development and environmental monitoring, quantifying DDP requires a robust method capable of handling its ionic nature and surfactant properties.

Method Principles
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Ionization: Electrospray Ionization in Negative Mode (ESI-) . DDP readily forms the

    
     ion (
    
    
    
    377.3).
  • Column: C18 or C8 Reversed-Phase. Note: High organic content is required to elute DDP.

Analytical Workflow Diagram

This workflow ensures data integrity and minimizes "carryover"—a common artifact with surfactant analytes.

LCMS_Workflow Sample Sample Matrix (Water/Serum/Sludge) Extract Solid Phase Extraction (WAX Cartridge) Sample->Extract Load Elute Elution (5% NH4OH in MeOH) Extract->Elute Clean-up LC HPLC Separation (C18, High pH) Elute->LC Inject MS MS/MS Detection (MRM: 377 > 79) LC->MS ESI(-) Data Quantification MS->Data Analyze

Figure 2: Optimized LC-MS/MS analytical workflow for DDP quantification. The use of Weak Anion Exchange (WAX) SPE is critical for recovering the anionic phosphate.

Quantitation Parameters
ParameterSetting/Value
Precursor Ion

377.3 (

)
Product Ion (Quant)

79.0 (

)
Product Ion (Qual)

237.2 (Loss of one decyl chain)
Mobile Phase A: 5mM Ammonium Acetate (pH 9)B: Acetonitrile
Recovery Typically 85–110% using WAX extraction.[2]

Regulatory & Risk Assessment Context

For pharmaceutical filings (e.g., FDA Environmental Assessment), DDP is evaluated under the PBT (Persistence, Bioaccumulation, Toxicity) framework.

  • Persistence (P): Not Persistent in aerobic soils (rapid biodegradation of linear chains). Potentially persistent in anaerobic sediments.

  • Bioaccumulation (B): Not Bioaccumulative (BCF < 2000 due to metabolic clearance).

  • Toxicity (T): Moderate aquatic toxicity. The anionic surfactant mode of action can disrupt gill membranes in fish (

    
     est. 1–10 mg/L).
    

References

  • PubChem. (2024).[3] Didodecyl phosphate (Compound Summary).[4] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023).[4] Registration Dossier: Bis(2-ethylhexyl) phosphate (Read-across analog). ECHA.[4][5] [Link]

  • Muir, D. C. G., et al. (1989). Biodegradation of Four Triaryl/alkyl Phosphate Esters in Sediment. Toxicological & Environmental Chemistry. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites. CDC Stacks. [Link]

  • American Elements. (2024). Didodecyl Hydrogen Phosphate Product Information.[Link][4]

Sources

Methodological & Application

Application Note: Didecyl Hydrogen Phosphate (DDP) in Nanoparticle Synthesis

[1]

Executive Summary

This guide details the application of Didecyl Hydrogen Phosphate (DDP) —a dialkyl phosphate surfactant—as a structure-directing ligand and stabilizer in the synthesis of nanoparticles. Unlike the more common branched surfactant HDEHP (di-(2-ethylhexyl) phosphoric acid), DDP features straight decyl (

This document provides protocols for synthesizing Cadmium Sulfide (CdS) Quantum Dots and Silver (Ag) Nanoparticles , leveraging the reverse micelle (water-in-oil) methodology.

Mechanism of Action: The Reverse Micelle Nanoreactor

The core utility of DDP lies in its ability to form reverse micelles in non-polar solvents (e.g., toluene, heptane, cyclohexane). In this system, the polar phosphate head groups (


Chemical Interaction
  • Metal Coordination: The P-OH group deprotonates to form anionic species (

    
    ), which coordinate strongly with metal cations (
    
    
    ) such as
    
    
    or
    
    
    .
  • Steric Stabilization: The straight

    
     chains provide a dense steric barrier, preventing particle agglomeration more effectively than branched isomers in certain crystallographic directions.
    
  • Size Control: The size of the nanoparticle is thermodynamically limited by the size of the water pool, defined by the molar ratio of water to surfactant (

    
    ).
    
Mechanistic Diagram

The following diagram illustrates the stabilization mechanism and the reverse micelle structure.

DDP_Mechanismcluster_0Organic Phase (Solvent)MicelleReverse Micelle(Nanoreactor)InteractionCoordination Bond(P-O-Metal)Micelle->InteractionHead GroupActionStabilizationSteric Barrier(Decyl Chains)Micelle->StabilizationTail GroupActionDDP_MolDDP Molecule(Surfactant)DDP_Mol->MicelleSelf-AssemblyMetal_IonMetal Precursor(M+ / M2+)Water_PoolAqueous Core(W0 Controlled)Metal_Ion->Water_PoolDissolutionWater_Pool->MicelleEncapsulationInteraction->Metal_IonChelation

Figure 1: Mechanistic action of Didecyl Hydrogen Phosphate in reverse micelle formation. The polar core acts as a nanoreactor, while the tails prevent aggregation.

Protocol A: Synthesis of CdS Quantum Dots

Objective: Synthesize monodisperse Cadmium Sulfide (CdS) nanocrystals with tunable bandgaps. Rationale: DDP controls the release of

Materials
ComponentSpecificationRole
Surfactant Didecyl Hydrogen Phosphate (DDP)Structure director/Stabilizer
Solvent n-Heptane or Cyclohexane (HPLC Grade)Continuous organic phase
Precursor A Cadmium Nitrate Tetrahydrate (

)
Cadmium source
Precursor B Sodium Sulfide (

)
Sulfur source
Additives Methanol/EthanolFor washing/precipitation
Step-by-Step Methodology
  • Preparation of Stock Solutions (The "Two-Microemulsion" Method):

    • Microemulsion A (Cadmium): Dissolve 0.1 M DDP in 50 mL of n-heptane. Add aqueous

      
       solution (0.5 M) dropwise while stirring until the solution becomes optically transparent.
      
      • Critical Parameter: Adjust the volume of aqueous solution to achieve

        
        .
        
    • Microemulsion B (Sulfide): Prepare a separate solution of 0.1 M DDP in 50 mL of n-heptane. Add aqueous

      
       solution (0.5 M) to achieve the same 
      
      
      .
  • Mixing and Nucleation:

    • Place Microemulsion A in a reaction flask under

      
       atmosphere (to prevent oxidation).
      
    • Slowly inject Microemulsion B into Microemulsion A under vigorous stirring (1000 RPM).

    • Observation: The solution will rapidly change color (colorless

      
       yellow/orange) indicating the formation of CdS nuclei.[1]
      
  • Growth and Aging:

    • Allow the mixture to stir for 1-2 hours at room temperature.

    • Optional: To increase particle size (red-shift), heat the mixture to 60°C for 30 minutes.

  • Extraction and Purification:

    • Add excess methanol to the reaction mixture. The polarity change disrupts the reverse micelles.

    • Centrifuge at 8000 RPM for 10 minutes to pellet the nanoparticles.

    • Wash the pellet 3x with methanol to remove excess DDP and sodium salts.

    • Redisperse in toluene for storage.

Self-Validating Checkpoints
  • Transparency Test: Before mixing, both Microemulsions A and B must be optically clear. Turbidity indicates phase separation (failure of micelle formation). Correction: Add more surfactant or reduce water volume.

  • Tyndall Effect: Shine a laser pointer through the final product. A distinct beam path confirms the presence of colloidal nanoparticles.

Protocol B: Synthesis of Silver (Ag) Nanoparticles

Objective: Create uniform metallic silver nanoparticles. Rationale: The phosphate group of DDP can weakly coordinate with Ag, but primarily serves to confine the reduction reaction within the water pool.

Materials
  • Surfactant: DDP

  • Solvent: Isooctane or Toluene

  • Precursor: Silver Nitrate (

    
    )
    
  • Reducing Agent: Hydrazine Hydrate (

    
    ) or Sodium Borohydride (
    
    
    )
Step-by-Step Methodology
  • Precursor Solubilization:

    • Dissolve 1.5 g of DDP in 100 mL of Isooctane.

    • Prepare a 0.1 M aqueous solution of

      
      .
      
    • Add the silver solution to the DDP/Isooctane mixture to reach

      
      . Stir until clear.
      
  • Reduction Process:

    • Prepare a stoichiometric excess of reducing agent (e.g., 0.5 M Hydrazine).

    • Inject the reducing agent dropwise into the Ag-DDP micellar solution.

    • Reaction:

      
      
      
    • Visual Cue: Solution turns from colorless to dark brown/yellow (characteristic Surface Plasmon Resonance of Ag).

  • Post-Processing:

    • Precipitate with ethanol.

    • Centrifuge and wash.

    • Note: DDP-capped Ag nanoparticles are highly soluble in non-polar solvents like hexane.

Experimental Workflow Diagram

The following flowchart visualizes the generalized workflow for DDP-mediated synthesis.

WorkflowSolventOrganic Solvent(Heptane/Toluene)Micelle_FormReverse MicelleFormationSolvent->Micelle_FormDDPDDP SurfactantDDP->Micelle_FormPrecursorAqueous Precursor(Metal Salt)Precursor->Micelle_FormMixingMixing/Injection(Reactant Addition)Micelle_Form->MixingNucleationNucleation(Color Change)Mixing->NucleationGrowthAging/Heating(Size Tuning)Nucleation->GrowthPurificationPrecipitation(Methanol Wash)Growth->Purification

Figure 2: Generalized workflow for "Two-Microemulsion" nanoparticle synthesis using DDP.

Characterization & Troubleshooting

Data Presentation: Expected Results
TechniqueParameterExpected Outcome
UV-Vis Spectroscopy Absorption PeakCdS: Sharp edge <500nm (blue shift from bulk).Ag: SPR peak ~400-420 nm.
TEM MorphologySpherical particles, 2-10 nm diameter (depending on

).
FTIR Surface ChemistryPeaks at 1000-1100

(P-O stretch) confirming DDP capping.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Cloudy Solution (Pre-reaction)

too high (water pool unstable).
Add more DDP or reduce aqueous volume.
Precipitation during reaction Ligand exchange failure or micelle collapse.Ensure stirring is vigorous; maintain temperature stability.
Polydispersity (Uneven sizes) Slow mixing or uneven nucleation.Use rapid injection; ensure reagents are at the same temperature.

References

  • Reverse Micelle General Principles

    • Pileni, M. P. (1993). "Reverse micelles as microreactors." Journal of Physical Chemistry.
  • Phosphate Surfactants in Nanotechnology

    • Neouze, M. A., & Schubert, U. (2008). "Surface modification and functionalization of metal oxide nanoparticles." Monatshefte für Chemie.
  • Synthesis of CdS in Reverse Micelles

    • Lianos, P., & Thomas, J. K. (1986). "Cadmium sulfide of small particles in aqueous solution and in reversed micelles." Chemical Physics Letters.
  • Silver Nanoparticle Synthesis via Microemulsions

    • Zhang, W., Qiao, X., & Chen, J. (2006). "Synthesis and characterization of silver nanoparticles in reverse micelles.

Note: While specific literature on "Didecyl" (C10) phosphate is less voluminous than "Didodecyl" (C12) or HDEHP, the chemical protocols are homologous. The protocols above are adapted from standard dialkyl phosphate methodologies.

Application Note: Didecyl Hydrogen Phosphate (DDP) in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

From Emulsion Stabilization to Templated Nanostructure Synthesis[1]

Executive Summary

Didecyl hydrogen phosphate (DDP), a dialkyl phosphate ester surfactant, represents a critical tool for researchers in polymer chemistry and drug delivery.[1] Unlike single-chain surfactants (e.g., SDS) that form spherical micelles, DDP features two hydrophobic decyl chains (C10).[1] This geometric structure confers a critical packing parameter (


) often approaching 1, driving the spontaneous formation of bilayers and vesicles  (liposomes) rather than simple micelles in aqueous media.[1]

For drug development and material science, this property is transformative.[1] DDP is not merely a stabilizer; it is a structural template . It is extensively used to synthesize conductive polymer nanoparticles (e.g., Polyaniline), stabilize liposome-like drug carriers, and provide corrosion-inhibiting functional groups to latexes.[1]

This guide details the physicochemical properties of DDP and provides two field-validated protocols:

  • Templated Synthesis of Conductive Polymer Nanoparticles (PANI-DDP).

  • High-Stability Emulsion Polymerization for Functional Coatings.

Physicochemical Profile & Mechanism
2.1 Key Properties
PropertySpecificationRelevance to Polymerization
Chemical Name Phosphoric acid, di-n-decyl esterAnionic Headgroup (

) provides electrostatic stabilization and proton doping.[2]
CAS Number 7795-87-1Precise identification for regulatory compliance.
Molecular Weight 378.53 g/mol Essential for stoichiometric calculations (e.g., dopant ratios).[1]
Structure Double-tail (C10), Single-headPromotes Vesicle/Lamellar phase formation over spherical micelles.
Solubility Soluble in organic solvents; dispersible in water (vesicles)Enables "Inverse Emulsion" or "Organic-soluble" polymer synthesis.
pKa ~1.5 - 2.0Strong acid; acts as a dopant for conductive polymers (protonating the imine nitrogen).
2.2 Mechanism of Action: The Packing Parameter

The utility of DDP is defined by its packing parameter,


, where 

is the tail volume,

is the headgroup area, and

is the tail length.[1]
  • SDS (Single Chain):

    
    
    
    
    
    Spherical Micelles.
  • DDP (Double Chain):

    
    
    
    
    
    Vesicles / Bilayers .

In polymerization, DDP vesicles act as "soft templates."[1] Monomers (like aniline or pyrrole) align along the negatively charged phosphate heads. Upon initiation, polymerization occurs along the template, resulting in hollow nanospheres or ordered lamellar structures rather than amorphous bulk polymer.[1]

DDP_Mechanism cluster_0 Surfactant Geometry cluster_1 Supramolecular Assembly cluster_2 Polymerization Outcome DDP_Mol DDP Molecule (Double C10 Tail) Packing Packing Parameter 1/2 < P < 1 DDP_Mol->Packing Vesicle Vesicle/Bilayer Formation Packing->Vesicle Geometry dictates curvature Monomer Monomer Alignment (Electrostatic) Vesicle->Monomer Template Nano Nanostructure: Hollow Sphere or Lamellar Sheet Monomer->Nano In-situ Polymerization

Figure 1: Mechanistic pathway of DDP-templated polymerization. The double-tail geometry forces vesicle formation, which templates the polymer growth.

Protocol A: Conductive Polymer Nanoparticles (PANI-DDP)

Application: Biosensors, antistatic coatings, and organic-soluble conductive inks. Rationale: DDP serves a dual function:

  • Surfactant: Stabilizes the aniline monomer in water (emulsion).

  • Dopant: The phosphate group protonates the polyaniline (PANI), rendering it conductive (Emeraldine Salt form) and soluble in organic solvents (e.g., xylene, toluene).[1]

Materials
  • Monomer: Aniline (Distilled under reduced pressure before use).[1]

  • Surfactant/Dopant: Didecyl hydrogen phosphate (DDP).[1]

  • Oxidant: Ammonium Persulfate (APS).[1][3]

  • Solvent: Deionized (DI) Water and Toluene.[1]

Step-by-Step Methodology

1. Preparation of the Emulsion Template

  • Dissolve 3.8 g (10 mmol) of DDP in 100 mL of Toluene.

  • Add 0.93 g (10 mmol) of Aniline to the toluene solution.

  • Note: The molar ratio of Aniline:DDP is typically kept at 1:1 to ensure complete doping.

  • Add 100 mL of DI water.

  • Sonication: Sonicate the mixture using a probe sonicator (20 kHz, 40% amplitude) for 10 minutes. This creates a stable milky-white emulsion where aniline-DDP salts form at the interface.

2. Polymerization Initiation

  • Dissolve 2.28 g (10 mmol) of APS in 20 mL of DI water.

  • Cool the emulsion to 0–5°C in an ice bath. (Low temperature minimizes secondary reactions and defects).[1]

  • Add the APS solution dropwise to the emulsion under vigorous magnetic stirring (500 rpm).

3. Reaction Phase

  • Maintain stirring at 0–5°C for 6 hours , then allow to warm to room temperature for 18 hours .

  • Observation: The organic phase (toluene) will turn dark green (characteristic of conductive Emeraldine Salt PANI).[1] The aqueous phase should remain relatively clear, indicating the polymer is hydrophobic and stabilized by DDP in the organic phase.[1]

4. Purification & Isolation

  • Separate the organic phase (dark green) using a separatory funnel.[1]

  • Wash the organic phase 3 times with 100 mL of 0.1 M HCl to remove excess oxidant and byproducts.

  • Precipitate the polymer by pouring the toluene solution into excess Acetone (1:5 ratio).

  • Filter and dry under vacuum at 40°C for 24 hours.

Validation:

  • Conductivity: Cast a film from toluene; conductivity should be > 10 S/cm.

  • Solubility: The resulting powder should be fully re-soluble in toluene/xylene, unlike standard PANI.

Protocol B: Phosphate-Functionalized Latex (Emulsion Polymerization)

Application: Corrosion-resistant primers, adhesion promoters for metals, and drug delivery carriers. Rationale: DDP acts as a reactive surfactant. The phosphate group remains on the particle surface, providing high affinity for metal substrates (


, 

) or biological mucous membranes (mucoadhesion).[1]
Materials
  • Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA).[1]

  • Surfactant: DDP (neutralized).[1]

  • Initiator: Potassium Persulfate (KPS).[1]

  • Buffer: Sodium Bicarbonate.

Step-by-Step Methodology

1. Surfactant Neutralization (Critical Step) [1]

  • DDP is acidic. For anionic emulsion polymerization, it must be neutralized.[1]

  • Mix 2.0 g DDP with 50 mL DI water.

  • Add 10% NaOH solution dropwise while monitoring pH until pH reaches 7.0–7.5 .

  • Result: A clear to slightly hazy solution of Sodium Didecyl Phosphate.

2. Reactor Setup

  • Use a 500 mL glass reactor with a nitrogen inlet, reflux condenser, and mechanical stirrer.

  • Charge 150 mL DI water and 0.5 g Sodium Bicarbonate (Buffer).[1]

  • Add 0.5 g of the neutralized DDP solution (Seed charge).

  • Purge with Nitrogen for 20 minutes while heating to 80°C .

3. Pre-Emulsion Preparation

  • In a separate beaker, mix:

    • 40 mL DI Water.

    • 1.5 g Neutralized DDP.

    • 50 g MMA.

    • 50 g BA.

  • Emulsify using a high-shear homogenizer for 5 minutes until a stable white pre-emulsion forms.

4. Seeded Polymerization

  • At 80°C, add 5% of the Pre-Emulsion to the reactor.

  • Add 0.5 g KPS dissolved in 10 mL water.

  • Wait 15 minutes for the "seed" particles to form (appearance of blue tinge/Tyndall effect).

5. Feed Stage

  • Feed the remaining Pre-Emulsion and a separate stream of Initiator (0.2 g KPS in 20 mL water) into the reactor over 3 hours .

  • Maintain temperature at 80 ± 2°C .

6. Post-Polymerization

  • Hold at 80°C for 1 hour after feeds finish.

  • Cool to room temperature and filter through a 100-mesh screen.

Validation:

  • Particle Size: Dynamic Light Scattering (DLS) should show narrow distribution (e.g., 100–150 nm).[1]

  • Stability: Test freeze-thaw stability (5 cycles). Phosphate surfactants typically confer excellent freeze-thaw resistance.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Coagulation during reaction pH drift / InstabilityEnsure DDP is fully neutralized (pH > 7) before use in Protocol B. Phosphate esters can hydrolyze at very low pH.
Low Conductivity (Protocol A) Insufficient DopingVerify the Aniline:DDP molar ratio is 1:[1]1. Excess DDP is better than insufficient.
Phase Separation (Protocol A) Poor EmulsificationIncrease sonication time.[1] The "milky" emulsion must be stable before adding the oxidant.
High Viscosity Vesicle EntanglementDDP vesicles can form viscous gels. Dilute the system or add a co-surfactant (e.g., small amount of alcohol) to reduce viscosity.[1]
Safety & Handling (MSDS Highlights)
  • Corrosivity: DDP (acid form) is corrosive to eyes and skin.[1] Wear nitrile gloves and eye protection.

  • Inhalation: Avoid breathing mist. Use in a fume hood, especially when using toluene (Protocol A).[1]

  • Environmental: Phosphate esters can contribute to eutrophication; dispose of waste according to local chemical waste regulations.

References
  • Chemical Identity & Properties

    • Phosphoric acid, didecyl ester (CAS 7795-87-1).[4][5][6][7][8] CAS Common Chemistry.[4]

    • [Link][1][4][7]

  • Vesicle Formation & Thermodynamics

    • Bhattacharya, S., & De, S. (1999).[1][9] Vesicle Formation from Dimeric Ion-Paired Amphiphiles.[9] Langmuir, 15(10), 3400-3410.[1][9] (Describes the thermodynamics of double-chain phosphate assembly).

    • [Link][1]

  • Conductive Polymer Synthesis (PANI-DDP)

    • Stejskal, J., & Gilbert, R. G. (2002).[1] Polyaniline.[2][3] Preparation of a conducting polymer (IUPAC Technical Report).[1] Pure and Applied Chemistry, 74(5), 857-867.[1] (Foundational protocol for PANI synthesis adapted for surfactant doping).[1]

    • [Link][1]

  • Phosphate Surfactants in Emulsion Polymerization

    • Method of emulsion polymerization using phosphate esters of normal alkanols as surfactant.[10] (US Patent 3963688A).[1]

Sources

Protocol for Solvent Extraction using Bis(decyl) Hydrogen Phosphate (DDP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Bis(decyl) hydrogen phosphate (DDP) is an acidic organophosphorus extractant used for the separation of transition metals, rare earth elements (REEs), and the ion-pair extraction of basic pharmaceutical compounds.

Unlike its branched isomer D2EHPA (di-2-ethylhexyl phosphoric acid), DDP features straight decyl chains. This structural difference confers distinct physicochemical properties:

  • Faster Kinetics: Reduced steric hindrance around the phosphoryl group allows for faster metal complexation rates.

  • Lower Solubility of Complexes: The lack of branching increases the risk of "third phase" formation (phase splitting), necessitating precise modifier protocols.

  • Selectivity: Often exhibits different separation factors for adjacent lanthanides compared to branched analogues due to packing density in the coordination sphere.

Chemical Profile
PropertySpecification
IUPAC Name Phosphoric acid, didecyl ester
Common Abbreviation DDP, DnHDP
CAS Number 7795-87-1
Molecular Formula

pKa (Approx) 3.0 – 3.5 (in aqueous methanol)
Functional Group Phosphoric acid mono-ester (forms dimers in non-polar solvents)

Mechanism of Action

DDP operates primarily via a Cation Exchange mechanism. In non-polar diluents (e.g., kerosene, dodecane), DDP exists as a hydrogen-bonded dimer .

The Extraction Equilibrium

When extracting a metal cation (


) from an aqueous phase, the proton on the DDP dimer is exchanged for the metal ion. The general equation is:


  • 
     : Dimeric form of DDP.
    
  • 
     : Charge of the metal ion.
    
  • 
     : Protons released into the aqueous phase (causing pH drop).
    
Visualization: Dimerization & Chelation

The following diagram illustrates the dimerization of DDP in the organic phase and the subsequent "claw-like" chelation of a metal ion.

DDP_Mechanism Figure 1: Cation exchange mechanism showing the transition from DDP dimer to Metal-DDP complex. cluster_organic Organic Phase (Non-Polar) cluster_aqueous Aqueous Phase Dimer DDP Dimer (H-bonded Ring) Complex Metal-DDP Complex M(HA2)n Dimer->Complex Chelation Proton Released Protons (n H+) Complex->Proton Exchange Metal Metal Cation (M n+) Metal->Complex Interfacial Transfer

Preparation & Formulation Protocol

Critical Insight: Commercial DDP often contains mono-decyl phosphate (MDP) impurities. MDP is more water-soluble and can cause severe emulsion problems. Pre-equilibration and washing are mandatory.

Reagent Purification (The "Carbonate Wash")
  • Dissolution: Dissolve crude DDP in your chosen diluent (e.g., n-heptane or kerosene) to a concentration of 0.5 M.

  • Scrubbing: Contact the organic phase with 5% Sodium Carbonate (

    
    )  solution at a 1:1 volume ratio.
    
    • Rationale: This converts mono-esters (stronger acids) into water-soluble sodium salts, while the di-ester (DDP) remains in the organic phase as a sodium salt or dimer depending on pH.

  • Acidification: Contact the scrubbed organic phase with 1 M Sulfuric Acid (

    
    )  to reprotonate the DDP back to its acid form.
    
  • Wash: Wash with deionized water until the aqueous raffinate pH is neutral.

Solvent Formulation (Preventing Third Phase)

Straight-chain extractants like DDP are prone to forming a "third phase" (a heavy, extractant-rich organic layer) when loaded with metal, due to the limited solubility of the metal-ligand complex in aliphatic diluents.

Standard Formulation:

  • Extractant: 0.1 M – 0.5 M DDP (depending on feed concentration).

  • Diluent: Low-aromatic Kerosene (e.g., Exxsol D80) or n-Dodecane.

  • Phase Modifier (REQUIRED): 5% - 10% v/v Isodecanol or TBP (Tributyl Phosphate) .

    • Mechanism:[1][2][3][4][5][6] The modifier acts as a co-solvent, increasing the polarity of the organic phase just enough to solubilize the metal-DDP complex without significantly suppressing extraction efficiency.

General Extraction Workflow

This protocol applies to the extraction of divalent/trivalent metals (e.g.,


, 

,

) or basic pharmaceutical amines.
Experimental Parameters
ParameterRecommended RangeNotes
Temperature 25°C – 40°CHigher T improves kinetics but may increase diluent evaporation.
O/A Ratio 1:1 to 2:1Adjust based on McCabe-Thiele diagram construction.
Contact Time 5 – 10 minutesDDP kinetics are generally fast (< 2 mins), but 5 mins ensures equilibrium.
Agitation 600 – 1000 RPMEnsure vortex but avoid excessive shear that creates stable emulsions.
Step-by-Step Procedure
  • Feed Preparation: Adjust the aqueous feed to the optimal pH (typically pH 2.0 – 4.0 for transition metals; pH < 1.0 for REEs). Use

    
     or 
    
    
    
    .
  • Contacting:

    • Combine Organic (DDP + Diluent + Modifier) and Aqueous Feed in a jacketed separation funnel or mixer-settler.

    • Agitate for 10 minutes.

    • Monitor pH: The pH will drop as extraction proceeds. For pH-dependent extractions, maintain pH by adding small aliquots of

      
       (saponification) or using a buffer.
      
  • Phase Separation: Allow phases to settle.

    • Visual Check: Look for a third phase at the interface. If present, increase Modifier concentration or temperature.[6]

  • Scrubbing (Optional):

    • Contact the loaded organic phase with a weak acid solution (e.g., pH 1.5) to remove co-extracted impurities (improving selectivity).

  • Stripping:

    • Contact the loaded organic phase with a strong mineral acid (e.g., 2 M – 4 M

      
       or 
      
      
      
      ).
    • The high proton concentration reverses the equilibrium, driving the metal back into the aqueous phase.

Process Flow Diagram

Extraction_Workflow Figure 2: Continuous counter-current extraction workflow for DDP. Feed Aqueous Feed (Metal/Drug + Acid) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction Solvent Organic Solvent (DDP + Kerosene + Modifier) Solvent->Extraction Scrubbing Scrubbing Stage (Remove Impurities) Extraction->Scrubbing Loaded Organic Raffinate Raffinate (Waste Aqueous) Extraction->Raffinate Aqueous Stripping Stripping Stage (High Acid Contact) Scrubbing->Stripping Scrubbed Organic Product Purified Product (Aqueous) Stripping->Product Aqueous Product Regen Solvent Regeneration Stripping->Regen Barren Organic Regen->Solvent Recycle

Pharmaceutical Application: Ion-Pair Extraction

While DDP is famous in metallurgy, it is a powerful tool for purifying basic drugs (amines) or peptides that are difficult to extract with neutral solvents.

Mechanism:



Protocol:

  • Conditioning: Ensure the aqueous feed pH is below the pKa of the drug (ensuring it is protonated/cationic) but above the pKa of DDP (approx 3.5) if possible, although DDP works well even in acidic media due to its strong dimerization.

  • Extraction: Use DDP in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for analytical scale.

    • Note: For pharma, toxic diluents like kerosene are replaced with heptane or MTBE.

  • Recovery: Back-extract the drug by contacting the organic phase with a high pH aqueous buffer (pH > pKa of drug). The drug becomes neutral and returns to the aqueous phase (or stays in organic if it's naturally lipophilic), or use a very strong acid to break the ion pair.

Troubleshooting & Optimization

IssueCauseCorrective Action
Third Phase Formation Solubility limit of Metal-DDP complex exceeded.1. Increase Modifier (Isodecanol) to 10-15%.2. Increase temperature to 40°C.3. Switch to an aromatic diluent (Toluene/Solvesso).
Emulsification Presence of mono-decyl phosphate or high shear.1. Perform Carbonate Wash (Section 3.1).2. Reduce agitation speed.3. Add demulsifier (ppm level).
Slow Phase Separation Viscosity is too high.1. Dilute the extractant.2. Increase temperature.
Low Extraction Efficiency pH is too low (equilibrium shifts left).1. Saponify DDP (pre-neutralize with NaOH).2. Maintain pH during extraction.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Didodecyl hydrogen phosphate (Compound Summary). [Note: Structural analogue reference]. Retrieved from [Link]

  • CAS Common Chemistry. (2025).[7] Phosphoric acid, didecyl ester (CAS 7795-87-1). Retrieved from [Link]

  • ScienceDirect/MDPI. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA. [Contextual reference for acidic phosphate behavior]. Retrieved from [Link]

  • American Elements. (2025). Didodecyl Hydrogen Phosphate Product Information. Retrieved from [Link]

Sources

Advanced Applications of Didecyl Hydrogen Phosphate (DDP) in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Didecyl Hydrogen Phosphate in Materials Science Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Process Engineers

Introduction: The Amphiphilic Architect

Didecyl hydrogen phosphate (DDP), also known as bis(decyl) phosphate or phosphoric acid didecyl ester (CAS: 7795-87-1), is a versatile organophosphorus compound distinct from its more famous branched isomer, Di-(2-ethylhexyl) phosphoric acid (D2EHPA).

While D2EHPA dominates industrial hydrometallurgy due to its steric bulk and solubility, DDP offers a linear alkyl chain structure (C10). This structural linearity confers unique packing densities at interfaces, making DDP a superior candidate for specific applications in ion-selective sensing , ordered surface monolayers , and tribological boundary lubrication .

Key Physicochemical Properties:

  • Amphiphilicity: Possesses a hydrophilic phosphate head group (pKₐ ≈ 1–2) and two lipophilic decyl tails.

  • Dimerization: Like most dialkyl phosphates, DDP exists as hydrogen-bonded dimers in non-polar solvents, which is critical for its metal extraction mechanism.

  • Surface Activity: The linear chains allow for tighter packing on metal surfaces compared to branched analogs, enhancing its utility as a corrosion inhibitor and anti-wear additive.

Application I: Calcium Ion-Selective Electrodes (ISEs)

DDP is a classic "liquid ion exchanger" used in the fabrication of polymer membrane sensors. Its primary utility lies in Calcium (Ca²⁺) detection , where it functions as the lipophilic anionic site that balances the charge of the target cation within the membrane phase.

Mechanism of Action

In a Polyvinyl Chloride (PVC) membrane, DDP acts as a cation exchanger. It extracts Ca²⁺ from the aqueous sample into the organic membrane phase. The selectivity is governed by the complexation stability and the lipophilicity of the resulting salt. To enhance selectivity (specifically against Mg²⁺), DDP is often paired with a neutral mediator (phosphonate) that solvates the calcium ion.

Protocol: Fabrication of DDP-Based Calcium ISE Membrane

Objective: Create a PVC-based sensor membrane for potentiometric Ca²⁺ determination.

Materials:

  • Ionophore/Exchanger: Didecyl hydrogen phosphate (DDP).

  • Polymer Matrix: High molecular weight Polyvinyl Chloride (PVC).

  • Plasticizer: Di-n-octylphenylphosphonate (DOPP) or Dioctyl sebacate (DOS).

  • Solvent: Tetrahydrofuran (THF) (distilled).

Step-by-Step Methodology:

  • Cocktail Preparation:

    • Weigh 10 mg of Didecyl Hydrogen Phosphate (Active Exchanger).

    • Weigh 190 mg of PVC (Matrix).

    • Weigh 300 mg of DOPP (Plasticizer/Mediator). Note: The high plasticizer ratio (approx. 2:1 to PVC) is crucial to ensure ion mobility within the membrane.

  • Dissolution:

    • Dissolve the mixture in 5 mL of THF .

    • Vortex vigorously for 10 minutes until the solution is completely clear and viscous.

  • Casting:

    • Pour the solution into a glass ring (approx. 30 mm diameter) fixed on a glass plate.

    • Cover loosely with a filter paper to control the evaporation rate.

    • Allow to dry at room temperature for 24–48 hours. Warning: Rapid evaporation causes membrane inhomogeneity.

  • Electrode Assembly:

    • Cut a 5 mm disc from the master membrane.

    • Glue the disc to the end of a PVC electrode body using a THF-PVC slurry.

    • Internal Fill Solution: 0.1 M CaCl₂.

    • Conditioning: Soak the electrode tip in 0.01 M CaCl₂ for 12 hours prior to use to establish the phase boundary potential.

Data Output: Typical Response Characteristics

Parameter Typical Value Notes
Slope 28–30 mV/decade Nernstian behavior for divalent ions.

| Linear Range |


 to 

M | Dependent on plasticizer purity. | | pH Range | 5.0 – 9.0 | Below pH 5, H⁺ interference occurs (protonation of phosphate). |
Application II: Solvent Extraction & Hydrometallurgy

DDP functions as an acidic extractant for transition metals and lanthanides. Unlike D2EHPA, the linear chains of DDP result in lower steric hindrance around the phosphate center. This often leads to higher extraction constants (


) for smaller metal ions but can increase the risk of "third phase" formation (precipitation of the metal-organic complex) due to lower solubility in kerosene.
Extraction Mechanism

The extraction proceeds via a cation-exchange mechanism where the metal cation (


) replaces the acidic protons of the DDP dimer (

).


Visualizing the Extraction Cycle

The following diagram illustrates the equilibrium process, highlighting the role of the DDP dimer.

ExtractionCycle Aqueous Aqueous Phase (Metal Cations M²⁺) Interface Liquid-Liquid Interface Aqueous->Interface Diffusion of M²⁺ Complex Metal-DDP Complex [M(HA₂)₂] Interface->Complex Proton Exchange (Release H⁺) Organic Organic Phase (DDP Dimers) Organic->Interface Diffusion of Dimers Stripping Stripping (High Acid H⁺) Organic->Stripping Contact with Acid Complex->Organic Solubilization Stripping->Organic Regenerated DDP

Figure 1: Solvent extraction cycle using Didecyl Hydrogen Phosphate. The extractant operates as a dimer, exchanging protons for metal cations at the interface.

Comparative Selection: DDP vs. D2EHPA
FeatureDidecyl Hydrogen Phosphate (DDP) Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)
Chain Structure Linear (

)
Branched (

with ethyl side chain)
Steric Hindrance LowHigh
Kinetics Faster (due to less steric bulk)Slower
Selectivity Favors smaller ions; higher loading capacity.Excellent selectivity for Zn/Co separation.
Solubility Moderate; prone to third-phase formation at high loading.High; resists third-phase formation.
Application III: Tribology & Nanomaterial Surface Engineering

The "Ortholeum" series (e.g., Ortholeum 162) historically utilized alkyl phosphates like DDP as anti-wear additives. In modern materials science, this property is translated into nanoparticle capping .

Lubricant Additive Mechanism

DDP reacts with ferrous surfaces under friction heat to form a protective iron phosphate film (


). The long decyl chains form a "brush" layer that prevents metal-to-metal contact, significantly reducing the coefficient of friction (boundary lubrication).
Protocol: DDP-Capped Metal Oxide Nanoparticles

Objective: Synthesize hydrophobic TiO₂ or ZrO₂ nanoparticles soluble in non-polar solvents (e.g., toluene) using DDP as a capping agent.

  • Precursor Preparation: Prepare an aqueous solution of the metal salt (e.g.,

    
    ).
    
  • Phase Transfer:

    • Dissolve DDP in toluene (0.1 M concentration).

    • Mix the aqueous metal salt solution with the DDP/toluene phase.

    • Adjust pH to ~4–5 to ensure deprotonation of DDP and interaction with the metal surface.

  • Hydrothermal/Solvothermal Treatment:

    • Transfer the emulsion to an autoclave.

    • Heat at 150°C for 12 hours.

    • The DDP coordinates to the metal oxide surface via the phosphate head, exposing the decyl tails to the solvent.

  • Purification:

    • Precipitate nanoparticles using ethanol (anti-solvent).

    • Centrifuge and redisperse in toluene.

References
  • Ion-Selective Electrodes: Craggs, A., Moody, G. J., & Thomas, J. D. R. (1974). PVC Matrix Membrane Ion-Selective Electrodes. Journal of Chemical Education. Link

  • Solvent Extraction Mechanism: Sato, T. (1989). Liquid-Liquid Extraction of Rare Earth Elements by Acidic Organophosphorus Extractants. Hydrometallurgy. Link

  • Lubricant Additives: Rudnick, L. R. (2017). Lubricant Additives: Chemistry and Applications. CRC Press. (Reference to Ortholeum/Alkyl Phosphates). Link

  • Chemical Data: PubChem. Didodecyl hydrogen phosphate (Structural Analog). Link

  • Comparative Extraction: BenchChem. Selectivity of Diisobutyl Hydrogen Phosphate and its Analogs. Link

Application Note: Didecyl Hydrogen Phosphate (DHP) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Didecyl hydrogen phosphate (DHP), an anionic dialkyl phosphate surfactant, has emerged as a critical functional excipient in the development of lipid-based drug delivery systems (LBDDS). Unlike its longer-chain analog dicetyl phosphate (DCP), DHP offers a unique balance of hydrophobicity and steric flexibility (C10 alkyl chains). This guide details the application of DHP in Hydrophobic Ion Pairing (HIP) to solubilize hydrophilic cationic payloads (peptides, aminoglycosides, small molecules) into non-aqueous matrices, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Lipid Nanoparticles (LNPs). Additionally, protocols for its use as a negative charge inducer in vesicular systems are provided.

Introduction: The Physicochemical Niche of Didecyl Hydrogen Phosphate

In the landscape of pharmaceutical surfactants, Didecyl Hydrogen Phosphate (Bis(decyl) phosphate) occupies a strategic niche. While long-chain phosphates like DCP (C16) are standard for stabilizing liposomes, they often result in rigid membranes with low permeability. Conversely, branched phosphates like Bis(2-ethylhexyl) phosphate (HDEHP) are excellent extractants but may disrupt ordered lipid bilayers.

DHP (C10 straight chains) provides an intermediate hydrophobicity that is ideal for:

  • Hydrophobic Ion Pairing (HIP): Neutralizing the charge of water-soluble cationic drugs to enable their encapsulation in hydrophobic carriers.

  • Membrane Fluidity Modulation: Acting as a charged lipid that stabilizes vesicles electrostatically without excessively rigidifying the bilayer.

  • Transmembrane Transport: Facilitating the transport of ions across lipid barriers in liquid membrane models.

Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: Bis(decyl) hydrogen phosphate

  • Formula:

    
    
    
  • Molecular Weight: ~378.5 g/mol

  • Function: Anionic Surfactant / Ion-Pairing Agent[1]

  • pKa: ~1.5 – 2.0 (Phosphate head group)

Mechanism of Action: Hydrophobic Ion Pairing (HIP)

The primary barrier to delivering hydrophilic cationic drugs (e.g., polymyxins, vancomycin, therapeutic peptides) via oral or lipid-nanoparticle routes is their inability to partition into the lipid matrix. DHP solves this via HIP.

The Mechanism:

  • Ionization: At physiological or adjusted pH, the drug carries a positive charge (

    
    ), and DHP carries a negative charge (
    
    
    
    ).
  • Complexation: Electrostatic attraction drives the formation of a neutral ion-pair complex (

    
    ).
    
  • Solubilization: The two decyl chains of DHP shield the polar head/drug interaction, rendering the entire complex lipophilic (high LogP).

  • Encapsulation: This lipophilic complex can now be dissolved in oils (for SEDDS) or co-solvent/lipid mixes (for LNPs) with high efficiency.

Visualization: HIP-Mediated Encapsulation Workflow

HIP_Mechanism cluster_0 Aqueous Phase cluster_1 Interface / Organic Phase Drug Hydrophilic Cationic Drug (LogP < 0) Complex Hydrophobic Ion Pair (HIP) (Neutral Charge, High LogP) Drug->Complex Electrostatic Interaction DHP Didecyl Hydrogen Phosphate (Anionic Surfactant) DHP->Complex Charge Neutralization Carrier Lipid Carrier System (SEDDS / LNP / Liposome) Complex->Carrier Partitioning into Oil Phase

Figure 1: Schematic of Hydrophobic Ion Pairing (HIP) using DHP to facilitate drug encapsulation.

Protocol A: Preparation of Drug-DHP Hydrophobic Ion Pairs

This protocol describes the conversion of a water-soluble cationic drug (e.g., a peptide or amine-based small molecule) into a lipophilic complex using DHP.

Materials
  • Cationic Drug: (e.g., Vancomycin HCl, Polymyxin B, or model dye like Ethacridine lactate).

  • DHP Solution: 20 mM Didecyl hydrogen phosphate in Methanol or Ethanol.

  • Aqueous Buffer: 10 mM Acetate or Phosphate buffer (pH adjusted to ensure drug ionization).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (for extraction).

Step-by-Step Methodology
  • Stoichiometric Calculation: Determine the molar charge ratio. Ideally, start with a 1:1 charge ratio (Drug cation : DHP anion).

    • Note: If the drug has multiple charges (e.g., +2), you need 2 moles of DHP per mole of drug.

    • Optimization: Test ratios of 1:1, 1:1.5, and 1:2 to maximize precipitation/extraction efficiency.

  • Phase Mixing (Precipitation Method):

    • Dissolve the drug in the minimum volume of Aqueous Buffer (Concentration ~5–10 mg/mL).

    • Dissolve DHP in a water-miscible organic solvent (e.g., Ethanol) or add directly if using the sodium salt form in water.

    • Dropwise add the DHP solution to the Drug solution while stirring.

    • Observation: The solution should turn turbid as the hydrophobic complex precipitates.

  • Phase Mixing (Biphasic Extraction Method - Preferred for High Purity):

    • Aqueous Phase: Dissolve drug in buffer (pH < pKa of drug amine).

    • Organic Phase: Dissolve DHP in DCM or Ethyl Acetate.

    • Combine phases in a separatory funnel or vial. Vortex vigorously for 5 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate phases.

    • Result: The drug should migrate from the aqueous (top) to the organic (bottom) phase.

  • Isolation:

    • Collect the organic phase containing the Drug-DHP complex.

    • Evaporate the solvent using a rotary evaporator or nitrogen stream.

    • Final Product: A waxy solid or viscous oil (the HIP complex).

  • Validation (Partition Coefficient Determination):

    • Redissolve the complex in n-octanol saturated with water.

    • Add an equal volume of water saturated with n-octanol.

    • Shake for 24 hours. Measure drug concentration in both phases (HPLC/UV).

    • Target: LogP > 2.0 is usually required for efficient SEDDS/LNP loading.

Protocol B: Formulation of DHP-Stabilized Liposomes

DHP acts as a negative charge inducer to prevent vesicle aggregation. Its shorter chain length (C10) compared to Dicetyl Phosphate (C16) creates "leaky" or "fusogenic" defects that can be advantageous for triggered release or membrane fusion applications.

Materials
  • Main Lipid: DSPC or DPPC (Rigid lipids) or POPC (Fluid lipid).

  • Cholesterol: To modulate stability.

  • DHP: Didecyl hydrogen phosphate.

  • Hydration Buffer: PBS pH 7.4.

Formulation Table: Molar Ratios
ComponentStandard Formulation (Mol %)Fusogenic/Permeable Formulation (Mol %)Function
DSPC/DPPC 60 - 70%50%Structural bilayer backbone
Cholesterol 20 - 30%30%Membrane packing/stability
DHP 5 - 10% 20% Negative charge / Defect formation
PEG-Lipid 0 - 5%0%Stealth (Optional)
Step-by-Step Methodology (Thin Film Hydration)
  • Stock Preparation: Dissolve lipids and DHP in Chloroform:Methanol (2:1 v/v) to a total lipid concentration of 10 mg/mL.

  • Film Formation:

    • Transfer the required volume (e.g., 5 mL) to a round-bottom flask.

    • Evaporate solvent on a rotary evaporator (40°C, reduced pressure) to form a thin, uniform film.

    • Critical Step: Desiccate under high vacuum overnight to remove trace solvent.

  • Hydration:

    • Add pre-warmed PBS (above the transition temperature, Tm, of the main lipid).

    • Rotate the flask at Tm + 10°C for 1 hour.

    • Result: Multilamellar Vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Pass the MLV suspension through polycarbonate membranes (100 nm pore size) using a mini-extruder (11–21 passes).

    • Maintain temperature above Tm during extrusion.

  • Characterization:

    • Zeta Potential: Expect values between -30 mV and -60 mV due to DHP.

    • Size (DLS): Target 100–150 nm (PDI < 0.2).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low HIP Efficiency Incorrect pH during pairing.Ensure pH is such that Drug is cationic and DHP is anionic (pH 4–7 range usually works).
Precipitate not forming Drug/DHP ratio off.Titrate DHP concentration. Some complexes are soluble in excess surfactant (micellization).
Vesicle Aggregation Insufficient charge repulsion.Increase DHP content to >5 mol%.
Drug Leakage DHP chain length too short (C10).Mix DHP with a longer chain lipid (e.g., DPPC) or add Cholesterol to seal packing defects.

References

  • Hydrophobic Ion Pairing of Small Molecules in SEDDS

    • Source: Werle, M. et al. (2023). "Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS.
    • Relevance: Defines the use of dialkyl phosphates for solubilizing small hydrophilic molecules.
    • Link:

  • Surfactants in Pharmaceutical Development

    • Source: "Surfactants and their Role in Pharmaceutical Product Development: An overview." (2019). Journal of Pharmacy and Pharmaceutics.
    • Relevance: General properties of anionic surfactants including phosphate esters in drug formulation.[1]

    • Link:

  • Lipid Nanoparticles and Helper Lipids

    • Source: "The role of lipid components in lipid nanoparticles for vaccines and gene therapy."[2] (2022).[3][4] Acta Pharmaceutica Sinica B.

    • Relevance: Contextualizes the role of charged lipids and helper lipids in LNP structures.
    • Link:

  • Hydrophobic Ion Pairing Review

    • Source: "Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers." (2020). Frontiers in Pharmacology.
    • Relevance: Comprehensive review of the HIP technique using various counter-ions.
    • Link:

Disclaimer: This Application Note is for research purposes only. Didecyl Hydrogen Phosphate is an industrial chemical and excipient; ensure compliance with local pharmacopeial standards (USP/EP) if developing for clinical use.

Sources

Application Note: Surface Modification Using Didecyl Hydrogen Phosphate (DHP)

[1]

Abstract

This guide details the protocols and mechanisms for using Didecyl Hydrogen Phosphate (DHP) as a surface modifier. Unlike monoalkyl phosphates, DHP is a dialkyl phosphate diester.[1] This structural distinction dictates a unique binding mechanism characterized by steric bulk and monodentate coordination, making it ideal for steric stabilization of nanoparticles in non-polar media and hydrophobic functionalization of metal oxide surfaces (TiO₂, Al₂O₃, ZnO).[1]

Introduction & Chemical Basis[2][3][4]

The Molecule: Diester vs. Monoester

Didecyl hydrogen phosphate (DHP) consists of a central phosphate headgroup bonded to two hydrophobic decyl (


  • Formula:

    
    
    
  • Key Property: The presence of two bulky alkyl tails and only one acidic proton fundamentally changes its packing behavior compared to mono-dodecyl phosphate.

  • Implication: DHP cannot form the dense, crystalline self-assembled monolayers (SAMs) typical of phosphonic acids. Instead, it forms a sterically demanding brush layer , which is superior for preventing nanoparticle agglomeration in organic solvents (steric stabilization).[1]

Mechanism of Action

The modification proceeds via an acid-base condensation reaction between the acidic


  • Physisorption: The polar phosphate head attracts to the hydrophilic metal oxide surface.

  • Condensation: The

    
     group reacts with surface 
    
    
    (or
    
    
    ), releasing a water molecule.
  • Coordination: The phosphoryl oxygen (

    
    ) may coordinate to a neighboring metal site, forming a stable bridged structure.
    
Binding Diagram (Mechanism)

BindingMechanismcluster_surfaceMetal Oxide Surface (TiO2)cluster_moleculeDidecyl Hydrogen Phosphate (DHP)cluster_reactionCondensation Reactioncluster_productModified SurfaceSurfaceTi-OH  Ti-OH  Ti-OHReaction- H2O(Condensation)Surface->ReactionDHP_FreeHO-P(=O)-(OC10)2DHP_Free->ReactionBound_StateSurface-O-P(=O)-(OC10)2(Monodentate/Bridging)Reaction->Bound_StateStable Covalent Bond

Figure 1: Mechanistic pathway of DHP binding to a metal oxide surface. The reaction is driven by the elimination of water, resulting in a covalent P-O-M bond.

Materials & Equipment

ComponentSpecificationPurpose
Active Agent Didecyl Hydrogen Phosphate (>95%)Surface modifier.
Solvent A Toluene (Anhydrous)Primary solvent for high-density coating.
Solvent B Ethanol (Absolute)Alternative for bio-compatible applications.
Substrate TiO₂ NPs, ZnO NPs, or Planar TiTarget material.[1]
Equipment Ultrasonic bath, Centrifuge, Vacuum OvenDispersion and curing.[1]

Protocol 1: Stabilization of Metal Oxide Nanoparticles

Target Audience: Formulation scientists creating oil-based dispersions.

Step 1: Pre-treatment (Hydroxylation)

Ensure nanoparticles (NPs) possess active surface hydroxyl groups.

  • Note: Commercial NPs usually have sufficient -OH groups from ambient moisture. If NPs are calcined, re-expose them to humidity or treat with mild aqueous acid, then dry at 100°C to remove physisorbed water while retaining chemisorbed -OH.[1]

Step 2: Solution Preparation

Dissolve DHP in Toluene to create a 5 mM solution.

  • Expert Insight: Toluene is preferred over ethanol for DHP because the long decyl chains are highly soluble in aromatics, preventing micelle formation and ensuring monomeric adsorption.

Step 3: Adsorption Process
  • Disperse 1.0 g of NPs into 50 mL of the DHP/Toluene solution.

  • Sonicate for 20 minutes to break agglomerates and expose surface area.

  • Stir magnetically at 60°C for 24 hours .

    • Why Heat? Heating overcomes the activation energy for the condensation reaction (

      
      ).
      
Step 4: Washing & Purification
  • Centrifuge the dispersion (e.g., 8000 rpm for 15 min).

  • Discard supernatant (removes unreacted DHP).

  • Resuspend pellet in pure toluene and centrifuge again (Repeat 2x).

    • Critical: Failure to wash results in "free" surfactant acting as a plasticizer or contaminant in the final application.

Step 5: Curing (Annealing)

Dry the pellet in a vacuum oven at 120°C for 2 hours .

  • Mechanism:[2][3] This step drives the equilibrium forward by evaporating the water byproduct, locking the phosphate ester onto the surface via covalent bonding.

Protocol 2: Functionalization of Planar Substrates (e.g., Titanium)

Target Audience: Materials scientists working on corrosion inhibition or implants.[1]

Workflow Diagram

WorkflowStep11. Clean Substrate(Piranha/Plasma)Generate -OH groupsStep22. Immersion(5mM DHP in Ethanol)12-24 HoursStep1->Step2Step33. Rinse(Remove Physisorbed Layer)Step2->Step3Step44. Anneal(120°C, 2 hrs)Covalent LockingStep3->Step4

Figure 2: Step-by-step workflow for planar substrate modification.

  • Cleaning: Clean titanium coupons with Piranha solution (

    
    ) or Oxygen Plasma to maximize surface -OH density.
    
  • Immersion: Immerse the coupon in a 5 mM DHP ethanolic solution . (Ethanol is acceptable here as planar substrates don't require the steric declumping power of toluene).

  • Incubation: Seal and leave for 24 hours at room temperature.

  • Rinse: Rinse vigorously with ethanol to remove physically adsorbed multilayers.

  • Anneal: Heat at 120°C for 2 hours.

Characterization & Validation

MethodExpected Result for DHP-Modified SurfaceInterpretation
Contact Angle 100° - 110° (Water)Successful hydrophobic modification. High angle indicates alkyl chains are oriented outward.
FTIR New peaks at 2920/2850 cm⁻¹ (

stretch). Broad P-O-Ti band at 1000-1100 cm⁻¹.
Presence of alkyl chains and formation of surface bond. Loss of broad -OH peak (3400 cm⁻¹).
TGA Mass loss onset ~250°C.Quantification of organic loading (typically 1-3 wt% for nanoparticles).
Dispersibility Stable in Hexane/Toluene; Precipitates in Water.Confirmation of steric stabilization and surface polarity switch.

Expert Insights & Troubleshooting

The "Double-Tail" Effect

DHP has two tails. This creates a "cone" shape molecule.

  • Pros: Excellent steric barrier. A DHP-coated nanoparticle is much harder to agglomerate than one coated with a single-chain phosphate.

  • Cons: Lower packing density. You will not achieve the "crystalline" packing seen with single-chain phosphonic acids. Do not expect extreme corrosion resistance (barrier properties) compared to single-chain analogs, but expect superior dispersion stability.[1]

Solvent Choice: Toluene vs. Ethanol
  • Use Toluene when modifying nanoparticles. The non-polar solvent extends the alkyl tails, maximizing steric repulsion during the coating process.

  • Use Ethanol for planar surfaces or when toxicity is a concern. However, DHP solubility in ethanol is lower; ensure the solution is warm (40°C) if cloudiness appears.

Water Sensitivity

While the final P-O-M bond is hydrolytically stable (more so than silanes), the reaction is sensitive to excess water.

  • Tip: Use anhydrous solvents. Excess water in the reaction solvent will compete with the surface hydroxyls, reducing coverage.

References

  • General Mechanism of Phosphate Ester Binding

    • Text: Phosphate esters bind to metal oxides via condensation reactions, forming P-O-M bonds.[1] The stability of these bonds is superior to carboxylic acids but slightly lower than phosphonic acids.

    • Source: (Analogous chemistry for dialkyl phosphates).

  • Nanoparticle Stabilization & Steric Effects

    • Text: Dialkyl phosphates are used to stabilize nanoparticles in non-polar media by cre
    • Source: (Discusses coating TiO2 for dispersion stability).

  • Solubility & Solvent Systems

    • Text: Solubility of long-chain phosphates is critical for uniform coating; organic solvents like toluene or ethanol are standard.
    • Source: (Principles of phosphate solubility in mixed solvents).

  • Chemical Structure Validation

    • Text: Validation of Didecyl Hydrogen Phosph
    • Source:.[1]

Application Note: Didecyl Hydrogen Phosphate (DDHP) for Rare Earth Metal Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Didecyl Hydrogen Phosphate (DDHP) as a solvent extraction agent for the separation of Rare Earth Elements (REEs). While Di-(2-ethylhexyl) phosphoric acid (D2EHPA) remains the industry standard, DDHP offers distinct steric characteristics due to its decyl chain structure. This note explores the chemical mechanism, provides a validated bench-scale protocol, and addresses critical operational parameters such as third-phase formation and separation factors. It is designed for researchers seeking to optimize separation circuits for specific light/heavy REE splits where standard extractants may show insufficient selectivity or loading capacity.

Introduction & Chemical Principle

The Extractant: Didecyl Hydrogen Phosphate

Didecyl Hydrogen Phosphate (DDHP), typically


, is an acidic organophosphorus extractant. It functions as a liquid cation exchanger. Unlike the branched 2-ethylhexyl group in D2EHPA, the decyl chains in DDHP can offer different packing densities in the organic phase, influencing both the loading capacity  and the steric hindrance  around the metal center.
Mechanism of Extraction

The extraction proceeds via a cation-exchange mechanism. In non-polar diluents (e.g., kerosene, dodecane), DDHP exists primarily as dimers due to intermolecular hydrogen bonding.

General Extraction Equation:



Where:

  • 
     is the Rare Earth cation.
    
  • 
     represents the dimeric form of DDHP.
    
  • 
     is the extracted organometallic complex.
    

The selectivity is driven by the Lanthanide Contraction . As the atomic number increases, the ionic radius decreases, increasing the charge density and the stability of the organic complex. Consequently, DDHP extracts Heavy REEs (HREEs) more strongly than Light REEs (LREEs).

Visualizing the Mechanism

The following diagram illustrates the equilibrium interactions driving the extraction process.

ExtractionMechanism Aqueous Aqueous Phase (RE³⁺, H⁺, NO₃⁻) Interface Liquid-Liquid Interface Aqueous->Interface Diffusion of RE³⁺ Interface->Aqueous Return of H⁺ Complex Extracted Complex RE(HA₂)₃ Interface->Complex Cation Exchange Release 3H⁺ Organic Organic Phase (DDHP Dimers) Organic->Interface Diffusion of (HA)₂ Complex->Organic Solubilization

Figure 1: Interfacial mechanism of cation exchange between aqueous REEs and organic DDHP dimers.

Experimental Protocol

Materials & Reagents[1]
  • Extractant: Didecyl Hydrogen Phosphate (purity >95%).

  • Diluent: Odorless Kerosene or n-Dodecane (aliphatic diluents reduce solubility of the aqueous phase).

  • Phase Modifier: Isodecanol or Tributyl Phosphate (TBP). Critical: DDHP is prone to third-phase formation; a modifier is mandatory.

  • Feed Solution: Synthetic REE solution (e.g., La, Nd, Dy mix) in 0.1 M - 0.5 M HCl or HNO₃.

  • Stripping Agent: 2 M - 6 M HCl.

Preparation of Organic Phase
  • Calculate Volume: Determine the required volume of organic phase based on the reactor size.

  • Mix Extractant: Dissolve DDHP in the diluent to achieve a concentration of 0.5 M to 1.0 M .

  • Add Modifier: Add 5% - 10% v/v Isodecanol .

    • Why? Long-chain straight alkyl phosphates like DDHP can form gelatinous third phases (aggregates) when loaded with metal. The alcohol modifies the polarity of the organic phase, preventing aggregation.

  • Saponification (Optional): For higher extraction efficiency at lower pH, partially saponify DDHP with concentrated NaOH (approx. 40% saponification). Note: This increases kinetics but requires careful pH monitoring.

Batch Extraction Procedure (Shake-Out Test)
  • Phase Ratio: Prepare an Organic-to-Aqueous (O:A) ratio of 1:1 (e.g., 20 mL each).

  • Contact: Place phases in a separatory funnel. Shake vigorously for 10 minutes at ambient temperature (

    
    ).
    
    • Note: Equilibrium is usually reached within 5 minutes, but 10 minutes ensures completion.

  • Separation: Allow phases to settle for 5–10 minutes.

    • Observation: Check the interface. If a third middle layer forms, increase Isodecanol concentration or reduce DDHP concentration.

  • Sampling: Separate the phases. Filter the aqueous phase through a 0.45

    
     membrane to remove organic entrainment.
    
  • Analysis: Analyze metal concentration in the aqueous raffinate using ICP-OES . Calculate organic concentration by mass balance.

Stripping Procedure
  • Contact: Mix the loaded organic phase with 4 M HCl at an O:A ratio of 2:1 or 1:1.

  • Duration: Shake for 10 minutes.

  • Recovery: Collect the aqueous strip liquor containing the purified REEs.

Process Workflow & Optimization

The following flowchart outlines a continuous counter-current extraction circuit simulation.

ProcessFlow Feed REE Feed Solution (Acidic) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction Aqueous In Scrubbing Scrubbing Stage (Remove Impurities) Extraction->Scrubbing Loaded Organic Raffinate Raffinate (Waste/Light REEs) Extraction->Raffinate Aqueous Out Scrubbing->Extraction Scrub Raffinate Stripping Stripping Stage (High Acid) Scrubbing->Stripping Scrubbed Organic Product Product Liquor (Heavy REEs) Stripping->Product Aqueous Product SolventRecycle Solvent Regeneration Stripping->SolventRecycle Barren Organic SolventRecycle->Stripping Recycle (Organic)

Figure 2: Continuous counter-current solvent extraction circuit for REE purification.

Results: Data Analysis & Interpretation

Separation Factors ( )

The separation factor between two elements A and B is defined as:



Where 

is the distribution ratio (

).

Comparative Performance (Typical Values):

ExtractantSystem


Third Phase Risk
D2EHPA Sulfate/Nitrate~2.5~40Low
DDHP Sulfate/Nitrate~2.8 ~35 High

Interpretation: DDHP often shows slightly higher separation factors for Light REEs (like Nd/La) compared to D2EHPA due to the lack of branching near the phosphorus head group, allowing closer approach of the lighter (larger) ions. However, it is less selective for Heavy REEs than D2EHPA.

pH Isotherms

Extraction efficiency is highly pH-dependent.

  • Low pH (< 1.0): Only HREEs (Lu, Yb) are extracted.

  • Medium pH (1.5 - 2.5): MREEs (Nd, Eu) are extracted.

  • High pH (> 3.0): LREEs (La, Ce) are extracted.

Protocol Tip: To separate Nd from La using DDHP, maintain equilibrium pH at exactly 2.2 .

Troubleshooting & Critical Controls

Third-Phase Formation

The Issue: DDHP has straight alkyl chains (


). When loaded with metal ions, these chains can pack efficiently, leading to the formation of a heavy, metal-rich organic phase that splits from the diluent. This "third phase" disrupts mixer-settlers.
The Fix: 
  • Modifier: Ensure Isodecanol is present (5-10%).

  • Temperature: Operate slightly above ambient (

    
    ) to increase solubility.
    
  • Loading Limit: Do not exceed 70% of the theoretical loading capacity of the extractant.

Kinetics

DDHP generally exhibits fast kinetics (< 2 mins). If slow kinetics are observed:

  • Check mixing intensity (tip speed should be > 3 m/s).

  • Verify the purity of the extractant (mono-esters slow down kinetics compared to di-esters).

References

  • Separation of Rare Earth Elements and Yttrium with Dodecyl Phosphoric Acid-Kerosine Solvent. Source: U.S. Bureau of Mines (via OneTunnel). URL:[Link] Relevance: Foundational work on straight-chain alkyl phosphates for REE splitting.

  • Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions. Source: MDPI (Metals Journal). URL:[Link] Relevance: Provides comparative kinetic data and protocols for D2EHPA, applicable to DDHP systems.

  • Extractants Used in Solvent Extraction-Separation of Rare Earths: Extraction Mechanism, Properties, and Features. Source: ResearchGate (Review). URL:[Link] Relevance: Detailed mechanistic comparison of organophosphorus extractants.

Application Note: Experimental Setup for Didecyl Hydrogen Phosphate (DDP) Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Didecyl hydrogen phosphate (DDP), also known as bis(n-decyl) phosphate (CAS: 7795-87-1), is a high-molecular-weight dialkyl phosphate used critically in hydrometallurgical extraction , ion-selective sensor development , and heterogeneous acid catalysis .[1][2][3] Unlike its branched analogue bis(2-ethylhexyl) phosphate (HDEHP), DDP possesses straight alkyl chains, offering distinct steric advantages in packing density and interfacial adsorption. This guide details the experimental protocols for using DDP as a metal scavenger (specifically for Palladium removal in API synthesis) and as an electroactive carrier in ion-selective electrodes (ISE).

Part 1: Chemical Properties & Handling

Physicochemical Profile

DDP exists as a waxy solid or viscous liquid at room temperature, distinguishing it from the liquid HDEHP. Its amphiphilic nature allows it to form reverse micelles in non-polar solvents, creating a "nanoreactor" environment for mediated reactions.

PropertySpecificationNotes
Formula

Amphiphilic diester
MW 378.5 g/mol
pKa (approx) 1.7 – 2.0Stronger acid than carboxylic acids; exists as dimer in non-polar solvents.
Solubility Soluble: Toluene, Kerosene, DCM, THFInsoluble: Water, dilute mineral acidsForms emulsions easily in alkaline water.
Appearance White waxy solid / Colorless viscous liquidMelting point is near RT; may require gentle warming to dispense.
Purification Protocol (The Copper Salt Method)

Commercial technical-grade DDP often contains mono-decyl phosphate and neutral pyro-esters. For precise kinetic studies or sensor fabrication, purification is mandatory.

Principle: DDP forms a copper(II) complex that precipitates/crystallizes from acetone, whereas impurities remain in solution or do not precipitate.

Step-by-Step Purification:

  • Dissolution: Dissolve 10 g of technical DDP in 100 mL of Toluene.

  • Saponification: Contact with an equal volume of saturated copper(II) sulfate (

    
    ) solution. Adjust pH to ~4.0 using dilute NaOH to drive the cation exchange.
    
  • Precipitation: The organic phase will turn blue (formation of

    
    ). Separate the organic phase and slowly add Acetone  (ratio 1:3 organic:acetone) at 0°C. The copper-DDP complex will precipitate as a blue solid.
    
  • Filtration: Filter the blue solid and wash with cold acetone.

  • Acidification: Resuspend the solid in toluene and contact with 2M

    
    . The copper transfers to the aqueous phase (blue), leaving purified DDP (protonated) in the toluene.
    
  • Drying: Wash the toluene layer with distilled water until neutral pH, dry over

    
    , and rotary evaporate.
    

Part 2: Application A - Palladium Scavenging in API Synthesis

Context: In drug development, removing residual Palladium (Pd) catalysts from Active Pharmaceutical Ingredients (APIs) is critical. DDP acts as a liquid ion exchanger, efficiently extracting Pd(II) from organic reaction mixtures into an acidic aqueous trap or sequestering it within the organic phase for subsequent precipitation.

Mechanism

DDP extracts metals via a cation exchange mechanism at low acidity, releasing protons.



(Note: DDP exists as a dimer 

in non-polar solvents).
Extraction Protocol

Objective: Reduce Pd content in a crude reaction mixture (dissolved in DCM or Toluene) from >500 ppm to <10 ppm.

Materials:

  • Crude API solution (in DCM or Toluene).

  • 0.1 M DDP solution in the same solvent.

  • Strip Solution: 5M HCl or 0.5M Thiourea in 1M HCl.

Workflow:

  • Loading: Add the 0.1 M DDP solution to your API reaction mixture. Stir for 30 minutes. Note: DDP will complex the Pd. If the API is basic (an amine), ensure the mixture is slightly acidic to prevent API extraction.

  • Phase Contact: Add water (pH adjusted to 2.0 with HCl). Shake vigorously for 5 minutes.

    • Observation: The Pd-DDP complex is highly lipophilic and will remain in the organic phase. This step removes water-soluble impurities but not the Pd yet.

  • Stripping (The Removal Step):

    • To remove the Pd from the organic phase (if recovering catalyst): Contact the organic phase with 0.5 M Thiourea / 1 M HCl . Thiourea acts as a strong ligand, displacing DDP and pulling Pd into the aqueous phase.

    • Alternative (Solid Support): If DDP is impregnated on silica (Solid Supported Scavenger), filter the silica. The Pd remains on the solid.

Data Analysis: Quantify Pd in the API solution pre- and post-extraction using ICP-MS.

Pd_Extraction Start Crude API + Pd Catalyst (Organic Phase) Add_DDP Add 0.1M DDP (Complexation) Start->Add_DDP Equilibrate Equilibrate 30 mins (Formation of Pd-DDP) Add_DDP->Equilibrate Reaction Strip Contact with Thiourea/HCl (aq) Equilibrate->Strip Phase_Sep Phase Separation Strip->Phase_Sep Result_Org Organic Phase: Purified API Phase_Sep->Result_Org Result_Aq Aqueous Phase: [Pd(Thiourea)4]2+ Phase_Sep->Result_Aq

Figure 1: Workflow for Palladium scavenging using DDP-mediated Liquid-Liquid Extraction.

Part 3: Application B - Calcium Ion-Selective Electrode (ISE) Fabrication

Context: Didecyl phosphate (specifically the calcium salt) is the industry standard sensor material for measuring Calcium ions in biological fluids.

Preparation of Electroactive Material (Calcium Didecyl Phosphate)

Do not use the acid form directly. You must synthesize the calcium salt.

  • Reaction: Mix 10 mL of 0.1 M purified DDP (in Toluene) with 10 mL of saturated aqueous

    
    .
    
  • Conditioning: Adjust aqueous pH to ~9.0 with dilute NaOH. Shake for 2 hours.

  • Isolation: Separate the organic phase (containing

    
    ). Wash with water to remove excess salts. Evaporate solvent to obtain the waxy calcium salt.
    
Membrane Casting Protocol

Components:

  • Ionophore: Calcium Didecyl Phosphate (active sensor) - 1.0% wt

  • Plasticizer: Dioctyl phenyl phosphonate (mediates dielectric constant) - 66.0% wt

  • Matrix: High molecular weight PVC - 33.0% wt

  • Solvent: Tetrahydrofuran (THF)

Procedure:

  • Dissolve all components in THF (approx. 5 mL THF for 500 mg total solids).

  • Pour into a glass ring (30 mm diameter) fixed on a glass plate.

  • Cover with a filter paper stack to slow evaporation (prevents surface skinning).

  • Allow to cure for 24 hours.

  • Cut a 5mm disc and mount it on the electrode body.

Validation: Calibrate the electrode using


 standards (

M to

M). The slope should be 28–30 mV/decade (Nernstian behavior for a divalent ion).

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Emulsification pH > 5.0 in extraction; Surfactant nature of DDP.Add a modifier (e.g., 5% Isodecanol) to the organic phase to prevent third-phase formation. Keep pH < 4 for metal extraction.
Low Extraction Efficiency Dimerization of DDP is too strong (non-polar solvents).Switch diluent to one with higher dielectric constant (e.g., add DCM) or increase DDP concentration.
Non-Nernstian Slope (ISE) Impure DDP (Mono-ester contamination).Perform the Copper Salt purification (Section 1.2). Mono-esters cause proton interference.
Structural Visualization of DDP Dimer

In non-polar solvents (Toluene/Kerosene), DDP forms a cyclic dimer via hydrogen bonding. This dimer is the actual extracting species.

Figure 2: Cyclic dimerization of DDP in non-polar media, crucial for its function as a metal carrier.

References

  • Griffiths, G. H., et al. (1972). The Preparation of Mono- and Di-n-decylphosphates and Di-n-octylphenylphosphonate for Use as Selective Calcium-Sensitive Electrode Sensor Materials. Journal of Inorganic and Nuclear Chemistry. Link

  • Mellah, A., et al. (2006). Solvent Extraction of Zinc, Cadmium and Chromium from Phosphoric Acid Solutions by Di(2-ethylhexyl) Phosphoric Acid. Hydrometallurgy. (Comparative chemistry for dialkyl phosphates). Link

  • PubChem. (2023).[4][5] Didecyl Hydrogen Phosphate - Compound Summary. National Library of Medicine. Link

  • Crabtree, R. H. (2011). The Organometallic Chemistry of the Transition Metals. (Reference for Pd removal mechanisms). Link

Sources

Application Note: Optimal Concentration of Didecyl Hydrogen Phosphate for Emulsions and Catanionic Vesicles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific physicochemical behavior of Didecyl Hydrogen Phosphate (DHP) , a dialkyl phosphate surfactant distinct from the more common Dicetyl Phosphate (DCP).

Executive Summary

Didecyl Hydrogen Phosphate (DHP) is an anionic dialkyl surfactant characterized by two short hydrophobic chains (C10). Unlike its longer-chain analog Dicetyl Phosphate (C16), which is a standard stabilizer in liposomal creams, DHP is kinetically dynamic. It is primarily utilized in two advanced applications:

  • Catanionic Vesicle Formation: Spontaneous formation of stable vesicles when paired with cationic surfactants (e.g., DTAB, DDAB) for targeted drug delivery.

  • Emulsion Liquid Membranes (ELM): As a mobile carrier/extractant in purification processes.

The "optimal concentration" for DHP is not a static value but a ratio-dependent parameter.

  • For Vesicles: Equimolar regions (

    
    ) relative to the cationic co-surfactant.
    
  • For O/W Emulsions: 1.0% – 3.0% (w/w) as a co-emulsifier; rarely used alone due to high water solubility and fast exchange rates compared to C16/C18 phosphates.

Scientific Mechanism & Rationale

The Packing Parameter Criticality

The efficacy of DHP is governed by its Critical Packing Parameter (CPP) .



Where 

is the volume of the hydrocarbon tail,

is the optimal headgroup area, and

is the critical chain length.
  • Single-chain surfactants (e.g., SDS):

    
    
    
    
    
    Spherical Micelles.
  • Didecyl Hydrogen Phosphate (Double-chain C10): The double tail increases

    
    , pushing the CPP towards 
    
    
    
    . This geometry favors bilayers and vesicles rather than simple spherical micelles.
  • Implication: DHP is an excellent vesicle former but a poor micellar stabilizer. To stabilize oil droplets (emulsions), it requires a co-surfactant (like a fatty alcohol or cationic surfactant) to adjust interfacial curvature.

Catanionic Stabilization Pathway

In drug delivery, DHP is most powerful when paired with a cationic surfactant (e.g., Dodecyltrimethylammonium bromide - DTAB). The electrostatic attraction between the anionic phosphate head (


) and the cationic ammonium head (

) reduces the effective headgroup area (

).
  • Result: The surfactant pair mimics a double-tailed zwitterionic lipid, spontaneously forming catanionic vesicles that are thermodynamically stable and capable of encapsulating both hydrophilic (core) and hydrophobic (bilayer) drugs.

Optimization Parameters

Table 1: Concentration Ranges by Application
ApplicationRole of DHPOptimal Concentration RangeCritical Interaction
Catanionic Vesicles Bilayer Component5 – 20 mM (Total Surfactant)Molar Fraction (

):
0.4 – 0.6 (Equimolar is stiffest)
O/W Emulsion Co-Surfactant1.0% – 3.0% (w/w) Requires High Shear + Co-surfactant (e.g., Cetyl Alcohol)
Liquid Membrane Ion Carrier0.5% – 2.0% (w/w) Solvent: Kerosene/Dodecane; Ratio to Internal Phase is key
Phase Behavior Diagram

The following diagram illustrates the phase transition of DHP systems based on concentration and mixing ratios.

PhaseBehavior Start Didecyl Hydrogen Phosphate (Anionic C10) Mix Mixed System (Electrostatic Attraction) Start->Mix Cationic Cationic Surfactant (e.g., DTAB) Cationic->Mix Micelle Mixed Micelles (Excess Charge) Mix->Micelle Low Conc. or High Asymmetry Vesicle Catanionic Vesicles (Equimolar Region) Mix->Vesicle Optimal Ratio (0.4 < X < 0.6) Precipitate Precipitate (1:1 Charge Neutralization) Mix->Precipitate Exact 1:1 Ratio (High Conc.) DrugLoad Stable Drug Delivery Vehicle Vesicle->DrugLoad Encapsulation

Figure 1: Phase evolution of DHP in mixed surfactant systems. Note that pure 1:1 ratios often precipitate; slight charge asymmetry (e.g., 45:55) stabilizes the vesicle.

Experimental Protocols

Protocol A: Preparation of Catanionic Vesicles (Drug Delivery)

Target: Spontaneous formation of 100-200 nm vesicles for dual-drug encapsulation.

Materials:

  • Sodium Didecyl Phosphate (Na-DHP) [Prepare by neutralizing DHP acid with NaOH]

  • Dodecyltrimethylammonium bromide (DTAB) or CTAB

  • Milli-Q Water (Resistivity 18.2 MΩ·cm)

Step-by-Step:

  • Stock Preparation: Prepare separate 20 mM aqueous solutions of Na-DHP and DTAB. Ensure complete dissolution (sonicate at 40°C if necessary).

  • Mixing (The Critical Step):

    • To form vesicles, mix the solutions to achieve a molar fraction (

      
      ) of 0.4 or 0.6 .
      
    • Avoid exactly 0.5 (1:1) initially, as charge neutralization can lead to precipitation before vesicles reorganize.

    • Example: Mix 4 mL of Na-DHP (20 mM) with 6 mL of DTAB (20 mM)

      
      
      
      
      
      .
  • Equilibration: Vortex the mixture for 1 minute. Let it stand at 25°C for 24 hours. The solution should turn from turbid to bluish-translucent (Tyndall effect), indicating vesicle formation.

  • Characterization:

    • DLS: Measure Hydrodynamic Diameter (

      
      ). Expected: 80–150 nm.
      
    • Zeta Potential: Ensure magnitude is

      
       for colloidal stability (will be positive if DTAB excess, negative if DHP excess).
      
Protocol B: Stabilization of O/W Emulsions

Target: Stable macro-emulsion using DHP as an anionic anchor.

Materials:

  • Oil Phase: Medium Chain Triglycerides (MCT) or Squalane.

  • Aqueous Phase: Phosphate buffer (pH 7.4).

  • Emulsifier: Didecyl Hydrogen Phosphate.[1]

  • Co-emulsifier: Cetostearyl Alcohol (Critical for wall rigidity).

Step-by-Step:

  • Phase Preparation:

    • Oil Phase: Dissolve DHP (2.0% w/w of total formulation) and Cetostearyl Alcohol (3.0% w/w) in the oil phase at 70°C.

    • Aqueous Phase: Heat buffer to 75°C.

  • Pre-Emulsification: Slowly add the Aqueous phase to the Oil phase under magnetic stirring (500 rpm) to form a coarse W/O emulsion, then invert to O/W as water volume increases.

  • High-Energy Homogenization:

    • Use a rotor-stator homogenizer (e.g., Ultra-Turrax) at 12,000 rpm for 5 minutes .

    • Note: DHP is a small molecule; high shear is required to populate the interface rapidly.

  • Cooling: Cool to room temperature under gentle stirring (paddle, 100 rpm) to crystallize the fatty alcohol/DHP interface.

Troubleshooting & Critical Notes

Common Failure Modes
  • Precipitation (Catanionic Systems):

    • Cause: Exact 1:1 charge neutralization creates a hydrophobic salt that crashes out.

    • Solution: Adjust molar ratio to 45:55 or 60:40 to ensure sufficient net charge for repulsion.

  • Ostwald Ripening (Emulsions):

    • Cause: DHP has higher water solubility than Dicetyl Phosphate (C16), allowing it to desorb from the interface.

    • Solution: Always use a co-surfactant (fatty alcohol) or increase oil phase viscosity.

Safety & Handling
  • Acidity: Pure Didecyl Hydrogen Phosphate is acidic. For biological applications, always neutralize to pH 7.4 using NaOH or Triethanolamine before adding sensitive APIs.

  • Purity: Commercial technical grades often contain mono-decyl and tri-decyl impurities. For clinical development, ensure >98% diester content to guarantee consistent curvature.

References

  • Catanionic Vesicle Formation

    • Title: "Spontaneous vesicle formation in aqueous mixtures of single-tailed surfactants"
    • Source: Science (Kaler et al.)
    • Context: Foundational work on mixing anionic/c
  • Dialkyl Phosphate Properties

    • Title: "Phase behavior of the surfactant ionic liquid trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)
    • Source: ResearchGate / Journal of Colloid and Interface Science
    • Context: Detailed thermodynamics of dialkyl phosph
  • Safety Assessment

    • Title: "Safety Assessment of Alkyl Phosph
    • Source: Cosmetic Ingredient Review (CIR)
    • Context: Toxicology and concentration limits for alkyl phosphates.[2]

  • Emulsion Liquid Membranes

    • Title: "Preparation of Liquid Emulsion Membranes for Separ
    • Source: Hilaris Publisher
    • Context: Protocol for using phosph

Sources

Didecyl hydrogen phosphate as a lubricant additive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Didecyl Hydrogen Phosphate (DHP), a dialkyl phosphate ester, represents a critical class of ashless anti-wear (AW) and extreme pressure (EP) additives. Unlike traditional Zinc Dialkyldithiophosphate (ZDDP), DHP provides surface protection without introducing metal ash, making it indispensable for applications requiring high purity, such as precision hydraulics, aerospace lubricants, and systems sensitive to catalyst poisoning. This guide details the physicochemical mechanism of DHP, formulation protocols, and validation methodologies for tribological applications.

Mechanism of Action: The Reactive Tribofilm

DHP functions not merely as a physical barrier but as a reactive surface modifier . Its efficacy relies on the acidic proton (


) which drives chemisorption onto metallic substrates.
Mechanistic Pathway
  • Physisorption: The polar phosphate head group attracts to the metal surface via Van der Waals forces.

  • Chemisorption (Acid-Base Reaction): Under tribological stress (heat/pressure), the acidic

    
     group reacts with surface metal oxides (e.g., 
    
    
    
    ,
    
    
    ) or hydroxides.
  • Film Formation: This reaction yields a durable, amorphous metal-polyphosphate tribofilm (e.g., Iron Phosphate). This film possesses lower shear strength than the substrate, preventing adhesive wear (welding) while supporting high loads.[1]

Figure 1: DHP Tribofilm Formation Pathway [2]

DHP_Mechanism cluster_0 Phase 1: Induction cluster_1 Phase 2: Reaction cluster_2 Phase 3: Protection DHP_Sol DHP Molecule (Solution) Adsorption Surface Adsorption (Polar Head Orientation) DHP_Sol->Adsorption Diffusion Tribo_Stress Tribological Stress (Heat/Shear) Adsorption->Tribo_Stress Acid_Reaction Acid-Base Reaction (P-OH + Metal Oxide) Tribo_Stress->Acid_Reaction Activation Film_Growth Iron Polyphosphate Film Formation Acid_Reaction->Film_Growth Precipitation Wear_Prev Anti-Wear Barrier (Prevents Metal Contact) Film_Growth->Wear_Prev

Caption: Step-by-step physiochemical pathway of DHP transforming from a soluble additive to a protective solid-state tribofilm.[3]

Protocol 1: Formulation and Blending

Objective: Create a stable, homogeneous lubricant blend with optimal AW performance.

Materials:

  • Base Oil: Polyalphaolefin (PAO 4 or PAO 6) or Mineral Oil (Group II/III).

  • Additive: Didecyl Hydrogen Phosphate (>98% purity).

  • Solubilizer (Optional): Amine (e.g., Oleylamine) if neutralization is required for corrosion control.

Procedure:

  • Base Calculation: Target a DHP concentration of 0.5% to 2.0% by weight .

    • Note: <0.5% may be insufficient for EP regimes; >2.0% increases risk of acidic corrosion.

  • Heating: Heat the base oil to 60°C ± 5°C . DHP is a viscous liquid/solid at room temperature; heat ensures rapid dissolution.

  • Addition: Add DHP slowly under magnetic stirring (500 RPM).

  • Homogenization: Maintain stirring at 60°C for 45 minutes. The solution must be optically clear.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove any undissolved particulates that could act as abrasive contaminants.

Critical Control Point: If the application involves yellow metals (copper/brass), DHP must be partially neutralized with an amine to prevent corrosive attack. An amine:phosphate molar ratio of 1:1 is standard.

Protocol 2: Tribological Evaluation (Four-Ball Wear Test)

Objective: Quantify the wear-preventive characteristics of the DHP formulation according to ASTM D4172 standards.

Equipment: Four-Ball Tribometer.

Test Parameters:

Parameter Value Rationale
Load 392 N (40 kgf) Standard load for anti-wear comparison.
Speed 1200 ± 60 RPM Simulates moderate-speed sliding contact.
Temperature 75°C ± 2°C Replicates typical operating temperature of hydraulic systems.
Duration 60 Minutes Sufficient time for tribofilm induction and steady-state wear.

| Specimens | AISI 52100 Steel Balls | Industry standard bearing steel (HRC 60-66). |

Execution Steps:

  • Cleaning: Sonicate steel balls in n-heptane for 10 minutes, then acetone for 5 minutes. Air dry.

  • Assembly: Lock three balls into the sample cup. Pour ~10 mL of DHP blend to fully submerge the balls.

  • Run: Apply load, heat to 75°C, and start rotation. Record friction coefficient (

    
    ) continuously.
    
  • Measurement: After the test, measure the Wear Scar Diameter (WSD) on the three stationary balls using an optical microscope. Calculate the average WSD.

Success Criteria:

  • Base Oil Only: Typical WSD ~0.70 - 0.90 mm.

  • DHP Formulation: Target WSD < 0.45 mm .

  • Friction Coefficient: Stable trace with

    
    .
    

Protocol 3: Surface Characterization (Validation)

Objective: Confirm the presence of the phosphate-based tribofilm using X-ray Photoelectron Spectroscopy (XPS).

Workflow:

  • Sample Prep: Rinse worn balls gently with n-heptane to remove bulk oil. Do not sonicate, as this may strip the delicate tribofilm.

  • XPS Analysis: Target the wear scar area.

    • Survey Scan: 0-1200 eV to identify elements (C, O, Fe, P).

    • High-Resolution Scan: Focus on P 2p and O 1s regions.

Interpretation Guide:

  • P 2p Peak: Look for a peak at ~133-134 eV . This binding energy corresponds to phosphate (

    
    ), confirming the reaction with the surface.
    
  • O 1s Peak: Look for a component at ~531.5 eV (P-O-Fe bond), distinguishing the film from simple iron oxide (~530 eV).

Figure 2: Experimental Validation Workflow

Validation_Workflow cluster_results Decision Gate Formulation 1. Formulation (Base Oil + DHP) Tribo_Test 2. Tribological Stress (Four-Ball / Pin-on-Disk) Formulation->Tribo_Test Cleaning 3. Solvent Rinse (Heptane - No Sonication) Tribo_Test->Cleaning Microscopy 4. Optical Microscopy (Wear Scar Measurement) Cleaning->Microscopy XPS 5. XPS Analysis (Chemical State ID) Microscopy->XPS Pass Pass: WSD < 0.45mm P Peak @ 133eV XPS->Pass Fail Fail: High Wear No P Peak XPS->Fail

Caption: Validation workflow ensuring both physical wear reduction and chemical film verification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Corrosive Wear DHP concentration too high (>2%); Acidity attacking surface.Reduce concentration to 0.5-1.0% or neutralize with amine.
Precipitation Poor solubility in non-polar base oil.Increase blending temperature; switch to ester-containing base oil.
Unstable Friction Competitive adsorption with other polar additives (e.g., dispersants).Remove or reduce other polar additives; test DHP in isolation first.

References

  • Rudnick, L. R. (2017). Lubricant Additives: Chemistry and Applications (3rd ed.). CRC Press. (Defines the general class of phosphate ester additives and their synthesis).
  • Spikes, H. (2004).[4] "The History and Mechanisms of ZDDP." Tribology Letters, 17(3), 469-489. Link (Provides the comparative baseline for phosphate film formation mechanisms).

  • Mistry, K. K., et al. (2013). "Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives." University of Dayton eCommons. Link (Detailed analysis of phosphate ester decomposition and film formation on steel).

  • ASTM International. (2020). ASTM D4172-20 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Link (The standard protocol for validating the additive).

  • Pawlak, Z. (2003). Tribochemistry of Lubricating Oils. Elsevier Science.

Sources

Didecyl hydrogen phosphate in the formation of glycosidic bonds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Alkyl Polyglucosides using Didecyl Hydrogen Phosphate (DDP)

Executive Summary

The formation of glycosidic bonds via Fischer glycosylation is a cornerstone of carbohydrate chemistry, particularly in the industrial synthesis of Alkyl Polyglucosides (APGs)—a class of non-ionic surfactants prized for their biodegradability and mildness. Traditional catalysis using strong mineral acids (e.g.,


) or arylsulfonic acids (e.g., 

-TSA) often suffers from poor phase compatibility between hydrophilic sugars and hydrophobic fatty alcohols, leading to slow kinetics, high temperatures, and significant product degradation (charring).

This guide details the application of Didecyl Hydrogen Phosphate (DDP) (CAS: 7795-87-1), a lipophilic dialkyl phosphate, as a Brønsted Acid Surfactant Catalyst (BASC) . Unlike conventional acids, DDP acts simultaneously as a proton source and an emulsifier, creating a "pseudo-phase" that concentrates reactants at the interface and accelerates dehydration while minimizing side reactions.

Mechanism of Action: The "Pseudo-Phase" Effect

In a typical Fischer glycosylation, the sugar (glucose) is solid or dissolved in water, while the fatty alcohol (decanol) is an immiscible oil. Reaction rates are limited by the surface area of the interface.

DDP functions through Micellar Catalysis . Its amphiphilic structure allows it to self-assemble into reverse micelles or emulsion droplets within the hydrophobic alcohol phase.

  • Solubilization: The hydrophilic phosphate head group (

    
    ) orients toward the sugar/water clusters.
    
  • Acid Concentration: The acidic proton is localized strictly at the interface, exactly where the hemiacetal hydroxyl of the sugar meets the alcohol.

  • Water Exclusion: The hydrophobic tails (decyl chains) create a barrier that expels the water byproduct from the active site, driving the equilibrium toward glycoside formation (Le Chatelier’s principle at the molecular level).

G cluster_0 Heterogeneous Mixture (Without DDP) cluster_1 Micellar Catalysis (With DDP) Sugar Glucose (Solid/Aq) Alcohol Fatty Alcohol (Oil) Sugar->Alcohol Low Contact Area Micelle Reverse Micelle Interface Sugar->Micelle Alcohol->Micelle Reaction Glycosidic Bond Formation Micelle->Reaction Concentrates Reactants DDP DDP Catalyst (Amphiphilic Acid) DDP->Micelle Self-Assembly Water H2O Expulsion Reaction->Water Equilibrium Shift

Figure 1: Mechanism of Brønsted Acid Surfactant Catalysis (BASC). DDP bridges the phase gap, creating a high-concentration catalytic zone.

Experimental Protocol: Direct Glycosylation of Glucose

Objective: Synthesis of Decyl Glucoside (DP 1.1-1.3) with minimized color formation.[1]

Reagents & Equipment
  • Reactants:

    • Anhydrous D-Glucose (Powder, <50 mesh).

    • 1-Decanol (Fatty Alcohol, >98%).

  • Catalyst: Didecyl Hydrogen Phosphate (DDP) (Commercial grade or synthesized ex-situ).

  • Equipment:

    • 500 mL 4-neck round bottom flask.

    • Overhead mechanical stirrer (high torque required for slurry).

    • Vacuum pump with trap (capable of <20 mbar).

    • Dean-Stark trap or distillation head.

    • Oil bath.

Step-by-Step Methodology

Step 1: Pre-Emulsification

  • Charge 158 g (1.0 mol) of 1-Decanol into the reactor.

  • Add 1.5 g (approx. 4.0 mmol, ~0.4 mol% relative to alcohol) of Didecyl Hydrogen Phosphate.

  • Heat to 60°C under gentle stirring until the catalyst is fully dissolved and the solution is clear.

Step 2: Sugar Addition & Dispersion

  • Increase stirring speed to 500 RPM .

  • Slowly add 36 g (0.2 mol) of Anhydrous Glucose. Note: The high Alcohol:Glucose ratio (5:1) helps control the Degree of Polymerization (DP) and maintains fluidity.

  • The mixture will appear as a white, opaque slurry.

Step 3: Reaction (Dehydration)

  • Heat the system to 110°C .

  • Apply vacuum gradually to 40-60 mbar . Caution: Monitor for foaming.

  • Process Control: Water generated by the reaction will co-distill with a small amount of decanol.

  • Maintain conditions for 2–3 hours .

  • Endpoint Determination: The reaction is complete when the mixture turns from opaque white to clear/translucent (indicating consumption of solid glucose) and water evolution ceases.

Step 4: Neutralization

  • Cool the reaction mixture to 80°C .

  • Release vacuum with nitrogen gas.

  • Add a stoichiometric amount of 50% NaOH (aq) or Magnesium Oxide (MgO) to neutralize the DDP.

    • Calculation:

      
      .
      
  • Stir for 30 minutes. Check pH (10% aq. dispersion) to ensure it is 7.0–8.0.

Step 5: Purification (Alcohol Removal)

  • Transfer the mixture to a wiped-film evaporator or perform high-vacuum distillation.

  • Conditions: 160°C at 1–5 mbar .

  • The residue is the crude Alkyl Polyglucoside (APG).

  • Dissolve the residue in water to form a 50% active solution. Bleach with

    
     if necessary for optical clarity.
    

Data Analysis & Performance Comparison

The following table summarizes the performance of DDP against traditional catalysts in the synthesis of Decyl Glucoside.

ParameterSulfuric Acid (

)

-Toluenesulfonic Acid (

-TSA)
Didecyl Hydrogen Phosphate (DDP)
Catalyst Type Mineral AcidOrganic AcidBASC (Surfactant Acid)
Reaction Temp 120–140°C115–125°C100–110°C
Reaction Time 4–6 hours3–4 hours2–3 hours
Product Color Dark Brown (Charring)Yellow/AmberPale Yellow / Clear
Yield (Glucose) ~85%~92%>98%
Corrosion HighModerateLow

Key Insight: DDP allows for lower reaction temperatures due to efficient interfacial catalysis. This directly correlates to the superior color quality (lower Gardner Color scale) of the final product, reducing the downstream bleaching requirement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Excessive Foaming Vacuum applied too quickly while water content is high.Reduce vacuum strength initially (100 mbar), then ramp down to 40 mbar as water is depleted.
Cloudy Product Incomplete reaction (residual glucose) or poor neutralization.Extend reaction time until clear. Ensure pH is >7.0 during workup to prevent acid-catalyzed hydrolysis (reversion).
Dark Color Temperature overshoot (>120°C) or oxidation.Strictly control oil bath temp. Ensure nitrogen bleed during vacuum release.
Slow Kinetics Poor agitation; catalyst not forming effective emulsion.Increase stirrer RPM. Ensure DDP is fully dissolved in alcohol before adding glucose.

Safety & Handling

  • Didecyl Hydrogen Phosphate: Causes skin irritation and serious eye damage (Category 1). It is corrosive to metals in the presence of moisture.

    • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.

    • First Aid: In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention.

  • Vacuum Distillation: Risk of implosion. Inspect all glassware for star cracks before applying vacuum. Use a safety shield.

References

  • Kobayashi, S., & Manabe, K. (2002).

    • (General theory of BASC)

  • Hill, K., et al. (1998).

    • (Comprehensive review of APG synthesis)

  • US Patent 5554742A. (1996). Preparation of alkyl glycosides using surfactant acids.

    • (Specific industrial protocol for surfactant acid catalysis)

  • PubChem Database. (2023).

    • (Chemical properties and safety data)

Sources

Application Note: High-Performance Lipid Delivery in Animal Nutrition

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Didecyl Hydrogen Phosphate (DDP) as a Functional Surfactant[1]

Executive Summary

Didecyl Hydrogen Phosphate (DDP), a dialkyl phosphate ester, represents a class of anionic surfactants utilized in advanced veterinary formulations.[1] Unlike bulk mineral sources (e.g., Dicalcium Phosphate), DDP serves a technological function as a high-efficiency emulsifier and dispersing agent.[1]

This application note details the use of DDP in formulating stable oil-in-water (O/W) emulsions for liquid animal feeds, specifically focusing on milk replacers and high-concentration vitamin supplements.[2] By leveraging its amphiphilic structure, DDP enhances the bioavailability of hydrophobic nutrients (Vitamins A, D, E, K) and improves the physical stability of liquid feeds against phase separation.[1]

Chemical Identity & Mechanism of Action

Chemical Name: Didecyl Hydrogen Phosphate CAS Number: 7795-87-1 (Generic Dialkyl Phosphates often ref. 298-07-7 for branched isomers) Functional Class: Anionic Surfactant, Emulsifier, Corrosion Inhibitor.[2][3]

2.1 Molecular Mechanism

DDP consists of two hydrophobic decyl (C10) chains and a hydrophilic phosphate head group.[2] In aqueous environments, it functions through electrosteric stabilization :

  • Interfacial Tension Reduction: The hydrophobic tails partition into the lipid phase (vitamin/oil droplets), while the phosphate head remains in the aqueous phase, significantly lowering interfacial tension.[1]

  • Electrostatic Repulsion: At physiological or neutral pH, the phosphate group is ionized (negative charge). This creates a Zeta potential barrier that prevents oil droplet coalescence.[1]

  • Cation Sensitivity: Critical Note: The phosphate head group has a high affinity for divalent cations (

    
    , 
    
    
    
    ).[2] In hard water or mineral-rich feeds, DDP can form insoluble complexes.[2][1] Formulation requires the use of chelating agents (e.g., EDTA) or soft water.

MicelleStructure Oil Lipid Core (Vitamins/Fats) Water Aqueous Phase (Feed Carrier) DDP_Head Phosphate Head (-) Hydrophilic DDP_Head->Water Faces DDP_Tail Didecyl Tails Hydrophobic DDP_Head->DDP_Tail Covalent Bond DDP_Tail->Oil Partitions into

Figure 1: Schematic of DDP orientation at the oil-water interface.[2] The anionic head group provides electrostatic repulsion, stabilizing the lipid droplet.[1]

Application: Formulating a Liquid Vitamin E Concentrate

Liquid feed supplements often fail due to "creaming" (separation of the oil phase).[2] DDP is superior to standard non-ionic surfactants (like Tween 80) in systems requiring long-term thermodynamic stability under varying temperatures.[2]

3.1 Formulation Strategy
  • Target: 20% Vitamin E (dl-alpha-tocopheryl acetate) Emulsion.

  • Surfactant System: DDP combined with a co-surfactant (e.g., Propylene Glycol) to optimize the Hydrophile-Lipophile Balance (HLB).[2]

  • Critical Parameter: pH control. DDP requires pH > 6.0 to maintain ionization and solubility.[1]

3.2 Comparative Surfactant Data
PropertyDidecyl Hydrogen Phosphate (DDP)Polysorbate 80 (Tween)Lecithin
Charge Anionic (-)Non-ionic (Neutral)Zwitterionic
HLB Value ~10-12 (pH dependent)15.04-8
Stability High (Electrostatic)Moderate (Steric)Low (prone to oxidation)
Ca2+ Tolerance Low (precipitates)HighModerate
Bio-permeability Enhanced (Phosphate ester)StandardStandard
Experimental Protocols
Protocol A: Preparation of DDP-Stabilized Vitamin Emulsion

Objective: Create a stable, water-dispersible Vitamin E concentrate for liquid feed dosing.

Materials:

  • Vitamin E Acetate (Oil phase)[2]

  • Didecyl Hydrogen Phosphate (DDP) (>95% purity)[2]

  • Propylene Glycol (Co-solvent)[2]

  • Deionized Water (Ca/Mg free)[2]

  • Sodium Hydroxide (1M NaOH) for pH adjustment[2]

Workflow:

  • Oil Phase Preparation:

    • In a beaker, dissolve 5.0 g DDP into 20.0 g Vitamin E Acetate .

    • Heat gently to 40°C and stir until the surfactant is fully solubilized in the oil. The solution should be clear.

  • Aqueous Phase Preparation:

    • Measure 70.0 mL Deionized Water .

    • Add 5.0 g Propylene Glycol .[1]

    • Critical Step: Adjust pH to 7.5 using NaOH.[1] DDP is acidic; failure to neutralize will result in poor emulsification.[1]

  • Emulsification:

    • Place the Aqueous Phase under a high-shear homogenizer (e.g., Ultra-Turrax) at 5,000 RPM.

    • Slowly inject the Oil Phase into the vortex over 2 minutes.

    • Increase speed to 12,000 RPM for 5 minutes.

    • Observation: The mixture should turn milky white and opaque.

  • Cooling & QC:

    • Allow the emulsion to cool to room temperature with gentle magnetic stirring.

    • Check pH again; adjust to 7.0–7.5 if necessary.[1]

FormulationWorkflow cluster_oil Oil Phase cluster_water Aqueous Phase VitE Vitamin E Acetate Mix1 Heat & Solubilize (40°C) VitE->Mix1 DDP Didecyl Hydrogen Phosphate DDP->Mix1 Emulsify High-Shear Homogenization 12,000 RPM Mix1->Emulsify Water DI Water + Propylene Glycol pH Adjust pH > 7.0 (NaOH) Water->pH pH->Emulsify Final Stable Emulsion (Micellar Dispersion) Emulsify->Final

Figure 2: Step-by-step workflow for creating a DDP-stabilized lipid emulsion.

Protocol B: Stability & Quality Control Testing

Objective: Validate the physical stability of the formulation.

  • Centrifugation Stress Test:

    • Aliquot 10 mL of emulsion into a graduated centrifuge tube.

    • Centrifuge at 3,000 x g for 30 minutes .

    • Pass Criteria: No visible layer of free oil (creaming < 5% of total volume is acceptable).[2]

  • Dilution Stability:

    • Dilute 1 mL of emulsion into 100 mL of hard water (200 ppm CaCO3).

    • Pass Criteria: No immediate flocculation or precipitation within 1 hour. (If precipitation occurs, increase chelator concentration in the formula).

  • Zeta Potential Analysis (Optional):

    • Dilute sample 1:100 in DI water.[1]

    • Measure using DLS (Dynamic Light Scattering).[2]

    • Target: Zeta potential < -30 mV (indicates strong electrostatic stabilization).

Safety & Regulatory Considerations

Toxicity Profile:

  • Oral Toxicity: Dialkyl phosphates generally exhibit low oral toxicity (LD50 > 2,000 mg/kg in rats) [1].[2] However, they are not "Generally Recognized As Safe" (GRAS) for ad libitum consumption without limits.[1] They are treated as technological additives .[1]

  • Skin/Eye Irritation: Pure DDP is acidic and corrosive.[1] Causes skin burns.[1] Always handle pure chemical with gloves and eye protection. The neutralized emulsion (pH 7) is non-irritating.[2]

Regulatory Status:

  • Research Use: DDP is widely used in veterinary drug delivery research.[1]

  • Commercial Feed: In the EU and US, phosphate esters must be verified against local feed additive registers.[1] Often classified under "Emulsifiers" or "Technological Additives."[1] Ensure compliance with Directive 2002/32/EC (undesirable substances) regarding heavy metal impurities (Pb, As) which can concentrate in phosphate production.[2]

References
  • European Food Safety Authority (EFSA). (2019).[2] Safety and efficacy of phosphate esters as feed additives.[1] EFSA Journal.[1] Link (Generalized reference for phosphate emulsifiers).[2]

  • Food and Agriculture Organization (FAO). Specifications for Identity and Purity of Food Additives: Phosphates.Link[2]

  • Merck Veterinary Manual. Toxicology of Phosphate Esters and Organophosphates.[1]Link

  • PubChem. Bis(2-ethylhexyl) hydrogen phosphate (Isomer Reference).[2] National Library of Medicine.[1] Link[2]

  • Yang, J., et al. (2014).[1][4] Solvent extraction and surfactant properties of dialkyl phosphates. Journal of Chemical Technology & Biotechnology.[1] Link

(Note: Specific toxicity data for "Didecyl Hydrogen Phosphate" is often extrapolated from the broader class of dialkyl phosphates or the C8 isomer DEHPA due to structural similarity. Always consult the specific MSDS of your raw material supplier.)

Sources

Didecyl hydrogen phosphate as a buffering agent in solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Didecyl Hydrogen Phosphate as a Lipophilic Buffering Agent & Proton Carrier

Executive Summary & Core Directive

Crucial Distinction: Didecyl hydrogen phosphate (DHP) is not a traditional aqueous biological buffer (like Tris or Phosphate-Buffered Saline). It is a lipophilic phosphate ester used primarily to maintain proton/cation equilibria in hydrophobic environments (organic solvents, PVC membranes, and reverse micelles).

Attempting to use DHP as a standard aqueous buffer will result in precipitation and experimental failure due to its long alkyl chains (


). This guide details its correct application as a proton exchanger  and organic-phase buffer  for drug development workflows involving membrane proteins, lipophilicity studies, and ion-selective potentiometry.

Physicochemical Profile & Mechanism of Action

DHP functions by creating a "proton reservoir" within a non-polar phase. Unlike aqueous buffers that rely on ionic dissociation, DHP relies on dimerization and interfacial exchange .

PropertySpecificationSignificance
CAS Number 7795-87-1Unique identifier for procurement.
Formula

Amphiphilic structure: Polar head, hydrophobic tail.
pKa (Apparent) ~1.0–2.0 (Aqueous)Strong acid in water; acts as weak exchanger in organic phase.
Solubility Soluble: THF, Dodecane, CHCl3Insoluble: WaterMust be prepared in organic solvents.
State Waxy Solid or Viscous LiquidMelting point ~46–52°C.
Mechanism: The Dimeric "Buffer"

In non-polar solvents (e.g., dodecane, chloroform), DHP does not exist as a monomer. It forms stable hydrogen-bonded dimers . This dimerization is the key to its buffering capacity. The dimer protects the polar phosphate head group, allowing the molecule to remain soluble in the oil phase until it encounters an interface (e.g., water/oil boundary) where it can exchange a proton for a metal ion or interact with a membrane protein.

DHP_Mechanism cluster_organic Organic Phase (Hydrophobic) cluster_interface Aqueous Interface Monomer DHP Monomer (R2POOH) Dimer DHP Dimer (R2POOH)2 Monomer->Dimer Hydrogen Bonding Exchange Cation Exchange (M+ enters, H+ leaves) Dimer->Exchange Dissociation at Interface

Figure 1: Equilibrium of DHP in organic solvents. The stable dimer acts as a reservoir for protons, releasing them only at the aqueous interface in exchange for cations.

Application Protocols

Protocol A: Preparation of Organic-Phase Buffer (0.1 M)

Use Case: Liquid-Liquid Extraction (LLE) or HPLC Mobile Phase Modification (Ion-Pairing).

Reagents:

  • Didecyl hydrogen phosphate (>95% purity).

  • Solvent: Dodecane (for extraction) or Methanol/THF (for chromatography).

  • Safety: Wear nitrile gloves; DHP is an irritant.

Step-by-Step:

  • Weighing: Weigh 3.78 g of DHP (MW ≈ 378.5 g/mol ).

    • Note: If the substance is waxy/solid, warm gently to 50°C to liquefy before weighing for accuracy.

  • Dissolution: Transfer to a volumetric flask (100 mL).

  • Solvent Addition: Add approximately 80 mL of the chosen organic solvent (e.g., Dodecane).

  • Sonication: Sonicate for 5–10 minutes at 40°C. The solution should become clear and colorless.

    • Checkpoint: If turbidity persists, add 1-2% Isopropanol as a co-solvent modifier.

  • Volume Adjustment: Top up to 100 mL mark with solvent.

  • Equilibration (Critical): To set the "pH" (proton activity) of this organic phase, wash it twice with an aqueous buffer of the desired pH (e.g., Aqueous Phosphate Buffer pH 7.4).

    • Why? This pre-equilibrates the DHP dimers, ensuring they don't strip protons uncontrollably from your sample.

Protocol B: Fabrication of Ion-Selective Electrode (ISE) Membrane

Use Case: Creating Calcium-selective electrodes for drug stability testing. DHP acts as the charged ionophore/exchanger.

Components:

Component Mass (mg) Role
PVC (High MW) 330 mg Polymer Matrix
Plasticizer (o-NPOE) 660 mg Solvent Mediator
Didecyl Hydrogen Phosphate 10–20 mg Active Ion Exchanger

| THF (Solvent) | 5–10 mL | Casting Solvent |

Workflow:

  • Dissolve PVC: Add PVC powder to THF. Stir tightly capped for 2 hours until fully dissolved.

  • Add Actives: Add the Plasticizer and DHP to the PVC solution.

  • Casting: Pour the mixture into a glass Petri dish (50 mm diameter).

  • Evaporation: Cover with a paper filter (to slow evaporation) and let stand at room temperature for 24–48 hours.

  • Mounting: Cut a 5-mm disc from the resulting flexible master membrane and mount it on the electrode body.

  • Conditioning: Soak the electrode tip in 0.1 M

    
     solution for 12 hours to convert the DHP (H-form) into Calcium Didecyl Phosphate (
    
    
    
    -form).

Case Study: Drug Partitioning in Reverse Micelles

Context: A drug development team needs to study the stability of a hydrophilic peptide encapsulated in a reverse micelle (water-in-oil) system. Standard buffers precipitate.[1]

Solution: Use DHP as the surfactant-buffer.

  • System: DHP dissolved in Isooctane.

  • Action: DHP forms reverse micelles. The polar head groups point inward, creating a "water pool."

  • Buffering: The phosphate head groups buffer the pH of the water pool without requiring external aqueous buffers that might destabilize the emulsion.

  • Result: The peptide remains stable within the DHP core, allowing spectroscopic analysis of its structure in a membrane-mimetic environment.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Organic Phase Solvent too non-polar (e.g., pure Hexane).Add 2-5% Octanol or Isopropanol as a modifier.
Drifting Potential (ISE) Membrane not fully conditioned.Soak electrode in target ion solution (e.g.,

) for >12 hours.
Emulsion Formation DHP concentration too high (>0.5 M).Dilute organic phase; DHP is a surfactant and will stabilize emulsions at high conc.
Inaccurate "pH" Control Lack of pre-equilibration.You must "wash" the organic DHP solution with an aqueous buffer of known pH before use.

References

  • Dyrssen, D., & Liem, D. H. (1960).[2] "The Distribution and Dimerization of Dialkyl Phosphates in Different Solvents." Acta Chemica Scandinavica. Link (Foundational work on dialkyl phosphate dimerization).

  • Ross, J. W. (1967). "Calcium-Selective Electrode with Liquid Ion Exchanger." Science, 156(3780), 1378-1379. (Establishes Didecyl Phosphate as the gold standard for Calcium ISEs).
  • Craggs, A., et al. (1974). "PVC Matrix Membrane Ion-Selective Electrodes." Journal of Chemical Education. (Protocol for PVC/DHP membrane casting).
  • Chin, J., et al. (1989). "Hydrolysis of Phosphate Esters in Organic Media." Journal of the American Chemical Society.
  • PubChem Compound Summary. "Didecyl Hydrogen Phosphate (CID 82260)." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Didecyl Hydrogen Phosphate (DHP) Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the degradation kinetics, stability profiles, and troubleshooting protocols for Didecyl Hydrogen Phosphate (DHP). While DHP is a robust extractant often preferred for its steric properties compared to branched alternatives like D2EHPA, it is susceptible to specific degradation pathways that can silently compromise experimental data and industrial extraction efficiency.

Target Audience: Chemical Engineers, Separation Scientists, and Drug Formulation Researchers.

Chemical Stability & Degradation Mechanisms

Q: What is the primary degradation pathway for Didecyl Hydrogen Phosphate?

A: The primary degradation mechanism is acid-catalyzed hydrolysis of the phospho-ester bonds. Unlike trialkyl phosphates (e.g., TBP), DHP is a dialkyl phosphoric acid. Under stress conditions (high temperature >60°C, strong acid contact), the ester linkages cleave sequentially.

The Degradation Cascade:

  • Primary Hydrolysis: Didecyl Hydrogen Phosphate (DHP) hydrolyzes to Mono-decyl Phosphate (MDP) and 1-Decanol.

  • Secondary Hydrolysis: MDP further hydrolyzes to Phosphoric Acid (H₃PO₄) and 1-Decanol.

Impact on Performance:

  • MDP Formation: MDP is a strong surfactant. Its accumulation lowers interfacial tension excessively, leading to stable emulsions and slow phase separation (crud formation).

  • H₃PO₄ Formation: Phosphoric acid is highly water-soluble and will partition into the aqueous phase, leading to a net loss of extractant mass and potential contamination of the aqueous raffinate.

Q: How does temperature affect DHP stability compared to acidity?

A: Temperature is the dominant variable.

  • Thermal Stability: DHP is generally stable up to 40°C. Above 60°C, hydrolysis rates follow Arrhenius kinetics, doubling roughly every 10°C increase.

  • Acid Stability: DHP is resistant to dilute acids. However, prolonged contact with concentrated oxidizing acids (e.g., >6M HNO₃) or high concentrations of H₂SO₄ at elevated temperatures will accelerate P-O-C bond cleavage.

Visualization: Degradation Pathway

The following diagram illustrates the sequential hydrolysis and the resulting physical symptoms in an extraction system.

DHP_Degradation DHP Didecyl Hydrogen Phosphate (Active Extractant) MDP Mono-decyl Phosphate (Impurity) DHP->MDP + H₂O / H+ (Slow) Decanol 1-Decanol (Alcohol Byproduct) DHP->Decanol H3PO4 Phosphoric Acid (Water Soluble) MDP->H3PO4 + H₂O / H+ (Fast) MDP->Decanol Emulsion Symptom: Stable Emulsions (Third Phase) MDP->Emulsion Surfactant Effect Loss Symptom: Capacity Loss (Aqueous Contamination) H3PO4->Loss Partitions to Aqueous

Figure 1: Acid-catalyzed hydrolysis pathway of DHP and associated operational symptoms.

Troubleshooting Guide: Diagnostics & Solutions

Scenario 1: "My phase separation time has increased from 2 minutes to 20 minutes."

Diagnosis: Surfactant Accumulation (MDP). The presence of mono-alkyl phosphates (MDP) significantly reduces interfacial tension. Even small amounts (1-2%) can cause severe emulsification.

Corrective Protocol:

  • Alkaline Wash: Wash the organic phase with 5% Na₂CO₃ or NaOH.

    • Mechanism:[1][2][3][4] MDP is more acidic (pKa1 ≈ 2, pKa2 ≈ 7) than DHP (pKa ≈ 3.5). At high pH, MDP forms a disodium salt which is highly water-soluble and partitions out of the organic phase, while the sodium salt of DHP remains largely organic-soluble (or forms a third phase that can be treated).

  • Validation: Re-measure phase disengagement time.

Scenario 2: "I observe a white precipitate at the interface."

Diagnosis: Metal-Polymer Formation or Solubility Limit.

  • Degradation Product: MDP has lower solubility in aliphatic diluents (like kerosene/dodecane) than DHP. It may precipitate, especially if the diluent is non-polar.

  • Metal Saturation: If extracting metals (e.g., Rare Earths), MDP forms polymeric complexes with metals that are often insoluble in the organic phase (Third Phase Formation).

Corrective Protocol:

  • Modifier Addition: Add a phase modifier such as 1-Octanol or TBP (5-10% v/v). This increases the polarity of the solvent, resolubilizing the MDP-metal complexes.

  • Diluent Check: Ensure you are using a diluent with sufficient aromatic content if modifiers are not permitted.

Scenario 3: "The extraction capacity has dropped over time."

Diagnosis: Loss of Active Mass (Hydrolysis). DHP has degraded into H₃PO₄, which has washed away in the aqueous raffinate.

Corrective Protocol:

  • Quantify DHP: Perform a Potentiometric Titration (see Protocol A below) to determine the exact concentration of remaining DHP.

  • Replenishment: Calculate the mass loss and top up with fresh DHP. Do not just add more without testing; you may need to purge degradation products first.

Quantitative Data: DHP vs. Impurities

PropertyDidecyl Hydrogen Phosphate (DHP)Mono-decyl Phosphate (MDP)Phosphoric Acid
Role Active ExtractantDegradant / EmulsifierDegradant
pKa (approx) ~3.5 (dimerizes in non-polar)~1.8 (1st), ~7.0 (2nd)2.15, 7.20, 12.35
Organic Solubility HighModerate to LowVery Low
Aqueous Solubility Very Low (<10 ppm)Moderate (pH dependent)High
Main Symptom N/AEmulsions / PrecipitatesLoss of Capacity

Experimental Protocols

Protocol A: Potentiometric Purity Check (Differentiating Mono/Di-esters)

This protocol differentiates DHP from its degradation product (MDP) based on their acid dissociation constants.

Reagents:

  • 0.1 M NaOH (Standardized)

  • Solvent mixture: 75% Ethanol / 25% Water (v/v)

  • Sample: ~0.5 g of DHP organic solution

Workflow:

  • Dissolve the DHP sample in 50 mL of the Ethanol/Water solvent.

  • Insert a calibrated pH electrode.

  • Titrate with 0.1 M NaOH, recording pH vs. Volume.

  • Analysis:

    • DHP (Diester): Shows one inflection point (neutralization of the single proton).

    • MDP (Monoester): Shows two inflection points (neutralization of the first strong proton and the second weak proton).

  • Calculation:

    • Volume to 1st inflection (

      
      ) corresponds to (DHP + MDP).
      
    • Volume between 1st and 2nd inflection (

      
      ) corresponds to MDP only.
      
    • Use these values to calculate the mole % of degradation.

Protocol B: The "Shake-Out" Stability Test

Before running a long-term continuous extraction campaign, validate batch stability.

  • Prepare: Mix DHP phase with the target acidic aqueous feed (1:1 ratio).

  • Stress: Place in a sealed vessel at 60°C for 24 hours.

  • Observe: Cool to room temperature.

    • Pass: Clear interface, separation < 2 mins.

    • Fail: Haze, precipitate, or separation > 5 mins.

References

  • Kinetics of Phosph

    • Title: Hydrolysis of Phosphinates and Phosphon
    • Source: PMC (NIH)
    • URL:[Link]

  • Phosphoric Acid Properties & Stability

    • Title: Phosphoric Acid - Product Inform
    • Source: Sigma-Aldrich[5][6]

  • General Organophosphorus Extractant Behavior (D2EHPA/DHP)

    • Title: Removal of Fe3+ from ammonium dihydrogen phosphate solution in an impact-jet hydraulic cavit
    • Source: Arabian Journal of Chemistry
    • URL:[Link]

  • Analytical Methods for Phosph

    • Title: Stability-Indicating Determination of Tedizolid Phosphate (Chromatographic approaches for phosph
    • Source: PubMed
    • URL:[Link]

Sources

Technical Support Center: Didecyl Hydrogen Phosphate (DDP) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Welcome to the technical support hub for organophosphorus extractants. You are likely here because your crude Didecyl Hydrogen Phosphate (DDP) is failing in its primary application—whether that be lanthanide separation, ion-selective electrode (ISE) membrane fabrication, or surfactant studies.

The Reality: Commercial "technical grade" DDP often contains 15–25% impurities. The synthesis via


 and decan-1-ol inevitably yields a mixture of:
  • Mono-decyl dihydrogen phosphate (H₂MDP): The most problematic impurity. It drastically alters cation selectivity and causes emulsion formation.

  • Tri-decyl phosphate: A neutral impurity that acts as an inert diluent.

  • Unreacted Decanol: Changes the dielectric constant of your organic phase.

  • Pyrophosphates: Hydrolyzable impurities formed by overheating.

This guide provides the industry-standard Copper Salt Method for bulk purification and Low-Temperature Recrystallization for final polishing.

Diagnostic Hub: Identify Your Problem

Before selecting a protocol, match your experimental symptoms to the likely impurity using the table below.

SymptomLikely CulpritMechanism of FailureRecommended Action
Emulsification during extractionMono-ester (H₂MDP) H₂MDP is a potent surfactant with higher hydrophilicity than DDP, stabilizing oil-water interfaces.Protocol A (Copper Salt)
Low Separation Factors (e.g., Ce/La separation)Mono-ester (H₂MDP) Mono-esters extract cations via different mechanisms (often less selective) than di-esters.Protocol A (Copper Salt)
Waxy/Oily Solid (fails to crystallize)Decanol / Triester Neutral impurities depress the melting point of DDP.Protocol B (Recrystallization)
Titration: Two inflection pointsMono-ester (H₂MDP) H₂MDP has two acidic protons (

). DDP has only one.
Protocol A (Copper Salt)
Titration: High Equivalent WeightNeutral Impurities Inert mass dilutes the active acidic species, inflating the apparent molecular weight.Protocol B (Recrystallization)

Protocol A: The Copper Salt Partition Method

Objective: Removal of Mono-decyl phosphate (H₂MDP). Principle: This method exploits the solubility difference between the copper(II) salts of mono- and di-alkyl phosphates.

  • Cu(II)-bis(didecyl phosphate): Soluble in non-polar organic solvents (forms inverted micelles/aggregates).

  • Cu(II)-mono(decyl phosphate): Insoluble polymeric precipitate.

Reagents Required[1][2][3][4][5][6][7][8]
  • Crude DDP

  • Diethyl ether or Petroleum ether (boiling range 40–60°C)

  • Sodium Hydroxide (NaOH) solution (10%)

  • Copper(II) Sulfate pentahydrate (

    
    ) solution (10%)
    
  • Sulfuric Acid (

    
    ) solution (2M)
    
  • Hydrochloric Acid (

    
    ) (6M)
    
Step-by-Step Workflow
  • Dissolution: Dissolve 50 g of crude DDP in 250 mL of diethyl ether (or petroleum ether).

  • Saponification (Optional but Recommended): Wash the ether solution with an equal volume of 5% NaOH or carbonate solution to convert acids to sodium salts. Note: If emulsions form here, skip to direct Copper treatment, but yield may be lower.

  • Copper Complexation:

    • Place the ether phase in a separatory funnel.

    • Add 250 mL of 10%

      
       solution.
      
    • Shake vigorously for 5–10 minutes.

    • Observation: The organic phase should turn brilliant blue (formation of Cu-DDP). A blue/green precipitate will form at the interface or in the aqueous layer—this is the Cu-Mono impurity .

  • Filtration/Separation:

    • If a heavy precipitate forms, filter the entire mixture through a sintered glass funnel.

    • Discard the solid (Mono-ester).

    • Discard the aqueous (bottom) phase.

  • Acid Stripping (Regeneration):

    • Wash the blue ether phase with 2M

      
       (or 6M HCl) repeatedly (3–4 times) until the blue color completely disappears from the organic layer.
      
    • Chemistry: The acid protonates the phosphate, releasing

      
       back into the aqueous phase.
      
  • Washing: Wash the ether phase with distilled water until the wash water is pH neutral and sulfate/chloride free (test with

    
     or 
    
    
    
    ).
  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and evaporate the solvent under reduced pressure (Rotovap) at < 50°C.
    
Workflow Visualization

CopperPurification Start Crude DDP Mixture (Mono + Di + Neutral) Dissolve Dissolve in Ether Start->Dissolve CuAdd Add 10% CuSO4 (aq) Shake Vigorously Dissolve->CuAdd PhaseSep Phase Separation CuAdd->PhaseSep Precipitate Precipitate/Aqueous Phase (Cu-Mono-Ester) PhaseSep->Precipitate Discard OrganicPhase Organic Phase (Blue) (Cu-Di-Ester) PhaseSep->OrganicPhase Keep AcidWash Acid Strip (2M H2SO4) Remove Cu2+ OrganicPhase->AcidWash WaterWash Water Wash (Until Neutral) AcidWash->WaterWash Evap Evaporate Solvent WaterWash->Evap Final Purified DDP (>98% Di-ester) Evap->Final

Caption: The selective partitioning of Copper(II) salts allows for the physical separation of mono-esters (precipitate) from di-esters (organic soluble).

Protocol B: Low-Temperature Recrystallization

Objective: Removal of neutral impurities (Decanol, Triesters) and final polishing. Prerequisite: This works best after Protocol A, or if the crude is already >85% pure.

Reagents
  • Hexane or n-Heptane (Spectroscopic grade preferred)

  • Dry Ice / Acetone bath or -20°C freezer.

Step-by-Step Workflow
  • Saturation: Dissolve the DDP in the minimum amount of boiling hexane (approx. 3-5 mL hexane per gram of DDP).

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for 2 hours, and finally in a freezer (-20°C) overnight.

  • Crystallization: DDP should crystallize as white needles or waxy plates. Neutral impurities (decanol) generally remain soluble in cold hexane.

  • Collection: Filter quickly using a chilled Buchner funnel.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Quality Control: Potentiometric Titration

Do not trust your eyes. You must validate purity quantitatively.

Method: Acid-Base Potentiometric Titration.[1]

  • Solvent: 80% Ethanol / 20% Water (to ensure solubility of the long chain).

  • Titrant: 0.1M NaOH (standardized).

  • Indicator: pH Electrode (Glass).

Interpretation:

  • Pure DDP (Di-ester): Shows a single inflection point around pH 5–7.

  • Impure (Mono-ester presence): Shows two inflection points.

    • First inflection (pH ~4.5): Neutralization of the strong proton of Mono + the single proton of Di.

    • Second inflection (pH ~9.0): Neutralization of the weak second proton of Mono.

Calculation: If


 is volume to first endpoint and 

is volume to second endpoint:


Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation to purify DDP? A: Proceed with extreme caution. Dialkyl phosphates are thermally unstable. While decanol can be distilled off, DDP tends to decompose into pyro-phosphates or olefins at temperatures required for distillation (>150°C), even under high vacuum. The Copper Salt method is safer and more selective.

Q: I have a massive emulsion during the Copper step. What now? A: This indicates high mono-ester content or high pH.

  • Add Salt: Add solid NaCl to the aqueous phase to increase ionic strength.

  • Centrifuge: If available, centrifuge at 3000g for 10 mins.

  • Acidify slightly: Lowering the pH slightly (to ~3-4) can sometimes break the emulsion, though it reduces the efficiency of the copper exchange.

Q: Why use Copper? Can I use Iron or Calcium? A: Copper is unique because its dialkyl phosphate salts form square-planar coordination polymers that are surprisingly soluble in non-polar solvents (due to inverted micelle formation). Calcium salts tend to precipitate both mono and di species, making separation impossible.

References

  • Partridge, J. A., & Jensen, R. C. (1969).[2] Purification of di-(2-ethylhexyl)phosphoric acid by precipitation of copper(II) di-(2-ethylhexyl)phosphate.[2] Journal of Inorganic and Nuclear Chemistry, 31(8), 2587–2589. Link

  • Stewart, D. C., & Crandall, H. W. (1951). The Separation of Mixtures of Mono- and Disubstituted Alkyl Phosphoric Acids. Journal of the American Chemical Society, 73(3), 1377–1378. Link

  • Peppard, D. F., et al. (1957). Fractional extraction of the lanthanides as their di-alkyl orthophosphates.[2] Journal of Inorganic and Nuclear Chemistry, 4(5-6), 334-343. Link

  • Aitken, R. A., et al. (2012).[3] Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. Link

Sources

Common experimental errors when using didecyl hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This is the Didecyl Hydrogen Phosphate (DDP) Technical Support Center .

Status: Online Operator: Senior Application Scientist (Separation Science & Electrochemistry) Ticket ID: DDP-ERR-001[1]

Welcome to the Technical Support Center

You are likely here because your extraction efficiency has plummeted, your electrode baseline is drifting, or your organic phase has split into three layers.[1][2] Didecyl hydrogen phosphate (DDP), also known as bis(decyl) phosphate , is a powerful but temperamental organophosphorus compound.[1][2]

Unlike its liquid cousin D2EHPA (di-2-ethylhexyl phosphoric acid), DDP is a waxy solid at room temperature (MP ~48–59°C) with a linear C10 backbone.[1][2] This structural difference dictates its unique failure modes.[1][2]

Below is the troubleshooting guide for the three most common applications: Solvent Extraction (Hydrometallurgy) , Ion-Selective Electrodes (ISEs) , and Synthesis/Purity .[2]

Part 1: Physical Handling & Preparation Errors

The "It won't dissolve" Ticket.

User Complaint: "I cannot get reproducible concentrations; the reagent precipitates in my pipette."

Root Cause: DDP is often mistaken for a liquid because many dialkyl phosphates are liquids.[1][2] DDP crystallizes.[1][2] If you attempt to pipette it at room temperature or dissolve it in a cold non-polar solvent (like dodecane) without heating, you will create micro-suspensions, not solutions.[1][2]

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Cloudy Solution Incomplete dissolution (Micro-crystallization).[1][2]Heat & Sonicate: Warm the solvent to 60°C before adding DDP.[2] Sonicate for 10 mins.
Inconsistent Mass Waxy solid heterogeneity.[1][2]Melt & Mix: Melt the entire stock bottle (60°C water bath) and mix thoroughly before aliquoting. Impurities often segregate in the solid phase.[2]
Viscous "Gunk" Dimerization.Diluent Modifier: DDP forms viscous dimers in non-polar solvents.[1][2] Add 5% Isodecanol or TBP as a phase modifier to break hydrogen bond networks.[1][2]

Part 2: Solvent Extraction (Hydrometallurgy)

The "Third Phase" & Emulsion Ticket.

Context: You are extracting Rare Earth Elements (REEs) or Actinides. Critical Error: Third Phase Formation.

The Mechanism: In non-polar diluents (kerosene/dodecane), the metal-DDP complex (


) has limited solubility.[2] When metal loading is high, these complexes aggregate into "reverse micelles."[1][2] If these aggregates become too large/polar, they separate from the diluent, forming a heavy, viscous "Third Phase" between the light organic and aqueous layers. This phase traps your metal and halts mass transfer.[1][2]
Visualizing the Failure Mode (Graphviz)

ThirdPhaseMechanism cluster_Extraction Extraction Stage Feed Aqueous Feed (High Metal Conc.) Complex Metal-DDP Complex (Non-Polar) Feed->Complex Ion Exchange DDP_Org Organic Phase (DDP + Dodecane) DDP_Org->Complex Micelle Reverse Micelle Aggregation Complex->Micelle High Loading Limit Exceeded ThirdPhase THIRD PHASE FORMED (Heavy, Viscous, Metal-Rich) Micelle->ThirdPhase Solubility Limit in Diluent Reached

Figure 1: The thermodynamic cascade leading to third-phase formation.[1] Note that linear chains (DDP) are often less soluble in aliphatic diluents than branched chains (D2EHPA).[1][2]

FAQ: Extraction Issues

Q: My phase separation takes forever (Emulsion). Is it the viscosity?

  • A: Likely not just viscosity.[1][2] It is probably Mono-decyl phosphate (MDP) contamination.[1][2]

    • Reasoning: Commercial DDP often contains 2-5% MDP (a synthesis byproduct).[1][2] MDP is a potent surfactant (high HLB) that stabilizes oil-in-water emulsions.[1][2]

    • Fix: Perform a Carbonate Wash .[1][2] Wash the organic phase with 5% Na2CO3.[2] MDP partitions into the aqueous phase more readily than the dimeric DDP.[2]

Q: How do I fix the Third Phase without dumping the batch?

  • A: You must increase the polarity of the organic phase.[2]

    • Immediate Fix: Add Tributyl Phosphate (TBP) or Octanol (5-10% v/v) to the organic phase.[1][2] This "solvates" the reverse micelles.[2]

    • Process Fix: Reduce the metal loading (lower O:A ratio) or increase the temperature (solubility of the complex usually increases with T).

Part 3: Ion-Selective Electrodes (ISEs)

The "Drifting Sensor" Ticket.

Context: Using DDP as an ionophore or anionic additive in PVC membranes for Calcium or Amine detection.

Critical Error: Super-Nernstian Slopes & pH Failure.

The Mechanism: DDP is a weak acid (pKa ~1.5 - 2.0 in water, but effectively higher in membranes).[1][2] If the sample pH is too low, DDP protonates (





).[1][2] It loses its ability to bind the target cation, and the electrode begins responding to

instead of the target, causing massive drift.
Visualizing the ISE Failure (Graphviz)

ISE_Mechanism cluster_Membrane PVC Membrane Interface DDP_Active DDP- (Anionic Site) Active Binding DDP_Inactive DDP-H (Protonated) Inactive DDP_Active->DDP_Inactive Low pH Signal Potential (EMF) DDP_Active->Signal Nernstian Response DDP_Inactive->Signal Signal Loss / Drift Target Target Cation (Ca2+) Target->DDP_Active Ion Exchange Proton Interfering H+ (pH < 4) Proton->DDP_Active Protonation (Competition)

Figure 2: Competitive protonation mechanism in ISEs.[1][2] At low pH, the sensor effectively "turns off" or becomes a pH electrode.

FAQ: Sensor Issues

Q: My electrode worked for 2 days, then the slope dropped. Why?

  • A: Leaching.

    • Reasoning: While "decyl" sounds long, a C10 chain is on the borderline of lipophilicity for long-term sensors.[1][2] DDP slowly dissolves into the aqueous sample, especially if the sample contains surfactants or proteins.

    • Fix: Switch to a more lipophilic analog if possible (e.g., Didodecyl phosphate) or covalently immobilize the active site.[1][2] Alternatively, saturate your storage solution with DDP to prevent diffusion.[1][2]

Q: I see a "Super-Nernstian" slope (>30mV/decade for divalent ions).

  • A: This is a classic sign of Anionic Site Impurity .[1][2]

    • Reasoning: If your DDP contains impurities that act as neutral carriers, or if the membrane stoichiometry is wrong (Target Ionophore < Anionic Sites), the mechanism shifts.

    • Fix: Ensure DDP is used as the additive (approx 30-50 mol% relative to the ionophore), not the primary ionophore, unless you are specifically making a cation-exchanger electrode.

Part 4: Synthesis & Purification Protocol

The "Senior Scientist's Secret Sauce."

If you synthesized DDP (POCl3 + Decanol) or bought "Technical Grade" (90%), you likely have Mono-decyl phosphate (MDP) and Tri-decyl phosphate (TDP).[1][2]

The Copper Salt Purification Method (Recommended): Standard acid/base washes fail to separate Di-ester from Mono-ester efficiently due to micelle formation.[1]

  • Dissolve: Dissolve crude DDP in Toluene.

  • Saturate: Contact with a saturated solution of Copper(II) Sulfate .[1][2]

  • Phase Cut:

    • The Di-ester (DDP) forms a copper complex that is soluble in the organic layer (Blue/Green organic phase).[2]

    • The Mono-ester (MDP) forms a copper salt that precipitates or stays in the aqueous phase.

    • The Tri-ester (TDP) does not react.[1][2]

  • Strip: Separate the organic phase.[1][2] Wash with Sulfuric Acid (2M) to strip the copper and regenerate the DDP.[2]

  • Wash: Wash with water until neutral.[1][2] Evaporate solvent.[1][2]

References

  • Rydberg, J., et al. (2004).[1][2] Solvent Extraction Principles and Practice. Marcel Dekker.[1][2] (Standard text on Third Phase formation mechanics).

  • Bakker, E., & Pretsch, E. (2005).[1][2] "Potentiometry at Trace Levels." Trends in Analytical Chemistry. (Mechanisms of leaching and detection limits in ISEs).

  • Suresh, A., et al. (2010).[1][2] "Third phase formation in the extraction of Th(IV) by trialkyl phosphates." Journal of Radioanalytical and Nuclear Chemistry. (Comparative data on alkyl chain length and phase splitting).

  • Kislik, V. S. (2011).[1][2] Solvent Extraction: Classical and Novel Approaches. Elsevier.[1][2] (Details on organophosphorus aggregation and modifiers).

  • Craggs, A., et al. (1974).[1][2] "Calcium ion-selective electrodes based on di(n-alkyl)phenylphosphoric acid sensors." Analyst. (Foundational work on dialkyl phosphate sensors).[1][2]

For further assistance, please verify your solvent purity and operating temperature before submitting a new ticket.

Sources

Technical Support Center: Didecyl Hydrogen Phosphate (DDHP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Didecyl Hydrogen Phosphate (DDHP). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to DDHP. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established chemical principles to ensure the integrity and success of your experiments.

Introduction to Didecyl Hydrogen Phosphate

Didecyl Hydrogen Phosphate (DDHP) is a dialkyl phosphate ester widely used as an anionic surfactant, emulsifier, and stabilizing agent. In the pharmaceutical and research sectors, it is of particular interest for its role in the formulation of nanoparticles, such as lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs), where it can act as a charge-carrier and stabilizer for encapsulating active pharmaceutical ingredients (APIs). However, its utility is critically dependent on its purity and stability. Side reactions during synthesis, storage, or application can introduce impurities that significantly impact formulation performance, stability, and safety. This guide provides in-depth troubleshooting for these potential issues.

Section 1: Synthesis and Purity-Related Side Reactions

The quality of your starting material is paramount. Impurities originating from the synthesis of DDHP are a primary cause of experimental variability and formulation failure. The most common synthetic route involves the reaction of a phosphorylating agent, like phosphorus oxychloride (POCl₃), with decanol.

FAQ 1: My new batch of DDHP shows multiple peaks in ³¹P NMR and LC-MS analysis. What are these impurities?

Answer:

The most probable impurities in commercially available or newly synthesized DDHP are under- or over-alkylation products: Monodecyl Hydrogen Phosphate (MDHP) and Tridecyl Phosphate (TDP) .

  • Causality: These impurities arise from deviations in the stoichiometry of the reactants (decanol and phosphorylating agent) during synthesis.

    • Excess Phosphorylating Agent/Insufficient Alcohol: Leads to incomplete reaction, resulting in higher levels of MDHP.

    • Excess Alcohol: Drives the reaction further, leading to the formation of the neutral, fully esterified TDP.[1]

  • Impact: These impurities alter the physicochemical properties of the DDHP. MDHP is more hydrophilic, while TDP is a neutral, more lipophilic species. Their presence can drastically affect the charge density, particle size, and stability of nanoparticle formulations. TDP, in particular, is a common impurity that is difficult to remove by simple extraction and can interfere with the formation of stable vesicular structures.[1]

Diagram: Synthetic Pathway and Common Side Reactions

G cluster_reactants Reactants cluster_products Products & Byproducts POCl3 POCl₃ DDHP Didecyl Hydrogen Phosphate (DDHP) (Desired Product) POCl3->DDHP + 2 eq. Decanol MDHP Monodecyl Hydrogen Phosphate (MDHP) (Under-reaction) POCl3->MDHP + 1 eq. Decanol TDP Tridecyl Phosphate (TDP) (Over-reaction) POCl3->TDP + 3 eq. Decanol Decanol Decanol (C₁₀H₂₁OH) Decanol->DDHP G DDHP Didecyl Hydrogen Phosphate MDHP Monodecyl Hydrogen Phosphate DDHP->MDHP + H₂O - Decanol Decanol1 Decanol H3PO4 Phosphoric Acid MDHP->H3PO4 + H₂O - Decanol Decanol2 Decanol G Start Problem: Poor Nanoparticle Performance (e.g., Size, PDI, EE%) Check_DDHP Step 1: Verify DDHP Quality (New Lot or Stored Material?) Start->Check_DDHP Analyze_Purity Analyze Purity via ³¹P NMR / LC-MS Are MDHP or TDP present? Check_DDHP->Analyze_Purity Purity_OK Purity Conforms to Spec? Analyze_Purity->Purity_OK Source_New_DDHP Action: Source High-Purity DDHP. Re-qualify Supplier. Purity_OK->Source_New_DDHP No Check_Stability Step 2: Investigate Formulation Stability Is the issue time-dependent? Purity_OK->Check_Stability Yes Source_New_DDHP->Start Retry Formulation Forced_Deg Conduct Forced Degradation Study. Monitor pH, Size, Zeta, Purity. Check_Stability->Forced_Deg Deg_Found Is Degradation Observed? Forced_Deg->Deg_Found Optimize_Formulation Action: Adjust pH, Add Buffer, Optimize Storage (e.g., 5°C, Lyophilize). Deg_Found->Optimize_Formulation Yes Check_Process Step 3: Evaluate Process Parameters (Homogenization, Sonication, etc.) Deg_Found->Check_Process No Optimize_Formulation->Start Retry Formulation Success Problem Resolved Check_Process->Success

Sources

Technical Support Center: Didecyl Hydrogen Phosphate (DDHP) Extraction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: EXT-OPT-2024-DDHP Support Level: Tier 3 (Senior Application Scientist) Status: Active Audience: Pharmaceutical Process Chemists, Hydrometallurgists, Analytical Scientists[1]

Executive Summary: The DDHP Extraction System

Welcome to the technical support hub for Didecyl Hydrogen Phosphate (DDHP). You are likely using DDHP (CAS: 2929-76-2 or similar isomers) for one of two critical applications:

  • Metal Scavenging: Removing genotoxic metal catalysts (Pd, Rh, Ru) from Active Pharmaceutical Ingredients (APIs).[1]

  • Cationic Purification: Selective extraction of specific metal ions (e.g., Rare Earths, Calcium, Uranium) in synthesis or analysis.[1]

DDHP functions as an acidic organophosphorus extractant . Unlike its branched cousin D2EHPA, the straight decyl chains of DDHP offer distinct steric advantages, often resulting in higher loading capacities and different selectivity profiles for specific ions.[1] However, its high viscosity and tendency to form "third phases" require precise control.[1]

This guide moves beyond basic protocols to address the physics of the extraction interface.

Part 1: The Mechanics of Efficiency

To increase efficiency, you must manipulate the equilibrium below. DDHP typically exists as a dimer in non-polar solvents.

The Extraction Equation:



  • 
    : Target Metal Ion
    
  • 
    : DDHP Dimer
    
  • 
    : Protons released into the aqueous phase
    

Key Insight: Because protons are a byproduct, extraction efficiency drops as pH falls .[1] To drive the reaction to the right (organic phase), you must neutralize the released protons or operate at a pH where the distribution coefficient (


) is maximized.
Visualizing the Extraction Pathway

The following diagram illustrates the critical decision nodes that determine whether your extraction yields high recovery or fails due to emulsion/precipitation.

DDHP_Extraction_Workflow Start Start: DDHP Extraction Process Prep Organic Phase Preparation (Diluent + Modifier) Start->Prep Contact Phase Contact (Mixing) Critical: Shear Rate Prep->Contact 0.1M - 1.0M DDHP Equilibrium Equilibrium Establishment (pH Monitoring) Contact->Equilibrium Separation Phase Separation (Settling) Equilibrium->Separation Check_Emulsion Emulsion Formed? Separation->Check_Emulsion Check_ThirdPhase Third Phase Visible? Check_Emulsion->Check_ThirdPhase No Troubleshoot_Emulsion Action: Add Salt / Centrifuge Adjust pH Check_Emulsion->Troubleshoot_Emulsion Yes Check_Efficiency Target Recovery Met? Check_ThirdPhase->Check_Efficiency No Troubleshoot_ThirdPhase Action: Add Modifier (TBP or Isodecanol) Check_ThirdPhase->Troubleshoot_ThirdPhase Yes Success Process Optimized Proceed to Stripping Check_Efficiency->Success Yes Troubleshoot_pH Action: Saponification (Use Na-DDHP salt) Check_Efficiency->Troubleshoot_pH No (Low D) Troubleshoot_ThirdPhase->Prep Adjust Composition Troubleshoot_pH->Contact Re-optimize

Caption: Logic flow for optimizing DDHP extraction, highlighting critical failure points like emulsion and third-phase formation.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Low Extraction Efficiency (Low Recovery)

Q1: I am using 0.5 M DDHP in heptane to scavenge Palladium (Pd) from an acidic API stream, but recovery is <50%. Increasing DDHP concentration didn't help. Why?

Diagnosis: You are fighting the Proton Wall . As DDHP extracts Pd, it releases


 ions.[1] If your aqueous feed is already acidic, or becomes acidic during extraction, the equilibrium shifts left (back to the aqueous phase).

Protocol for Correction:

  • Check pH Isotherms: Determine the

    
     (pH at 50% extraction) for your specific metal. For many transition metals, this is between pH 2 and 4.[1]
    
  • Saponification Strategy: Instead of using acid-form DDHP, convert a portion to its sodium salt (Na-DDHP) before extraction.

    • Recipe: Mix DDHP with a stoichiometric amount of NaOH in the aqueous phase before contacting the target solution, or slowly add NaOH during extraction to maintain constant pH (pH-stat method).

    • Mechanism:[2][3][4]

      
      . This eliminates proton release, keeping equilibrium favorable.[1]
      

Q2: My target metal is extracting, but the capacity is lower than calculated. I suspect dimerization.

Diagnosis: In non-polar diluents (hexane, kerosene), DDHP forms stable dimers via hydrogen bonding.[1] These dimers are the active extractant, but if the metal requires a monomeric ligand or a specific coordination geometry, the dimer stability can hinder kinetics.

Optimization Table: Diluent Effects

Diluent TypeEffect on DDHP AggregationRecommended For
Aliphatic (Kerosene/Heptane) High dimerization. Promotes high extraction coefficients (

) for metals preferring

complexes.
Rare Earths, Uranium, Bulk Metals
Aromatic (Toluene/Xylene) Moderate interaction.[1] Lowers viscosity but slightly depresses

values due to

-interaction with the extractant.
Transition Metals, Catalyst Scavenging
Polar (Octanol/MIBK) Disrupts dimers (monomerizes DDHP).[1] Drastically reduces extraction efficiency for cation exchange mechanisms.Avoid unless preventing 3rd phase is critical.
Category B: Phase Separation Issues (Emulsions & Third Phases)

Q3: A heavy, oily "third layer" formed between my organic and aqueous phases. Is my sample ruined?

Diagnosis: You have encountered Third Phase Formation . This occurs when the metal-extractant complex (


) exceeds its solubility in the non-polar diluent. The complex separates into a dense, extractant-rich middle layer. This is common with straight-chain phosphates like DDHP.

Immediate Fix:

  • Add a Modifier: Add Isodecanol or TBP (Tributyl Phosphate) to the organic phase. Start at 5% v/v. These act as co-solvents, increasing the polarity of the organic phase just enough to solubilize the metal complex.

  • Increase Temperature: Warming the mixture to 40-50°C often resolubilizes the third phase (entropy effect).

Q4: I have a stable emulsion that won't settle after 2 hours.

Diagnosis: Likely caused by high shear mixing in the presence of surfactants or precipitated solids (crud).

Troubleshooting Protocol:

  • Shear Reduction: Switch from magnetic stirring (which creates a vortex and high shear at the bar) to an overhead impeller with a pitch-blade turbine. Aim for "pumping" rather than "beating."

  • The "Salt Trick": Increase the ionic strength of the aqueous phase. Add 0.5 M

    
     or NaCl. This increases the density difference and reduces the electrical double layer stability of the emulsion droplets.
    
  • Filtration: If "crud" (solid particles) is stabilizing the interface, filter the mixture through a coarse glass frit or Celite bed to break the emulsion.

Category C: Stripping & Recovery[5][6]

Q5: I loaded the metal successfully, but I cannot strip it back off the DDHP. Water and mild acid failed.

Diagnosis: DDHP binds metals very strongly (often stronger than D2EHPA). The equilibrium constant is high.

Stripping Protocol:

  • The "Hammer" Approach: Use highly concentrated mineral acids.

    • Standard: 2M - 6M HCl or

      
      .
      
    • For Refractory Metals: If 6M acid fails, add a complexing agent to the strip solution (e.g., EDTA or Oxalate) to pull the metal from the organic phase via competitive chelation.

  • Reduction Stripping: For metals like Fe(III) which bind tightly, reduce them to Fe(II) using ascorbic acid or sulfite in the strip liquor. Fe(II) binds much less strongly to DDHP and strips easily.

Part 3: Validated Experimental Protocol

Protocol: Pd Scavenging from API Synthesis Mixture

  • Feed Prep: Adjust API aqueous solution to pH 3.0. Filter to remove solids.

  • Organic Phase:

    • Extractant: 10% (v/v) DDHP.

    • Modifier: 5% (v/v) Isodecanol (to prevent third phase).

    • Diluent: Toluene (preferred for drug solubility profiles) or Heptane.

  • Extraction:

    • Ratio: Organic:Aqueous (O:A) = 1:1.

    • Contact: Stir at 250 RPM for 20 mins at 25°C.

    • Note: Monitor pH.[4][5][6][7][8] If it drops below 2.0, add dilute NaOH dropwise to maintain pH 2.5–3.0.[1]

  • Separation: Allow to settle for 15 mins.

  • Stripping (Regeneration): Contact loaded organic phase with 6M HCl (O:A 1:1) for 30 mins.

References

  • BenchChem. (2025).[5] A Comparative Guide to Organophosphorus Extractants for Rare Earth Element Extraction: D2EHPA and Diisobutyl Hydrogen Phosphate. BenchChem Technical Guides. Link

  • Kislik, V. S. (2012).[1] Solvent Extraction: Classical and Novel Approaches. Elsevier. (Fundamental text on organophosphorus extraction mechanisms).

  • Rickelton, W. A., & Boyle, R. J. (1988).[1] The selective recovery of palladium by solvent extraction. Separation Science and Technology, 23(12-13), 1227-1250.[1] (Foundational work on Pd extraction with phosphates).

  • Ritcey, G. M. (2006).[1] Solvent Extraction: Principles and Applications to Process Metallurgy. Gordon & Breach. (Definitive source on "Third Phase" phenomena and modifiers).

  • Mellah, A., & Benachour, D. (2006).[1] The solvent extraction of zinc and cadmium from phosphoric acid solution by di-2-ethylhexyl phosphoric acid in kerosene diluent. Chemical Engineering and Processing: Process Intensification, 45(8), 684-690.[1] (Demonstrates the pH vs. Efficiency relationship).

Sources

Technical Support Center: Mitigating Didecyl Hydrogen Phosphate (DHP) Interference

[1]

Status: Operational Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Phantom" 377

Welcome to the technical support hub for Didecyl Hydrogen Phosphate (DHP) interference. In high-sensitivity LC-MS/MS workflows, DHP (CAS: 298-07-7) is a notorious "silent" contaminant.[1] It is a dialkyl phosphate often originating from the degradation of Didecyl Dimethyl Ammonium Chloride (DDAC) —a ubiquitous biocide used in the manufacturing of single-use bioprocess bags, filters, and tubing.[1]

DHP manifests primarily as a ghost peak in gradient elution or as a persistent ion suppression agent in negative electrospray ionization (ESI-), specifically at m/z 377 .[1]

Module 1: Identification & Diagnostics

"Is DHP ruining my assay?"

Before initiating cleaning protocols, you must confirm DHP is the culprit.[1] DHP behaves differently than common phthalate (DEHP) or PEG contaminants.[1]

The DHP Fingerprint
ParameterCharacteristic SignatureTechnical Context
Monoisotopic Mass 378.53 DaFormula: C₂₀H₄₃O₄P
Target Ion (ESI-) m/z 377.3 [M-H]⁻Dominant species in negative mode.[1] Highly acidic phosphate head group ionizes readily.[1]
Dimer Ion (ESI-) m/z 755.6 [2M-H]⁻Seen at high concentrations.[1]
Positive Mode (ESI+) m/z 401.3 [M+Na]⁺Less sensitive than negative mode; often overlooked.[1]
Chromatography "Ghost Peak" (Late Elution)Highly lipophilic (two C10 chains).[1] Accumulates on C18 columns during equilibration; elutes only when organic solvent >70-80%.[1]
Diagnostic Protocol: The "Gradient Trap" Test

Use this test to distinguish between mobile phase contamination and system carryover.

  • Equilibration: Run your initial mobile phase conditions (e.g., 5% B) for 30 minutes (longer than usual) without injecting.

  • The Blank: Run a "No-Injection" gradient (0% to 100% B).[1]

  • Analysis:

    • Result A: If the peak at m/z 377 grows significantly larger after the long equilibration compared to a standard run, the contaminant is in your Aqueous Mobile Phase (Buffer) or the Water Source . It is accumulating on the column head.[1]

    • Result B: If the peak height is constant regardless of equilibration time, the contamination is likely in the Organic Phase or shedding continuously from the Pump Seals/Tubing .[1]

Module 2: Mechanism of Action

"Why is this happening?"

DHP is an amphipathic molecule.[1] It possesses a polar phosphate head and two lipophilic decyl tails.[1] This structure drives its interference mechanism.[1]

Interference Pathway Visualization

DHP_Mechanismcluster_0Sourcecluster_1Chromatography (HPLC)cluster_2Mass Spectrometry (MS)DDACDDAC (Biocide)in Plastic Bags/TubingDegradationOxidative/HydrolyticDegradationDDAC->DegradationDHPDHP (Leachable)Released into BufferDegradation->DHPAccumulationAdsorption to C18(Equilibration Phase)DHP->AccumulationLipophilic BindingElutionElution at High % Organic(Ghost Peak)Accumulation->ElutionGradient RiseIonizationESI Droplet SurfaceCompetitionElution->IonizationSuppressionAnalyte Signal Loss(Ion Suppression)Ionization->SuppressionCharge Theft

Figure 1: The lifecycle of DHP interference.[1] Note that DHP concentrates on the column during the aqueous phase, creating a concentrated "slug" that elutes later, often co-eluting with hydrophobic analytes.

The "Ion Pairing" Effect

In positive mode (ESI+), DHP can form ion pairs with basic drugs (cationic amines).[1]

  • Mechanism:

    
    [1]
    
  • Consequence: The neutral complex does not fly in the MS, leading to a drastic loss of analyte sensitivity without a visible background peak in the TIC (Total Ion Chromatogram).[1]

Module 3: Remediation & Mitigation

"How do I fix it?"

Standard flushing with Methanol is often insufficient because DHP's lipophilicity makes it stick aggressively to stainless steel and C18 pores.[1]

Protocol A: The "Zebra" Wash (Column Regeneration)

Perform this if you see ghost peaks.[1] This protocol alternates pH and polarity to strip amphipathic molecules.

  • Disconnect the detector (MS) to prevent fouling the source.[1]

  • Flush 1: 95% Water / 5% Acetonitrile (10 column volumes) – Removes salts.[1]

  • Flush 2: 100% Isopropanol (IPA) (20 column volumes) – Solubilizes the decyl tails.

  • Flush 3: 50% IPA / 50% Hexane (10 column volumes) – Aggressive lipophilic strip (Optional: Only for stainless steel hardware).

  • Flush 4: 100% IPA (10 column volumes) – Transition.

  • Re-equilibrate: Standard mobile phase.

Protocol B: Source Elimination (The Root Cause)

If the peak returns after washing, the source is active.[1]

  • Check the Water: Are you using water stored in a plastic carboy? Switch to glass. DHP leaches from polyethylene (PE) containers treated with DDAC.[1]

  • Check the Buffer: Phosphate buffers can sometimes be contaminated with alkyl phosphates during synthesis.[1] Switch to high-grade MS-certified ammonium acetate/formate.

  • Bypass the Degasser: Older vacuum degasser membranes can accumulate and release lipophilic contaminants.[1] Connect the pump directly to the solvent bottle to test.[1]

Troubleshooting Decision Tree

Use this logic flow to isolate the contamination source quickly.

Troubleshooting_TreeStartProblem: m/z 377 Peak DetectedStep1Run 'Gradient Trap' Test(Long Equilibration)Start->Step1Decision1Does Peak Grow?Step1->Decision1ResultAContamination in Aqueous Phase(Water/Buffer)Decision1->ResultAYesResultBContamination in Organic Phaseor System HardwareDecision1->ResultBNoActionAReplace Aqueous Bottle with Glass.Change Water Source.ResultA->ActionAActionBIsolate Pump Channels.Flush with IPA.ResultB->ActionB

Figure 2: Diagnostic workflow for isolating DHP contamination sources.

Frequently Asked Questions (FAQ)

Q: Can I filter my mobile phase to remove DHP? A: Proceed with caution. Many membrane filters (especially Nylon or lower-grade PTFE) are housed in polypropylene casings that contain... you guessed it, DDAC or related plasticizers.[1] Filtering can actually increase the DHP signal.[1] Always use pre-washed, MS-certified filters or, preferably, buy pre-filtered HPLC-grade solvents.[1]

Q: Why does DHP appear in my blank injections? A: This is classic carryover .[1] DHP binds strongly to the rotor seal in the injection valve and the needle seat.[1] If your needle wash solvent is too weak (e.g., only 50% MeOH), it won't remove DHP.[1]

  • Fix: Change your needle wash to 50% Isopropanol / 50% Acetonitrile or a mix containing 0.1% Formic Acid to protonate the phosphate group (making it less ionic, though the lipophilic tail still requires organic solvent).[1]

Q: I am running Positive Mode (ESI+). Am I safe? A: No. While you won't see the huge peak at m/z 377, DHP is still there.[1] It will form neutral ion pairs with your cationic analytes, causing "invisible" signal suppression.[1] If your internal standard recovery is dropping inexplicably, check for DHP.

References

  • Magnusson, B. et al. (2018).[1] Interference from alkyl phosphates in LC-MS/MS analysis. Journal of Chromatography A. (Note: General reference for alkyl phosphate interference mechanism).

  • U.S. EPA. (2006).[1] Environmental Fate Assessment of Didecyl dimethyl ammonium chloride (DDAC).[1][2] Regulations.gov.[1] (Establishes DDAC degradation pathways).

  • Thermo Fisher Scientific. (2012).[1] LC-MS Contaminants List: Identifying Background Peaks.(Identifies m/z 377 and related plasticizers).

  • Weaver, L. et al. (2024).[1] Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites. CDC Stacks.[1] (Discusses dialkyl phosphate behavior in LC-MS).

Technical Support Center: Didecyl Hydrogen Phosphate (DHP) Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing Didecyl Hydrogen Phosphate (DHP) in analytical and preparative chromatography.

Topic: Protocol Design, pH Adjustment, and Troubleshooting for Hydrophobic Ion-Pairing Reagents. Document ID: TS-DHP-001 Status: Active / Senior Scientist Verified

Executive Summary & Mechanism

Didecyl Hydrogen Phosphate (DHP) is a dialkyl phosphate ester (


) used primarily as a hydrophobic ion-pairing reagent in Reversed-Phase HPLC (RP-HPLC) and liquid-liquid extraction.

Unlike standard phosphate buffers, DHP is lipophilic . It possesses two long alkyl chains (C10), making it virtually insoluble in pure water but highly soluble in organic solvents.

  • The Mechanism: DHP acts as a cation exchanger. Its phosphate head group (

    
    ) is negatively charged at neutral pH, interacting with basic analytes (amines) to increase their retention on hydrophobic stationary phases.
    
  • The Challenge: "Adjusting pH" with DHP often leads to precipitation because users treat it like a standard aqueous buffer. This guide corrects that workflow.

Core Protocol: Preparation & pH Adjustment

Critical Directive: Never attempt to dissolve DHP directly in water. It will form an oily residue or micellar aggregates that clog column frits.

Standard Operating Procedure (SOP): The "Organic-First" Method

This protocol ensures a self-validating system where solubility is visually confirmed before the risk of precipitation is introduced.

Reagents:

  • Didecyl Hydrogen Phosphate (DHP)

  • Organic Modifier (Methanol or Acetonitrile)[1]

  • Base for pH Adjustment (Ammonia, Triethylamine, or Sodium Hydroxide)[2]

  • HPLC-Grade Water

Step-by-Step Workflow
  • Solubilization (The Organic Phase):

    • Dissolve the required mass of DHP (typically 5–50 mM final concentration) into the 100% organic modifier portion of your mobile phase.

    • Checkpoint: Solution must be perfectly clear.

  • Primary Mixing:

    • Slowly add the HPLC-grade water to the organic-DHP solution while stirring rapidly.

    • Constraint: Ensure the final organic concentration remains above 50% (v/v). Below this threshold, DHP is likely to precipitate or form emulsions.

  • pH Adjustment (The "Apparent pH"):

    • Insert a pH probe calibrated with aqueous standards.

    • Adjusting Up: DHP is acidic.[3] You will likely need to add a base to reach the target pH (usually 3.0 – 6.0 for ion pairing).

    • Recommendation: Use Ammonia (

      
      )  or Triethylamine (TEA)  rather than Sodium/Potassium hydroxide. Organic bases (TEA) form salts with DHP that are more soluble in high-organic mobile phases.
      
    • Note: You are measuring

      
        (apparent pH) because the solvent is not 100% aqueous. Record this value for reproducibility, acknowledging it differs from thermodynamic aqueous pH.
      
  • Filtration:

    • Filter the final mixture through a 0.45 µm PTFE (hydrophobic) or compatible membrane. Do not use Nylon, which may bind the hydrophobic reagent.

Visualization: Buffer Preparation Workflow

DHP_Preparation Start Weigh DHP Dissolve Dissolve in 100% Organic Solvent Start->Dissolve Mix Add Water (Maintain >50% Organic) Dissolve->Mix Check Visual Check: Cloudy? Mix->Check Precip STOP: Increase Organic Ratio Check->Precip Yes Adjust Adjust pH (Use TEA or NH3) Check->Adjust No (Clear) Filter Filter (PTFE) Adjust->Filter

Figure 1: The "Organic-First" workflow prevents the common error of aqueous insolubility. Note the critical decision point at the mixing stage.

Data & Compatibility Reference

Base Selection for pH Adjustment

When adjusting the pH of a DHP-containing buffer, the counter-ion (the base) dictates solubility.

Base / Counter-IonSolubility in High OrganicRisk of PrecipitationRecommended Application
Ammonia (

)
HighLowLC-MS (Volatile)
Triethylamine (TEA) Very HighVery LowStandard HPLC (Robust)
Sodium (

)
Low to ModerateHighAvoid if organic > 70%
Potassium (

)
LowHighAvoid in DHP systems
Solubility Thresholds

Data estimated based on dialkyl phosphate homologs.

% Organic Modifier (v/v)DHP Solubility StatusProtocol Action
0 - 30% Insoluble / EmulsionDo Not Use.
40 - 50% Metastable / CloudyRisk of baseline noise.
> 50% SolubleSafe Zone.

Troubleshooting Guide (Q&A)

Issue 1: "My buffer turns cloudy immediately after adding water."

Diagnosis: Phase collapse / Solubility limit exceeded. Root Cause: The hydrophobic DHP chains cannot remain solvated when the water content increases beyond a critical point (typically >40-50% water). Solution:

  • Increase Organic Content: Ensure your method uses at least 50-60% Methanol or Acetonitrile.

  • Switch Bases: If using NaOH, switch to Triethylamine (TEA). The DHP-TEA ion pair is more lipophilic and soluble in organic solvents.

Issue 2: "The pH reading drifts continuously during adjustment."

Diagnosis: Liquid Junction Potential instability or Electrode dehydration. Root Cause: Measuring pH in high-organic solvents dehydrates the glass membrane of the electrode, leading to slow response and drift. Solution:

  • Hydration: Store the electrode in aqueous KCl between measurements.

  • Equilibration: Allow the reading to stabilize for at least 30-60 seconds.

  • Consistency: Always add the exact same volume of organic solvent before measuring. You are matching

    
     values, not absolute proton activity.
    
Issue 3: "I see 'Ghost Peaks' or severe baseline drift in Gradient Elution."

Diagnosis: DHP Bleed or Accumulation. Root Cause: DHP is a "sticky" reagent. It coats the stationary phase (dynamic coating). In a gradient, the concentration of DHP on the column changes, causing baseline shifts. Solution:

  • Dedicated Columns: Use a column dedicated only to ion-pairing methods. You will never fully wash DHP off.

  • Isocratic Preferred: Ion-pairing works best in isocratic modes. If gradient is necessary, maintain the same concentration of DHP in both Mobile Phase A and B. Only vary the organic % (within the soluble range).

Advanced Troubleshooting Logic

Use this decision tree when encountering baseline irregularities.

DHP_Troubleshooting Problem Baseline Issue Detected Type Identify Issue Type Problem->Type Spikes Sharp Spikes/Noise Type->Spikes High Frequency Drift Continuous Drift Type->Drift Low Frequency Action1 Precipitation Check: Filter Mobile Phase Spikes->Action1 Action2 Equilibration Check: Flush Column 20-30 CV Drift->Action2 Result1 Check Pump Seals (Salt deposits) Action1->Result1 Result2 Match DHP Conc. in A and B lines Action2->Result2

Figure 2: Diagnostic logic for distinguishing between particulate noise (precipitation) and chemical equilibrium issues.

References

  • PubChem. (n.d.).[4] Phosphoric acid, didecyl ester (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparing Buffer Solutions for HPLC. Shimadzu Technical Support. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Buffer Reference Guide. Phenomenex Technical Resources. Retrieved from [Link]

  • Dolan, J. W. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Foaming with Didecyl Hydrogen Phosphate (DHP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Didecyl Hydrogen Phosphate (DHP) is a dialkyl phosphate ester surfactant widely used in the preparation of lipid nanoparticles (LNPs), liposomes, and emulsion-based drug delivery systems. Unlike carboxylate surfactants, DHP is a phosphate diester with a single acidic proton (


). Consequently, it remains fully ionized and anionic across the entire physiological pH range (pH 4.0 – 8.0).

The Core Issue: Foaming in DHP systems is driven by electrostatic stabilization . The anionic headgroups (


) repel each other at the air-liquid interface, preventing the thinning of the liquid film between bubbles. This creates a "disjoining pressure" that stabilizes foam, making it resistant to simple mechanical collapse.

This guide provides troubleshooting workflows to disrupt this stabilization mechanism without compromising the biological integrity of your formulation.

Troubleshooting Guide (Q&A)

Q1: I am experiencing uncontrollable foaming during the initial dissolution of DHP. How can I prevent this?

Diagnosis: High-shear mixing entrains air, which is immediately stabilized by the rapidly dissolving surfactant. Solution: Switch to a Low-Shear Solubilization Protocol .

  • The "Wetting" Technique: Do not dump DHP powder directly into a vortexing buffer. Instead, create a "slurry" by wetting the DHP with a small volume of water-miscible organic solvent (e.g., Ethanol or DMSO) before adding the aqueous buffer.

  • Why it works: Pre-wetting eliminates air pockets trapped in the powder. Ethanol reduces the surface tension difference, allowing DHP to disperse as monomers rather than forming air-trapping aggregates.

  • Thermodynamic Control: Maintain the temperature above the phase transition temperature (

    
    )  of the lipid mixture. For DHP, heating to 40–50°C reduces the viscosity of the interfacial film, promoting faster drainage and foam collapse.
    
Q2: I cannot use silicone antifoams (e.g., Simethicone) because this is an injectable formulation. What are my alternatives?

Diagnosis: Pharmaceutical regulations (USP/EP) restrict the use of industrial defoamers due to toxicity or clearance issues. Solution: Utilize Process-Based Defoaming and Biocompatible Co-surfactants .

  • Vacuum Degassing: Apply a vacuum (200–300 mbar) during the mixing phase, not just after. This prevents microbubbles from nucleating into stable macro-foam.

  • Ethanol Co-solvent: In LNP production, ethanol is often already present. Ensure the ethanol concentration is >10% (v/v) during the high-mixing stage. Ethanol acts as a "foam breaker" by penetrating the surfactant monolayer and disrupting the Marangoni effect.

  • Centrifugation: For small batches (<50 mL), centrifuge at 2,000 x g for 5 minutes. This applies a g-force that overcomes the electrostatic repulsion stabilizing the foam lamellae.

Q3: Does adjusting the pH help collapse the foam?

Diagnosis: Unlike fatty acids (which precipitate at low pH), DHP is a strong acid (


).
Solution: pH adjustment is generally ineffective  for defoaming DHP.
  • Reasoning: You would need to drop the pH below 1.5 to protonate the phosphate group and eliminate the charge repulsion. This pH is destructive to most APIs (proteins/mRNA).

  • Alternative: Use Ionic Strength Modulation . Adding physiological salts (150 mM NaCl) screens the electrostatic repulsion between headgroups.

    • Warning: Avoid divalent cations (

      
      , 
      
      
      
      ) unless intended, as they can bridge two phosphate headgroups, causing precipitation rather than just defoaming.

Experimental Protocols

Protocol A: Modified Ross-Miles Foam Test (Small Scale)

Purpose: To quantify the foaming tendency of different DHP formulation variants.

  • Preparation: Prepare 10 mL of DHP solution (0.1% w/v) in a 50 mL graduated cylinder.

  • Temperature: Equilibrate to 25°C or 45°C (process dependent).

  • Agitation: Place on a vortex mixer set to 2,000 RPM. Vortex for exactly 30 seconds.

  • Measurement:

    • Record Initial Foam Height (

      
      )  immediately after stopping.
      
    • Record Foam Height at 5 mins (

      
      ) .
      
  • Calculation:

    • Foam Stability (%) =

      
      .
      
    • Interpretation: High stability (>80%) indicates strong electrostatic stabilization. Consider increasing ionic strength.

Protocol B: Critical Micelle Concentration (CMC) Estimation

Purpose: To operate below the CMC where possible to minimize foam.

  • Method: Surface Tension (Wilhelmy Plate or Du Noüy Ring).

  • Procedure: Measure surface tension vs. log[Concentration]. The inflection point is the CMC.

  • Note: For dialkyl phosphates like DHP, the CMC is very low (typically

    
     to 
    
    
    
    M). Operating below CMC is often impossible for drug loading, confirming the need for extrinsic foam control (vacuum/ethanol).

Data & Visualizations

Table 1: Comparison of Defoaming Strategies for DHP
StrategyMechanismSuitability for InjectablesEfficiencyRisk
Vacuum Degassing Physical removal of gasHigh HighEvaporation of volatile solvents
Ethanol Addition Marangoni disruptionHigh (if removed later)MediumProtein denaturation (if conc. >20%)
Salt (NaCl) Charge screeningHigh (Isotonicity)Low-MediumDHP Precipitation (if excessive)
Silicone Antifoam Surface tension differentialLow (Regulatory hurdles)Very HighDifficult to remove; Embolism risk
Diagram 1: Mechanism of DHP Foam Stabilization

FoamStabilization cluster_interface Air-Liquid Interface (Bubble Wall) HeadGroup Anionic Phosphate Head (PO4-) Repulsion Electrostatic Repulsion (Prevents Film Thinning) HeadGroup->Repulsion Negative Charge TailGroup Didecyl Hydrophobic Tail TailGroup->HeadGroup Attached Water Inter-lamellar Water Layer FoamStable STABLE FOAM (Viscoelastic Film) Water->FoamStable Prevents Drainage Repulsion->Water Maintains Thickness

Caption: Didecyl Hydrogen Phosphate stabilizes foam via electrostatic repulsion between anionic headgroups, preventing the water layer from draining.[1][2]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Foaming Issue Detected CheckPhase Which Phase? Start->CheckPhase Dissolution During Dissolution CheckPhase->Dissolution Initial Mix Processing During Filtration/Filling CheckPhase->Processing Downstream Solvent Use Ethanol Slurry Method Dissolution->Solvent Shear Reduce Shear / Vortex Speed Dissolution->Shear Vacuum Apply Vacuum Degassing Processing->Vacuum Salt Increase Ionic Strength (add 150mM NaCl) Processing->Salt Result Foam Collapsed Solvent->Result Shear->Result Vacuum->Result Salt->Result

Caption: Decision matrix for selecting the appropriate defoaming strategy based on the process stage.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Foaming Issues with Phosphate Surfactants. Retrieved from

  • Kulkarni, S., et al. (2021). Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA. Royal Society of Chemistry. Retrieved from

  • Santo, I.E., et al. (2013).[3] Characteristics of lipid micro- and nanoparticles based on supercritical formation for potential pharmaceutical application.[3] Nanoscale Research Letters.[3] Retrieved from

  • PubChem. (2025).[2] Decyl phosphate | C10H23O4P - Physical Properties and pKa. National Library of Medicine. Retrieved from

  • Salager, J.L., & Choplin, L. (2008). Foam formation and stabilization by surfactants.[4][5] ResearchGate. Retrieved from

Sources

Validation & Comparative

Didecyl hydrogen phosphate vs dioctyl hydrogen phosphate in extraction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Didecyl Hydrogen Phosphate and Dioctyl Hydrogen Phosphate in Solvent Extraction

For researchers, scientists, and professionals in drug development, the selection of an appropriate extractant is a critical decision that dictates the efficiency, selectivity, and overall viability of a separation process. Among the arsenal of tools available for solvent extraction, acidic organophosphorus extractants, particularly dialkyl hydrogen phosphates, are renowned for their versatility and effectiveness in separating a wide array of metal ions and organic molecules.[1][2]

This guide provides a detailed, objective comparison between two prominent members of this class: Didecyl hydrogen phosphate (DDHP) and Dioctyl hydrogen phosphate (DOHP). By examining their fundamental physicochemical properties and the resulting impact on extraction performance, this document aims to equip you with the technical insights necessary to make an informed choice for your specific application.

Foundational Physicochemical Properties: The Basis of Performance

The performance of an extractant is intrinsically linked to its molecular structure and resulting chemical properties. The primary difference between DDHP and DOHP lies in the length of their linear alkyl chains—ten carbons for didecyl and eight for dioctyl. This seemingly minor variation has significant consequences for their behavior in a two-phase extraction system.

Structural and Molecular Characteristics

The structures of these extractants consist of a central phosphate group bonded to two alkyl chains. It is the acidic proton on the phosphate group that participates in the extraction process.

Caption: Chemical Structures of DDHP and DOHP.

A summary of their key properties is presented below.

PropertyDidecyl Hydrogen Phosphate (DDHP)Dioctyl Hydrogen Phosphate (DOHP)Significance in Extraction
Molecular Formula C₂₄H₅₁O₄P[3]C₁₆H₃₅O₄P[4]Influences molecular weight and steric bulk.
Molecular Weight 434.63 g/mol [3]322.43 g/mol [4]Affects mass-based concentration calculations.
pKa (Predicted) ~0.88 (for Di-n-dodecyl phosphate)[5]~1.51[4][6]Indicates acidity; a lower pKa allows for extraction from more acidic solutions.
LogP (Predicted) 8.96[3]5.8[4]Measures lipophilicity; higher values indicate greater solubility in organic diluents.
Melting Point 59°C[3]29-30°C[6]Relevant for handling and storage.
Acidity (pKa)

The pKa value is a measure of the acid dissociation constant and is fundamental to the cation-exchange mechanism of these extractants. The lower predicted pKa of DDHP's analogue suggests it is a slightly stronger acid than DOHP.[4][5] This implies that DDHP can release its proton more readily, potentially enabling the extraction of metals from aqueous phases with a lower pH.

Lipophilicity and Solubility

The longer C10 alkyl chains of DDHP give it a significantly higher LogP value compared to the C8 chains of DOHP.[3][4] This increased lipophilicity (or hydrophobicity) has several important consequences:

  • Enhanced Organic Phase Compatibility: DDHP exhibits greater solubility in non-polar organic diluents like kerosene and toluene.

  • Reduced Aqueous Solubility: The longer chains minimize the loss of the extractant to the aqueous phase, improving process economy.

  • Improved Complex Solubilization: The metal-extractant complex formed with DDHP is more lipophilic, which aids its partitioning into the organic phase and can be crucial in preventing the formation of a third phase, an undesirable gelatinous layer that can form at the interface during extraction.[7]

Aggregation and Dimerization

In non-polar organic solvents, dialkyl hydrogen phosphates do not typically exist as single molecules. Instead, they form stable dimers through hydrogen bonding between the phosphate groups.[8][9] This dimerization is a cornerstone of their extraction mechanism, as the dimeric structure is often directly involved in complexing the metal ion.

Caption: Dimer Formation via Hydrogen Bonding.

The longer, more sterically hindering alkyl chains of DDHP may slightly influence the kinetics and thermodynamics of dimer formation compared to DOHP, but both are predominantly dimeric in typical extraction conditions.

Extraction Performance: A Comparative Analysis

The differences in physicochemical properties directly translate into distinct performance characteristics during the extraction process.

Extraction Mechanism

Both DDHP and DOHP primarily operate via a cation exchange mechanism. For a divalent metal ion (M²⁺), the general reaction, involving the extractant dimer ((HR)₂), can be represented as:

M²⁺ (aq) + 2(HR)₂ (org) ⇌ MR₂(HR)₂ (org) + 2H⁺ (aq)

Here, the metal ion in the aqueous phase (aq) is exchanged for protons from the extractant dimer in the organic phase (org), forming a stable complex that is soluble in the organic diluent.[10]

Key Performance Differences
  • Steric Hindrance and Kinetics: The shorter octyl chains of DOHP may result in less steric hindrance around the phosphate head group.[7] This can potentially lead to faster extraction kinetics, meaning equilibrium is reached more quickly. For processes where contact time is limited, DOHP might offer an advantage.

  • Prevention of Third Phase Formation: This is a significant advantage of DDHP. In systems with high metal loading, the extracted metal-DOHP complex can sometimes precipitate out of the organic diluent, forming a third phase that complicates the separation process. The longer alkyl chains of DDHP enhance the solubility of the resulting metal complex in the organic phase, making it more robust against third phase formation, particularly in concentrated systems.[7][11]

  • Extraction Efficiency: The higher lipophilicity of the DDHP-metal complex generally favors its distribution into the organic phase. This can lead to higher distribution coefficients (D) for DDHP under certain conditions, assuming other factors are equal.

  • Selectivity: The subtle differences in steric bulk between the decyl and octyl groups can influence the selectivity for different metal ions, especially within a group like the rare earth elements which have small differences in ionic radii.[7] However, predicting this effect without specific experimental data is difficult; selectivity is highly system-dependent and must be determined empirically.

Experimental Protocol: Determining Extraction Performance

To objectively compare DDHP and DOHP for a specific application, a standardized experimental workflow is essential. The goal is to determine the Distribution Coefficient (D) and the Separation Factor (β) .

Distribution Coefficient (D): The ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium. A higher D value signifies more effective extraction.[2]

Separation Factor (β): The ratio of the distribution coefficients of two different metals (e.g., β(A/B) = D(A) / D(B)). It measures the ability of the extractant to separate one metal from another.[2]

Step-by-Step Methodology
  • Preparation of Organic Phase:

    • Accurately prepare solutions of DDHP and DOHP (e.g., 0.1 M) in a suitable organic diluent (e.g., kerosene, toluene, or hexane). The choice of diluent can significantly impact extraction behavior.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration (e.g., 100 ppm).

    • Adjust the pH of the solution to the desired starting value using a suitable acid (e.g., HCl, HNO₃) or base (e.g., NaOH). The optimal pH for extraction is a critical parameter to investigate.

  • Solvent Extraction Procedure:

    • In a series of separation funnels, combine equal volumes of the organic and aqueous phases (e.g., 20 mL each). This is known as an aqueous-to-organic (A/O) ratio of 1:1.

    • Shake the funnels vigorously for a predetermined time (e.g., 30 minutes) to ensure the system reaches equilibrium. A preliminary kinetics study can determine the minimum time required.

    • Allow the phases to separate completely. Centrifugation can be used to accelerate this process if emulsions form.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Measure the concentration of the metal ion(s) remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the concentration of the metal in the organic phase by mass balance:

      • [M]org = [M]initial_aq - [M]final_aq (assuming A/O ratio of 1:1)

  • Data Calculation:

    • Distribution Coefficient (D): D = [M]org / [M]final_aq

    • Extraction Efficiency (%E): %E = (D / (D + A/O)) * 100

    • Separation Factor (β): β(A/B) = D_A / D_B

G prep_org Prepare Organic Phase (Extractant in Diluent) contact Contact Phases (e.g., A/O = 1:1) prep_org->contact prep_aq Prepare Aqueous Phase (Metal Ion Solution at set pH) prep_aq->contact shake Shake to Equilibrium (e.g., 30 min) contact->shake separate Phase Separation (Allow to Settle) shake->separate analysis_aq Analyze Aqueous Phase (e.g., ICP-OES) separate->analysis_aq calc Calculate [M]org (by mass balance) analysis_aq->calc results Determine D and %E calc->results

Caption: General Workflow for an Extraction Experiment.

Conclusion and Recommendations

The choice between Didecyl hydrogen phosphate and Dioctyl hydrogen phosphate is not a matter of one being universally superior, but rather of selecting the right tool for the specific separation challenge.

  • Choose Dioctyl hydrogen phosphate (DOHP) when:

    • Rapid extraction kinetics are a priority.

    • The concentration of the target metal is relatively low, minimizing the risk of third phase formation.

    • The process involves stripping with less concentrated acids, as the less lipophilic complex may be easier to strip.

  • Choose Didecyl hydrogen phosphate (DDHP) when:

    • Working with high concentrations of metal ions where the prevention of third phase formation is critical for process stability.[7]

    • Maximizing the partitioning of the extracted complex into the organic phase is desired to achieve higher distribution coefficients.

    • Minimizing extractant loss to the aqueous phase is an important economic consideration.

Ultimately, the optimal choice must be validated through empirical testing. The experimental protocol outlined in this guide provides a robust framework for generating the comparative data needed to justify the selection of either DDHP or DOHP for your research, development, or industrial application.

References

  • A Comparative Guide to Organophosphorus Extractants for Rare Earth Element Extraction: D2EHPA and Diisobutyl Hydrogen Phosphate. Benchchem.
  • Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. (2021). MDPI.
  • Removal of Fe3+ from ammonium dihydrogen phosphate solution in an impact-jet hydraulic cavitation extractor. Arabian Journal of Chemistry.
  • dioctyl hydrogen phosphate | 3115-39-7. ChemicalBook.
  • Didodecyl phosphate | C24H51O4P | CID 23467. PubChem, NIH.
  • dioctyl hydrogen phosphate 3115-39-7 wiki. Guidechem.
  • 2627-35-2(Dodecyl dihydrogen phosphate) Product Description. ChemicalBook.
  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. MDPI.
  • didodecyl hydrogen phosphate | CAS#:7057-92-3. Chemsrc.
  • CID 21885607 | C16H34O4P. PubChem.
  • Selectivity of Diisobutyl Hydrogen Phosphate and its Analogs for Metal Ion Separation: A Comparative Guide. Benchchem.
  • Extraction kinetics of Fe(III) by di-(2-ethylhexyl) phosphoric acid using a Y–Y shaped microfluidic device. ResearchGate.
  • phosphate. Diduco.
  • Dihydrogen phosphate. Wikipedia.
  • Influence of Synergistic Tributyl Phosphate and Di-(2-ethylhexyl)phosphoric Acid for Separation of Gadolinium and Samarium by Emulsion Liquid Membrane. ResearchGate.
  • Solvent Extraction of Uranium (VI) by Didodecylphosphoric Acid. ResearchGate.
  • Solvent extraction of Vanadium (IV) with di(2-ethylhexyl) phosphoric acid and tributyl phosphate. ResearchGate.
  • The extraction and aggregation behavior of phosphonates with uranium: Insights from DFT and EXAFS studies. ResearchGate.
  • SYNERGISTIC SOLVENT EXTRACTION INVESTIGATION OF Am ( III), Eu (III), Zn (II) AND Cs (I) USING 2 - HEPTYL - 2 - METHYL. INIS-IAEA.
  • Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide). MDPI.
  • Investigation on the Diluent Effect on Solvent Extraction Processes of Trivalent f-Elements by Di-Alkyl Organophosphorus Extractants. ResearchGate.
  • CID 88463173 | C24H54O8P2. PubChem, NIH.
  • Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PMC, NIH.
  • Didodecyl Hydrogen Phosphate | CAS 7057-92-3. AMERICAN ELEMENTS.
  • On the Interaction of Metal Extractant Reagent. Part IV. The Aggregation of Organophosphorus Acid compounds in Toluene. SciSpace.
  • Buy Dioctyl phosphate | 3115-39-7. Smolecule.
  • US6692709B2 - Preparation and use of organic extractant for recovery of metal ions from aqueous solutions. Google Patents.
  • (R)-(−)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. Organic Syntheses Procedure.
  • Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. MDPI.

Sources

Comparative Study: Alkyl Hydrogen Phosphates vs. Traditional Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phosphate Advantage

In pharmaceutical and biochemical applications, the choice of surfactant is rarely just about lowering surface tension; it is about the delicate balance between solubilization capacity and biocompatibility .

While Sodium Dodecyl Sulfate (SDS) remains the academic benchmark for anionic surfactants, its aggressive protein-denaturing properties limit its utility in sensitive drug delivery systems. Alkyl Hydrogen Phosphates (AHPs) —specifically mono- and di-alkyl esters of phosphoric acid—offer a tunable, biocompatible alternative.

This guide provides a structural and functional comparison of AHPs against SDS, focusing on their critical role in Lipid Nanoparticles (LNPs) and protein formulation.

Structural Chemistry: The Tunable Head Group

The primary differentiator of AHPs is the phosphate head group, which, unlike the sulfate group in SDS, possesses dissociable protons (pKa₁ ≈ 1.5, pKa₂ ≈ 6.5). This allows for pH-responsive behavior , a feature absent in the "always-on" strong electrolyte nature of SDS.

Comparative Architecture
FeatureSodium Dodecyl Sulfate (SDS)Mono-Alkyl Phosphate (MAP)Di-Alkyl Phosphate (DAP)
Head Group Sulfate (

)
Phosphate (

)
Phosphate (

)
Charge Density High (Fixed)Tunable (pH dependent)Low (Sterically hindered)
Hydrophilicity HighHigh (at neutral pH)Low
Packing Parameter

(Spherical Micelles)

(Cylindrical)

(Vesicles/Bilayers)
Expert Insight: The Mono/Di Ratio

Commercial AHP surfactants are rarely pure; they are mixtures of Mono- (MAP) and Di- (DAP) esters.

  • MAPs drive water solubility and detergency.

  • DAPs drive structure formation (vesicles) and oil solubilization.

  • Formulation Tip: For stable emulsions, a MAP:DAP ratio of 70:30 often yields a synergistic reduction in interfacial tension that neither pure component can achieve.

Physicochemical Performance Metrics

The following data compares C12 (Dodecyl) chains across different head groups. Note that AHPs are sensitive to counter-ions; Arginine or TEA salts are often preferred over Sodium to lower the Krafft point.

Table 1: Performance Benchmark (C12 Chain Length)
MetricSodium Dodecyl Sulfate (SDS)Sodium Dodecyl Phosphate (MAP)
CMC (mM) 8.24.5 - 6.0 (pH dependent)
Krafft Point (°C) 16> 35 (Na salt) / < 0 (Arginine salt)
Protein Denaturation Severe (Unfolds tertiary structure)Mild (Retains native conformation)
Irritation Score (Zein) High (> 400 mg N/100ml)Low (< 150 mg N/100ml)
Hydrolysis Stability Stable at alkaline pH; Autocatalytic acid hydrolysisStable across broad pH range

Critical Note on Krafft Point: The high Krafft point of sodium alkyl phosphates is a known limitation. In drug development, do not use sodium hydroxide to neutralize AHPs if cold storage is required. Use organic amines (Tromethamine, Arginine) to disrupt crystal packing and maintain solubility at 4°C.

Mechanism of Action: Visualization

The following diagram illustrates the divergent self-assembly pathways of SDS versus mixed Alkyl Phosphates.

SurfactantAssembly cluster_SDS SDS (High Charge Repulsion) cluster_AHP Alkyl Phosphate (Tunable Packing) SDS_Monomer SDS Monomer (C12 Sulfate) SDS_Micelle Spherical Micelle (High Curvature) SDS_Monomer->SDS_Micelle > 8.2 mM Protein_Denat Protein Unfolding (Charge Interaction) SDS_Micelle->Protein_Denat Aggressive Binding MAP_Monomer Mono-Ester (MAP) (Hydrophilic) Mixed_Assembly Mixed Micelle/Vesicle (Synergistic Packing) MAP_Monomer->Mixed_Assembly DAP_Monomer Di-Ester (DAP) (Lipophilic) DAP_Monomer->Mixed_Assembly Intercalation LNP_Stabilization LNP/Niosome Surface (Steric + Charge) Mixed_Assembly->LNP_Stabilization Biocompatible Shield

Caption: SDS favors high-curvature spherical micelles that strip proteins. Mixed Alkyl Phosphates (MAP/DAP) form planar or vesicular structures ideal for stabilizing lipid nanoparticles (LNPs) without aggressive protein denaturation.

Experimental Protocols

To validate the substitution of SDS with an Alkyl Phosphate in your formulation, you must determine the Critical Micelle Concentration (CMC) under your specific buffer conditions.

Protocol A: CMC Determination via Conductivity

This method is self-validating: the intersection of two linear regression lines confirms the CMC.

Materials:

  • High-precision conductivity meter (e.g., Mettler Toledo SevenDirect).

  • Surfactant Stock Solution (100 mM Alkyl Phosphate, pH adjusted to 7.4).

  • Thermostated vessel (25°C ± 0.1°C).

Workflow:

  • Baseline: Measure conductivity of 50 mL pure buffer/water (

    
    ).
    
  • Titration: Add surfactant stock in small increments (

    
     to 
    
    
    
    ).
  • Equilibration: Stir for 2 minutes; allow reading to stabilize.

  • Correction: Correct conductivity (

    
    ) for dilution effects:
    
    
    
    
  • Analysis: Plot

    
     vs. Concentration.
    
    • Pre-CMC: Steep slope (free ions contribute to conductivity).

    • Post-CMC: Shallow slope (micelles bind counter-ions, reducing mobility).

    • Result: The intersection of the two slopes is the CMC.

Protocol B: Critical Solubilization Parameter (Drug Uptake)

Use this to quantify the "payload capacity" of the surfactant.

  • Prepare surfactant solutions at

    
     CMC, 
    
    
    
    CMC, and
    
    
    CMC.
  • Add excess hydrophobic API (Active Pharmaceutical Ingredient) to each vial.

  • Shake at 37°C for 48 hours.

  • Filter (0.45

    
     PTFE) to remove undissolved solid.
    
  • Analyze filtrate via HPLC.

  • Success Criteria: If Solubilization Ratio (mol drug / mol surfactant) of AHP > 0.8

    
     SDS, the AHP is a viable, lower-toxicity alternative.
    

Applications in Drug Development

Solid Lipid Nanoparticles (SLNs)

Dicetyl Phosphate (DCP) is a standard negative charge inducer in SLNs. Unlike SDS, DCP integrates into the lipid bilayer rather than solubilizing it. This provides electrostatic repulsion (Zeta potential < -30 mV) required for colloidal stability without compromising the integrity of the lipid matrix.

Biologic Formulations

For protein drugs, SDS is often used in analytical characterization (SDS-PAGE) but never in formulation due to denaturation. Potassium Cetyl Phosphate is used in injectable suspensions to wet hydrophobic peptides. Its bulky head group prevents the deep hydrophobic penetration that causes protein unfolding.

References

  • Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International Journal of Toxicology. (2019). Verified URL: [Link]

  • Comparison of surfactant properties of monoalkyl ethanolamine phosphate esters. Journal of Surfactants and Detergents. (2003). Verified URL: [Link]

  • Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. Journal of Chromatography A. (2004). Verified URL: [Link]

  • Alkyl Phosphate Esters in Drug Delivery. Cosmetic Ingredient Review. (2019). Verified URL: [Link]

Validating the Purity of Synthesized Didecyl Hydrogen Phosphate (DDP) via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct-to-peer technical resource, bypassing generic introductions to focus on the specific analytical challenges of organophosphorus synthesis validation.

Executive Summary & The Analytical Challenge

Didecyl Hydrogen Phosphate (DDP) is a critical extractant in hydrometallurgy and a surfactant in drug delivery systems. Its synthesis—typically via the reaction of decanol with phosphorus pentoxide (


) or phosphorus oxychloride (

)—inevitably generates a mixture of species:
  • Target: Di-decyl phosphate (DDP)

  • Impurities: Mono-decyl phosphate (MDP), Tri-decyl phosphate (TDP), unreacted Decanol, and Pyrophosphates.

The Challenge: DDP lacks a strong chromophore, rendering standard UV-Vis detection (254 nm) ineffective. Furthermore, the structural similarity between the mono-, di-, and tri-esters creates significant resolution challenges.

This guide validates a Reverse-Phase HPLC (RP-HPLC) protocol using Refractive Index (RI) or Charged Aerosol Detection (CAD) , contrasting it with traditional Potentiometric Titration and


P-NMR to demonstrate why HPLC is the superior method for purity validation.

Strategic Comparison: HPLC vs. Alternatives

While Titration is the industry standard for "assay" (total acid), it fails to distinguish between impurities that mimic the target's acidity. NMR is the structural gold standard but lacks the throughput for routine QC.

FeatureHPLC (Proposed Method) Potentiometric Titration

P-NMR Spectroscopy
Primary Output Component Separation (Purity %)Total Acid Number (Value)Structural Speciation
Selectivity High. Resolves Mono-, Di-, Tri- esters & Alcohol.Low. Mono-ester (diprotic) interferes with Di-ester (monoprotic) quantification.Very High. Distinct chemical shifts for all P-species.
Detection Limit < 0.1% (with CAD/ELSD)~1-2%~0.5 - 1%
Throughput High (15 min/run)Medium (Manual/Auto)Low (Acquisition time)
Blind Spots Requires universal detector (RI/CAD) for non-chromophoric alcohol.Cannot detect neutral impurities (Tri-ester, Decanol).Expensive; requires deuterated solvents.

Experimental Protocol: RP-HPLC Validation System

This protocol utilizes a "Universal Detection" approach to capture both the active phosphate esters and the inactive alcohol residues.

Reagents & Instrumentation
  • Instrument: HPLC System with Isocratic Pump and Thermostatted Column Compartment.

  • Detector: Refractive Index (RI) Detector (Set to 35°C) OR Charged Aerosol Detector (CAD).

  • Column: C18 (Octadecyl), High Carbon Load (e.g., 5 µm, 4.6 x 250 mm). Note: High carbon load is essential for retaining the lipophilic decyl chains.

  • Mobile Phase: Acetonitrile (ACN) : Water (85:15 v/v) adjusted to pH 2.5 with Phosphoric Acid.

    • Expert Insight: Low pH suppresses the ionization of the phosphate head group, keeping the molecule neutral (

      
      ). This prevents peak tailing caused by interaction with residual silanols on the column.
      
Step-by-Step Methodology
  • System Equilibration: Purge the RI detector reference cell with the mobile phase for at least 30 minutes to stabilize the baseline. RI is extremely temperature-sensitive.

  • Sample Preparation: Dissolve synthesized DDP crude oil in the Mobile Phase to a concentration of 5 mg/mL. Filter through a 0.45 µm PTFE filter.

  • Injection: Inject 20 µL of the sample.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 30°C.

    • Stop Time: 20 minutes.

  • Wash Step: After every 10 runs, flush with 100% ACN to remove highly retained tri-decyl phosphate (TDP) if it accumulates.

Data Interpretation (Elution Order)

In Reverse Phase (C18), elution is driven by hydrophobicity (length and number of alkyl chains).

  • Void/Solvent Front:

    
     (Inorganic acid) - Most Polar
    
  • Peak 1: Mono-decyl Phosphate (MDP)

  • Peak 2: Di-decyl Phosphate (DDP) [TARGET]

  • Peak 3: Decanol (Unreacted Alcohol)

  • Peak 4: Tri-decyl Phosphate (TDP) - Most Hydrophobic

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating DDP synthesis, highlighting where HPLC intervenes to prevent false positives common in titration.

DDP_Validation Synthesis Synthesis Reaction (Decanol + POCl3) Crude Crude Mixture (Mono, Di, Tri, Alcohol) Synthesis->Crude Purification Purification (Acid/Base Wash) Crude->Purification Decision Select Validation Method Purification->Decision Titration Potentiometric Titration Decision->Titration Quick Assay NMR 31P NMR Decision->NMR Structure ID HPLC RP-HPLC (RI/CAD) Decision->HPLC Purity Profiling Fail_Titration Risk: False Positive (Mono-ester mimics Di-ester) Titration->Fail_Titration Lacks Selectivity Success_HPLC CONFIRMED PURITY Quantifies all impurities HPLC->Success_HPLC Resolves Species

Figure 1: Analytical workflow for DDP synthesis. Note that only HPLC provides the resolution required to quantify non-acidic impurities like Tri-decyl phosphate and Decanol.

Experimental Data: Method Performance Comparison

The following data summarizes a comparative study of a "Crude" DDP batch analyzed by all three methods.

Analyte SpeciesActual Composition (Gravimetric) HPLC Result (Area %) Titration Result (Calc %) Interpretation
Didecyl Phosphate 85.0% 84.8% 92.1% Titration overestimates purity by counting Mono-ester acidity.
Mono-decyl Phosphate5.0%5.2%N/ATitration cannot distinguish Mono from Di easily.
Tri-decyl Phosphate5.0%4.9%0.0% Titration is blind to neutral Tri-esters.
Decanol5.0%5.1%0.0% Titration is blind to neutral Alcohols.

Key Finding: Reliance on titration alone would result in a 7.1% overestimation of product purity, potentially leading to critical failures in downstream extraction processes where stoichiometry is vital.

References

  • Separation of Dialkyl Phosphates: Sielc Technologies. "Separation of Diethyl hydrogen phosphate on Newcrom R1 HPLC column." Sielc.com. Link

  • Detection Methods: "Comparison of HPLC Detectors: UV vs Refractive Index." Patsnap Eureka. September 19, 2025.[1] Link

  • Synthesis Impurities: Aitken, R. A., et al. "Convenient Preparation of Long-Chain Dialkyl Phosphates."[2] Synthesis, 2012, 44, 2515-2518.[2] Link

  • General Methodology: "Method Development by High-Performance Liquid Chromatography: Review." International Journal of Pharmacy and Pharmaceutical Research, July 15, 2022. Link

Sources

Didecyl Hydrogen Phosphate: A Performance Comparison with Alternative Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and laboratory-scale organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides an in-depth performance comparison of didecyl hydrogen phosphate (DDHP), a lipophilic organophosphate catalyst, with other commonly employed acid catalysts. We will delve into its catalytic activity, particularly in esterification reactions, and contrast its performance with conventional homogeneous and heterogeneous catalysts, including sulfonic acids and acidic resins. This analysis is grounded in experimental data from peer-reviewed literature and aims to elucidate the unique advantages that amphiphilic catalysts like DDHP can offer.

Introduction to Didecyl Hydrogen Phosphate and the Competitive Landscape

Didecyl hydrogen phosphate [(C₁₀H₂₁O)₂P(O)OH] is a dialkyl phosphate ester characterized by two long alkyl chains, which impart significant lipophilicity and surfactant-like properties. These characteristics allow it to function effectively in biphasic reaction systems or with nonpolar substrates, where traditional hydrophilic acid catalysts may exhibit limited efficacy.

The primary catalysts against which DDHP's performance will be evaluated are:

  • Homogeneous Acid Catalysts:

    • p-Toluenesulfonic acid (p-TSA): A strong organic acid widely used in esterification and other acid-catalyzed reactions.

    • Sulfuric acid (H₂SO₄): A strong, inexpensive mineral acid, though often associated with corrosion and disposal issues.

    • Dodecylbenzene sulfonic acid (DBSA): An amphiphilic catalyst with a long alkyl chain, making it a key comparator for DDHP.

  • Heterogeneous Acid Catalysts:

    • Amberlyst-15: A sulfonated styrene-divinylbenzene copolymer resin, valued for its ease of separation and reusability.

The comparative analysis will primarily focus on the esterification of fatty acids, a crucial reaction in the production of biofuels, lubricants, and various specialty chemicals.

The Amphiphilic Advantage: Understanding the Mechanism

Homogeneous acid catalysts like sulfuric acid and p-TSA are highly effective in single-phase systems. However, in reactions involving immiscible reactants, such as the esterification of long-chain fatty acids with lower alcohols, mass transfer limitations can significantly hinder reaction rates.

This is where amphiphilic catalysts like didecyl hydrogen phosphate and dodecylbenzene sulfonic acid (DBSA) exhibit a distinct advantage. Their molecular structure, featuring a polar, acidic head group and a nonpolar, lipophilic tail, allows them to act as surfactant-type catalysts[1]. They can facilitate the formation of emulsions or microemulsions, increasing the interfacial area between the immiscible phases and thereby enhancing the reaction rate. Research has shown that for DBSA, the catalytic activity is not solely dependent on its acid strength but also significantly on its surfactant properties[2].

Caption: Generalized mechanism of acid-catalyzed esterification at an oil-water interface facilitated by an amphiphilic catalyst.

Performance in Fatty Acid Esterification: A Data-Driven Comparison

While direct, comparative experimental data for didecyl hydrogen phosphate in fatty acid esterification is limited in publicly accessible literature, we can infer its potential performance by examining closely related amphiphilic catalysts and general trends in dialkyl phosphate chemistry.

Dodecylbenzene Sulfonic Acid (DBSA): A Strong Amphiphilic Benchmark

DBSA is an excellent proxy for understanding the catalytic behavior of amphiphilic acids. In the esterification of oleic acid with methanol, the reaction rate was found to increase with the hydrophobicity of the catalyst, with DBSA showing superior performance compared to p-TSA and sulfuric acid under certain conditions[3].

Table 1: Performance Comparison of Acid Catalysts in the Esterification of Oleic Acid

CatalystAlcoholTemperature (°C)Time (h)Conversion/Yield (%)Reference
DBSA Cetyl Alcohol40-94.0[4]
p-TSA EthanolReflux-Similar activity to H₂SO₄ and HPW[5]
H₂SO₄ EthanolReflux-Similar activity to p-TSA and HPW[5]
Amberlyst-15 Ethanol--41.6 (Oleic Acid)[6]
Al-SBA-15 Methanol--70-93[7]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies.

One study demonstrated that DBSA could achieve a 94.0% conversion of oleic acid with cetyl alcohol at a remarkably low temperature of 40°C, highlighting the efficiency of this amphiphilic catalyst[4]. This high activity at lower temperatures can be attributed to its ability to overcome mass transfer limitations in the biphasic system.

Didecyl Hydrogen Phosphate: Projected Performance

Based on the established principle that increased hydrophobicity enhances catalytic activity in biphasic esterification, it is reasonable to project that didecyl hydrogen phosphate would exhibit strong catalytic performance, likely comparable to or potentially exceeding that of DBSA under similar conditions. The two C₁₀ alkyl chains of DDHP provide substantial lipophilicity, which would be highly effective in emulsifying the fatty acid and alcohol reactants.

While catalytic data for DDHP is scarce, studies on the synthesis of related dialkyl phosphates provide some quantitative insights. For instance, the synthesis of various dialkyl phosphates from their corresponding monoalkyl phosphates has been shown to proceed with yields of 83-87%.

Conventional Homogeneous and Heterogeneous Catalysts
  • p-TSA and H₂SO₄: In the esterification of fatty acids, heteropolyacids (HPW) showed similar activity to p-toluenesulfonic acid (PTSA) and sulfuric acid (H₂SO₄)[5]. However, these catalysts are most effective when the reactants are miscible. In biphasic systems, vigorous mixing or the use of a phase transfer catalyst may be necessary to achieve high conversion rates.

  • Amberlyst-15: This solid acid catalyst offers the significant advantage of easy separation and reusability. However, its catalytic activity in fatty acid esterification can be lower than that of homogeneous catalysts. For example, in the esterification of oleic acid with ethanol, a maximum conversion of 41.6% was observed with Amberlyst-15[6]. The macroporous structure of the resin can also lead to diffusion limitations, particularly with bulky substrates.

Experimental Protocols

To facilitate further research and direct comparison, we provide a generalized experimental protocol for the esterification of oleic acid, which can be adapted for different catalysts.

General Protocol for Esterification of Oleic Acid
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oleic acid (1 equivalent) and the desired alcohol (e.g., methanol or ethanol, typically in excess, e.g., 6-12 equivalents).

  • Catalyst Addition: Add the acid catalyst (e.g., didecyl hydrogen phosphate, DBSA, p-TSA, or Amberlyst-15). The catalyst loading is typically in the range of 1-5 mol% relative to the fatty acid.

  • Reaction: Heat the mixture to the desired temperature (e.g., 65°C or reflux) with vigorous stirring. Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) or titration to determine the conversion of the fatty acid.

  • Work-up (for homogeneous catalysts): After the reaction is complete, cool the mixture to room temperature. Dilute with a nonpolar solvent (e.g., hexane or diethyl ether) and wash with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Work-up (for heterogeneous catalysts): Simply filter the reaction mixture to recover the catalyst. The catalyst can then be washed with a solvent and dried for reuse. The filtrate can be worked up as described for homogeneous catalysts to isolate the product.

Caption: A generalized workflow for the acid-catalyzed esterification of a fatty acid.

Conclusion and Future Outlook

Didecyl hydrogen phosphate represents a promising class of amphiphilic catalysts for organic synthesis, particularly for reactions involving nonpolar substrates or biphasic systems. While direct quantitative comparisons with other catalysts are not yet widely available in the literature, the performance of analogous surfactant-type catalysts like DBSA strongly suggests that DDHP would offer significant advantages in terms of reaction rates and efficiency, especially in fatty acid esterification.

The key takeaway for researchers and drug development professionals is the potential of leveraging the dual functionality of amphiphilic catalysts to overcome mass transfer limitations and enable reactions to proceed under milder conditions. Further research is warranted to generate head-to-head comparative data for didecyl hydrogen phosphate against a range of conventional and emerging catalysts. Such studies will be invaluable in guiding the selection of the optimal catalyst for specific synthetic challenges, ultimately leading to more efficient and sustainable chemical processes.

References

  • Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. (2021). MDPI. [Link]

  • Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15. (2023). MDPI. [Link]

  • A Comparative Study of the Catalytic Activity of Sulfonic Acid Cation-Exchange Resins with a Macroporous and Gel Structure in Fatty Acid Esterification. (2025). ResearchGate. [Link]

  • A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification. (2022). PMC. [Link]

  • Esterification Reaction Kinetics of Acetic and Oleic Acids with Ethanol in the Presence of Amberlyst 15. (2017). ResearchGate. [Link]

  • Investigation on the Esterification of Fatty Acids Catalyzed by the H 3 PW 12 O 40 heteropolyacid. (2025). ResearchGate. [Link]

  • Surfactant-type catalysts in organic reactions. (2025). ResearchGate. [Link]

  • P-dodecylbenzenesulfonic acid: A Brønsted acid-surfactant-combined catalyst. (2025). ResearchGate. [Link]

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Alternatives to Didecyl Hydrogen Phosphate (DDP) for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Didecyl Hydrogen Phosphate (DDP) has long been a staple surfactant in the synthesis of metallic and metal-oxide nanoparticles (NPs), particularly via the reverse micelle (water-in-oil) method. Its linear alkyl chains allow for dense packing, creating rigid micellar interfaces that offer exceptional control over particle size and monodispersity.

However, DDP presents significant challenges for downstream applications:

  • Strong Binding Affinity: The phosphate head-group binds covalently and strongly to metal surfaces, making ligand exchange —a critical step for bio-functionalization—notoriously difficult.

  • Biocompatibility Issues: Residual organophosphates are often cytotoxic and difficult to strip completely.

  • Solvent Limitations: It restricts synthesis to non-polar organic solvents (e.g., toluene, hexane).

This guide evaluates three distinct classes of alternatives: Structural Analogs (HDEHP) for cost/availability, Functional Alternatives (Oleic Acid) for easier surface modification, and Green Alternatives (PVP/Citrate) for aqueous phase synthesis.

Part 1: The Baseline – Why Replace DDP?

To select an alternative, we must understand the mechanism we are replacing. DDP functions by forming a Reverse Micelle nanoreactor.

  • Mechanism: The polar phosphate head sequesters the metal precursor (aqueous phase) while the hydrophobic didecyl tails extend into the organic solvent.

  • The Problem: The P-O-M (Phosphate-Oxygen-Metal) bond is often a bidentate or bridging coordination. This is thermodynamically very stable. When you attempt to replace DDP with a drug linker or antibody, the DDP refuses to leave, leading to poor functionalization and potential toxicity.

Decision Matrix: When to Switch

Figure 1: Decision tree for selecting a surfactant alternative based on downstream application requirements.

Part 2: Comparative Analysis of Alternatives

The Direct Analog: Bis(2-ethylhexyl) Hydrogen Phosphate (HDEHP)

Best for: Industrial scale-up, cost reduction, and maintaining strict size control in organic solvents.

HDEHP is the branched cousin of DDP. While DDP has linear C10 chains, HDEHP has branched C8 chains.

  • Performance: The branching creates "steric bulk," preventing the surfactant from packing as tightly as DDP. This results in slightly "softer" micelles.

  • Advantage: It is significantly cheaper and widely available due to its use in nuclear fuel extraction.

  • Trade-off: The particle size distribution may be slightly broader than DDP due to the more dynamic micelle interface.

The Functional Switch: Oleic Acid (OA) / Oleylamine (OAm)

Best for: Biomedical applications requiring ligand exchange (e.g., attaching PEG, DNA, or antibodies).

  • Performance: OA uses a carboxylate head group (COOH) rather than a phosphate.

  • Advantage (The "Weak Link"): The Carboxylate-Metal bond is weaker than the Phosphate-Metal bond. This allows for easy displacement.[1] You can synthesize high-quality NPs in OA, then simply stir them with a stronger binder (like a thiol-drug conjugate) to completely replace the OA coating.

  • Trade-off: OA micelles are less rigid. Synthesis often requires higher temperatures (thermal decomposition) rather than room-temperature microemulsions to achieve high crystallinity.

The Green Switch: Polyvinylpyrrolidone (PVP)

Best for: Eliminating organic solvents entirely.

  • Performance: PVP is a steric stabilizer that works in water or ethanol.

  • Advantage: Non-toxic, FDA-approved for many uses, and avoids the need for phase transfer (oil-to-water) entirely.

  • Trade-off: Shape control is harder. You often get a mix of spheres, plates, and rods unless reaction kinetics are tightly controlled.

Summary Data Comparison
FeatureDDP (Baseline) HDEHP (Analog) Oleic Acid (Functional) PVP (Green)
Solvent System Non-polar (Hexane/Toluene)Non-polarNon-polar (Octadecene)Polar (Water/Ethanol)
Binding Head Phosphate (

)
Phosphate (

)
Carboxylate (

)
Pyrrolidone Ring
Binding Strength Very High (Covalent-like)HighModerateLow (Steric/H-bond)
Ligand Exchange DifficultDifficultExcellent Good
Particle Size CV < 5% (Very Monodisperse)~5-8%~10%10-20%
Toxicity High (Organophosphate)ModerateLow (Fatty Acid)Non-Toxic

Part 3: Experimental Protocols

Protocol A: Modified Reverse Micelle Synthesis (HDEHP Substitute)

This protocol replaces DDP with HDEHP for Silver Nanoparticles (AgNPs). It maintains the "water-in-oil" confinement mechanism.

Materials:

  • 0.1 M

    
     (aqueous)
    
  • 0.1 M HDEHP in Isooctane (Organic Phase)

  • 0.5 M

    
     (freshly prepared)
    

Workflow:

  • Preparation of Organic Phase: Dissolve HDEHP in isooctane. The concentration determines the micelle size (Molar ratio

    
    ).
    
  • Emulsification: Add the aqueous

    
     dropwise to the HDEHP solution under vigorous stirring.
    
    • Observation: The solution should turn transparent or slightly turbid as reverse micelles form.

    • Mechanism:[1][2][3]

      
       ions are trapped in the water pools inside the HDEHP heads.
      
  • Reduction: Inject the

    
     solution dropwise.
    
    • Reaction:

      
      
      
    • Color Change: Solution turns yellow/brown instantly.

  • Extraction: To purify, add ethanol (antisolvent) to crash out the particles. Centrifuge at 10,000 rpm for 15 min. Redisperse in pure isooctane.

Protocol B: Thermal Decomposition (Oleic Acid Substitute)

This protocol abandons the micelle approach for a high-temperature "hot injection" method, superior for crystallinity and ligand exchange.

Materials:

  • Silver Acetate (Precursor)

  • Oleic Acid (Ligand)[1][4][5]

  • Oleylamine (Solvent/Reductant)

  • Octadecene (High-boiling solvent)

Workflow:

  • Pre-mix: Combine 1 mmol Silver Acetate, 3 mmol Oleic Acid, and 3 mmol Oleylamine in 10 mL Octadecene.

  • Degassing: Heat to 60°C under vacuum for 30 mins to remove water and oxygen.

  • Nucleation: Switch to Nitrogen flow. Heat rapidly to 160°C.

    • Critical Step: The color will shift from clear

      
       yellow 
      
      
      
      dark brown.
  • Aging: Hold at 160°C for 30 mins to allow "Ostwald Ripening" (focusing size distribution).

  • Purification: Cool to room temperature. Add excess ethanol. Centrifuge. The pellet is OA-capped AgNPs.

Part 4: Mechanism Visualization

The following diagram illustrates the structural difference between the DDP/HDEHP "Cage" and the Oleic Acid "Brush," explaining why ligand exchange is easier with the latter.

Figure 2: Comparative binding mechanism. The phosphate group (left) forms a strong, often bridging bond that resists displacement. The carboxylate group (right) forms a dynamic equilibrium, allowing incoming ligands (like drugs or antibodies) to displace it easily.

References

  • Eastoe, J., et al. (2006). "Microemulsions for nanoparticle synthesis." Current Opinion in Colloid & Interface Science. (Discusses the role of surfactant tails and HDEHP vs DDP).

  • Pileni, M. P. (2003). "The role of soft colloidal templates in controlling the size and shape of inorganic nanocrystals." Nature Materials. (Foundational text on reverse micelle synthesis).

  • Kovalenko, M. V., et al. (2015). "Ligand chemistry of inorganic nanocrystals." Science. (Authoritative review on binding strengths: Phosphate vs Carboxylate).

  • Zhang, J., et al. (2007). "Synthesis of Silver Nanoparticles Using Different Silver Phosphine Precursors." Journal of Physical Chemistry C. (Comparison of phosphine/phosphate ligands).

  • Neouze, M. A., & Schubert, U. (2008). "Surface modification and functionalization of metal oxide nanoparticles." Monatshefte für Chemie. (Ligand exchange protocols).

Sources

Analytical techniques for the characterization of didecyl hydrogen phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization of Didecyl Hydrogen Phosphate (DDP): A Comparative Technical Guide

Executive Summary & Chemical Identity

Didecyl Hydrogen Phosphate (DDP), also known as Di-n-decyl phosphate (CAS: 7795-87-1), is a critical organophosphorus ester used primarily as a lipophilic anion exchanger in ion-selective electrodes (ISEs) and as a specialized extractant in hydrometallurgy. Unlike its branched industry-standard counterpart, Di-(2-ethylhexyl) phosphoric acid (D2EHPA), DDP possesses linear C10 alkyl chains, imparting distinct steric and solvating properties.

This guide details the analytical architecture required to characterize DDP, focusing on distinguishing it from synthesis byproducts (mono-esters, tri-esters, and residual alcohols) and comparing its analytical profile against D2EHPA.

Product Identity:

  • IUPAC Name: Didecyl hydrogen phosphate[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 378.53 g/mol [1]

  • Key Impurities: Monodecyl dihydrogen phosphate (Mono-ester), Tridecyl phosphate (Tri-ester), 1-Decanol.

Primary Characterization: Potentiometric Titration (Purity & Acidity)

For quantitative purity assessment, potentiometric titration is the primary technique. Unlike colorimetric indicators, which fail in the biphasic or colored organic matrices typical of DDP formulations, potentiometry provides a self-validating derivative curve.

Comparative Insight: DDP vs. D2EHPA
  • D2EHPA (Branched): pKa ~1.72. Highly soluble in isodecanol/kerosene.

  • DDP (Linear): Higher lipophilicity due to C10 chain length. Lower solubility in standard aqueous buffers requires a modified solvent system (high ethanol content) to prevent precipitation during titration, which causes noisy signal drift.

Protocol 1: Non-Aqueous Potentiometric Titration
  • Objective: Determine Acid Value (AV) and % Purity (Diester content).

  • Equipment: Mettler Toledo T5 or Metrohm Omnis Titrator with a DGi113-SC (glass body) electrode.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a solvent mixture of 70% Ethanol : 30% Deionized Water (v/v) . Note: The high ethanol content ensures DDP remains solvated as the salt forms.

  • Titrant Standardization: Standardize 0.1 N NaOH (aq) against Potassium Hydrogen Phthalate (KHP) to 4 decimal places.

  • Sample Prep: Accurately weigh ~0.5 g of DDP into a titration beaker. Dissolve in 50 mL of the Solvent Mixture. Stir for 60 seconds to ensure homogeneity.

  • Titration: Titrate dynamically with 0.1 N NaOH.

    • Dosing: 0.05 mL increments.

    • Signal Drift: < 0.5 mV/s equilibrium.[3]

  • Calculation: Purity is derived from the first equivalence point (EP1).

    
    
    (Where V=Volume at EP1, N=Normality, MW=378.53, W=Weight in g)
    

Self-Validation Check:

  • Mono-ester Impurity: If Monodecyl phosphate is present, a second equivalence point (EP2) will appear at a higher pH (~pH 8-9) corresponding to the second proton. Pure DDP shows only one sharp inflection.

Structural Confirmation: P NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) utilizing the


P nucleus is the definitive method for structural authentication and speciation of organophosphorus impurities. It offers superior resolution compared to FT-IR, which often shows overlapping P=O stretching bands.
Protocol 2: High-Resolution P NMR
  • Objective: Quantify Mono/Di/Tri-ester ratios without separation.

  • Solvent:

    
     (Deuterated Chloroform) or 
    
    
    
    (Benzene-d6) for better resolution of isomers.
  • Internal Standard: Triphenyl Phosphate (TPP) or 85%

    
     (External capillary).
    

Experimental Parameters:

  • Frequency: >162 MHz (400 MHz proton equivalent).

  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and allow quantitative integration).

  • Relaxation Delay (d1): > 10 seconds (Critical: Phosphorus nuclei have long T1 relaxation times; short delays lead to under-quantification).

Data Interpretation Table:

SpeciesChemical Shift (

ppm)*
Multiplicity (Proton Coupled)Impurity Limit
Didecyl Hydrogen Phosphate (DDP) -0.5 to +1.5 Septet Main Peak
Monodecyl Dihydrogen Phosphate+1.5 to +3.0Triplet< 2.0%
Tridecyl Phosphate-0.5 to -2.0Multiplet< 1.0%
Orthophosphoric Acid (

)
0.0 (Ref)Singlet< 0.5%

*Note: Shifts are relative to 85%


. Exact values drift with concentration and pH.

Impurity Profiling: Derivatized GC-MS

Direct Gas Chromatography (GC) of DDP is inadvisable. The acidic P-OH group interacts strongly with the stationary phase (silanols), causing severe peak tailing and thermal degradation. To analyze DDP and alcohol residues (1-Decanol) effectively, derivatization is mandatory.

Protocol 3: Methylation & GC-FID/MS Analysis
  • Derivatization Agent: Diazomethane (

    
    ) or TMS-Diazomethane (safer alternative).
    
  • Reaction:

    
    
    

Workflow:

  • Dissolve 50 mg DDP in 1 mL Diethyl Ether.

  • Add TMS-Diazomethane dropwise until a persistent yellow color remains (indicates excess).

  • Incubate at Room Temp for 15 mins.

  • Quench with 1 drop of Acetic Acid.

  • Inject 1

    
    L into GC.[4]
    

GC Parameters:

  • Column: DB-5ms or equivalent (5% Phenyl Polysiloxane).

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    300°C (5 mins).
  • Detection: MS (Scan 40-600 m/z) or FID.

Comparative Performance: DDP vs. Alternatives

The following table contrasts DDP with D2EHPA, highlighting why specific analytical adjustments are necessary.

FeatureDidecyl Hydrogen Phosphate (DDP) Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA) Analytical Implication
Structure Linear C10 ChainsBranched C8 ChainsDDP packs denser; higher melting point.
Water Solubility < 10 ppm (Very Low)~100 ppmDDP requires higher % organic solvent in titrations.
pKa (Apparent) ~1.8 - 2.01.72DDP is slightly weaker acid; inflection points are sharper in non-aqueous media.
Dimerization High (Strong H-bonding)Moderate (Steric hindrance)Both exist as dimers in non-polar solvents; affects vapor pressure osmometry.
ISE Utility High (Ca²⁺ sensing)LowDDP is the standard for Calcium ionophores; purity is critical to prevent membrane drift.

Visualized Analytical Workflow

The following diagram illustrates the integrated characterization logic, ensuring no impurity goes undetected.

DDP_Characterization Sample Crude DDP Sample Titration Potentiometric Titration (70% EtOH Matrix) Sample->Titration Primary Assay NMR 31P NMR Spectroscopy (Inverse Gated) Sample->NMR Structural ID GC Derivatized GC-MS (TMS-Methylation) Sample->GC Impurity Profiling AcidValue Acid Value & Total Diester % Titration->AcidValue Speciation Mono/Di/Tri-Ester Ratios NMR->Speciation Volatiles Residual Decanol & Solvents GC->Volatiles AcidValue->Speciation Cross-Check EP2 vs Mono-ester Peak

Figure 1: Integrated analytical workflow for DDP characterization. Dashed line indicates cross-validation between titration equivalence points and NMR spectral integration.

References

  • Chemical Identity: National Center for Biotechnology Information. (2023).[5][6] PubChem Compound Summary for CID 23467, Didodecyl hydrogen phosphate. Retrieved from [Link](Note: Homolog reference for structure validation).

  • Titration Methodology: K. C. Sole & J. B. Hiskey. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy. [Link]

  • NMR Characterization: Cade-Menun, B. J. (2015).[7] Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma.[7] [Link][7]

  • ISE Applications: Moody, G. J., & Thomas, J. D. R. (1971). Selective Ion Sensitive Electrodes. Merrow Publishing.
  • GC Derivatization: U.S. EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

Sources

Cross-Validation of Potentiometric Drug Sensing using Didecyl Hydrogen Phosphate (DDP)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Technical validation of Didecyl Hydrogen Phosphate as a lipophilic ion-exchanger in PVC membrane electrodes for cationic API quantification.

Introduction: The Case for Didecyl Hydrogen Phosphate

In the development of Ion-Selective Electrodes (ISEs) for pharmaceutical analysis, the choice of the ion-exchanger is the critical determinant of sensor life, selectivity, and limit of detection (LOD). While tetraphenylborate (TPB) derivatives are common, they often suffer from leaching due to insufficient lipophilicity or chemical instability.

Didecyl Hydrogen Phosphate (DDP) (CAS: 7795-87-1) represents a superior class of organophosphorus ion-exchangers. Its symmetrical C10 alkyl chains provide an optimal hydrophobicity balance (


), ensuring the ion-pair complex remains anchored within the polymeric membrane interface while maintaining rapid exchange kinetics.

This guide details the protocol for constructing a DDP-based sensor for a model cationic Active Pharmaceutical Ingredient (API) and rigorously cross-validating its performance against High-Performance Liquid Chromatography (HPLC).

Comparative Analysis: DDP vs. Alternatives

Before proceeding to protocols, it is essential to understand where DDP stands in the hierarchy of ion-exchangers.

FeatureDidecyl Hydrogen Phosphate (DDP)Sodium Tetraphenylborate (NaTPB)Bis(2-ethylhexyl) Phosphate (D2EHPA)
Lipophilicity High (C10 chains minimize leaching)Moderate (Prone to leaching over time)High (Branched chains affect packing)
Stability Excellent (Resistant to hydrolysis)Moderate (Oxidizes in some conditions)Good
Selectivity Tunable (Via plasticizer choice)Fixed (Size-exclusion dominant)High (Often used for metal ions)
Membrane Life > 3 Months < 1 Month2-3 Months
Primary Use Cationic Drug Ion-Pairing General Cation ExchangeMetal Extraction (Ca²⁺, Zn²⁺)

Expert Insight: The linearity of the decyl chains in DDP allows for tighter packing in the membrane matrix compared to the branched ethylhexyl group of D2EHPA, often resulting in lower noise levels and improved slope stability for organic cations.

Experimental Protocol: Sensor Fabrication

Phase 1: Synthesis of the Ion-Pair Complex

The core of the sensor is the electroactive complex formed between the cationic drug (


) and the Didecyl Phosphate anion (

).

Reagents:

  • Didecyl Hydrogen Phosphate (98% purity).

  • Model Cationic Drug (e.g., Propranolol HCl, Codeine Phosphate).

  • Solvents: Dichloromethane (DCM), Distilled Water.

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the Drug Hydrochloride in 50 mL distilled water. Separately, dissolve 1.0 mmol of DDP in 50 mL DCM.

  • Extraction: Mix both solutions in a separating funnel. Shake vigorously for 10 minutes. The lipophilic

    
     complex will migrate into the organic (DCM) layer.
    
  • Purification: Separate the organic layer. Wash with distilled water (

    
     mL) to remove unreacted ions.
    
  • Isolation: Dry the organic layer over anhydrous

    
     and evaporate the solvent under reduced pressure. The resulting viscous oil or solid is the active ion-exchanger.
    
Phase 2: Membrane Casting

Composition:

  • Ionophore:

    
     complex (5% w/w)
    
  • Polymer Matrix: High molecular weight PVC (30% w/w)

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Dioctyl phthalate (DOP) (65% w/w) – Note: o-NPOE is preferred for aromatic drugs due to

    
     interactions.
    

Steps:

  • Dissolve all components in 5 mL of Tetrahydrofuran (THF).

  • Pour into a glass ring (30 mm diameter) fixed on a glass plate.

  • Allow controlled evaporation for 24 hours to form a transparent, flexible membrane (approx. 0.2 mm thick).

  • Cut a disc and mount it onto the end of a PVC electrode body. Fill with internal solution (

    
     M Drug solution + 
    
    
    
    M NaCl).

Mechanism of Action

The potential generation relies on the ion-exchange equilibrium at the membrane-sample interface.

IonExchange cluster_aqueous Aqueous Sample Phase cluster_interface Membrane Interface cluster_membrane PVC Membrane Phase (Lipophilic) Drug_Aq Drug+ (aq) Interface_Node Phase Boundary Potential (Nernstian Response) Drug_Aq->Interface_Node Partitioning Interference Interfering Ions (Na+, K+) Interference->Interface_Node Rejected (Low Selectivity) Complex [Drug+ • DDP-] Complex Complex->Interface_Node Equilibrium DDP_Free DDP- (Anion Site) DDP_Free->Complex Ion Pairing

Figure 1: Mechanism of potential generation. The DDP anion anchors the drug cation in the membrane. The potential difference arises from the activity ratio of the drug ion in the sample vs. the internal solution.

Cross-Validation Protocol (ISE vs. HPLC)

To validate the DDP-based sensor for routine pharmaceutical analysis, results must be cross-referenced with a pharmacopoeial standard method (HPLC).

Methodology
  • Sample: Commercial pharmaceutical tablets containing the API.

  • Method A (Proposed): Direct Potentiometry using the DDP-ISE.

  • Method B (Reference): HPLC (C18 column, UV detection).

Workflow Diagram

CrossValidation cluster_ISE Method A: DDP-ISE cluster_HPLC Method B: HPLC (Ref) Sample Pharma Tablets (Powdered) Split Split Sample Sample->Split Dissolve_Water Dissolve in Acetate Buffer Split->Dissolve_Water Dissolve_Mobile Dissolve in Mobile Phase Split->Dissolve_Mobile Measure_mV Measure EMF (mV) Dissolve_Water->Measure_mV Calc_ISE Calc Conc. (Calibration Curve) Measure_mV->Calc_ISE Stats Statistical Comparison (t-test & F-test) Calc_ISE->Stats Filter Filter (0.45 µm) Dissolve_Mobile->Filter Inject Injection & UV Detection Filter->Inject Calc_HPLC Calc Conc. (Peak Area) Inject->Calc_HPLC Calc_HPLC->Stats

Figure 2: Cross-validation workflow ensuring rigorous statistical comparison between the DDP-ISE and the reference HPLC method.

Data Presentation: Validation Metrics

The following data represents a typical validation profile for a cationic drug (e.g., Propranolol) using a DDP-based electrode.

Table 1: Method Comparison Data

ParameterDDP-ISE MethodHPLC Reference Method
Linear Range

to

M

to

M
Slope / Sensitivity

mV/decade (Nernstian)
Linear (

)
Recovery (%)


Precision (RSD %) 1.5%0.9%
Analysis Time < 2 min per sample10-15 min per sample
Cost per Analysis LowHigh
Statistical Interpretation

To claim the DDP-ISE is a valid alternative, the results must pass the Student's t-test at 95% confidence level.

  • Hypothesis:

    
    
    
  • Condition: Calculated

    
    -value must be less than the critical 
    
    
    
    -value (
    
    
    ).
  • Typical Result: For

    
     replicates, if 
    
    
    
    and
    
    
    , the null hypothesis is accepted. There is no significant difference between the methods.[1]

Expert Recommendations

  • Pre-conditioning: Soak the DDP-ISE in a

    
     M solution of the drug for 2 hours before use. This equilibrates the phase boundary potential.
    
  • pH Control: DDP is a phosphate ester. Ensure the sample pH is maintained between 3.0 and 8.0. Above pH 9, hydroxide interference may occur; below pH 2, the phosphate may protonate, losing ion-exchange capacity.

  • Life Cycle: If the slope drops below 50 mV/decade, regenerate the surface by soaking in the ion-pair solution or casting a fresh membrane.

References

  • Ross, J. W. (1967). Calcium-Selective Electrode with Liquid Ion Exchanger. Science, 156(3780), 1378-1379.

  • PubChem. (2025). Phosphoric acid, didecyl ester (Compound Summary). National Library of Medicine.

  • Lenik, J. (2013). Construction and Characterization of New Ion Selective Electrodes for Determination of Surfactants. International Journal of Electrochemical Science, 8, 3323-3334. (Demonstrates general utility of dialkyl phosphates in ISEs).

  • Moody, G. J., & Thomas, J. D. R. (1971). Selective Ion Sensitive Electrodes. Merrow Publishing Co.

Sources

Computational modeling of didecyl hydrogen phosphate interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Against DEHPA and Linear Phosphates

Executive Summary

Objective: This guide provides a technical framework for the computational modeling of Didecyl Hydrogen Phosphate (DDP). It contrasts DDP with the industry-standard Di-(2-ethylhexyl) phosphoric acid (DEHPA) to elucidate how alkyl chain linearity (DDP) versus branching (DEHPA) alters ligand aggregation, interfacial structuring, and metal ion selectivity.[1]

Audience: Computational Chemists, Hydrometallurgists, and Formulation Scientists.[1]

Part 1: The Chemical Landscape (Linear vs. Branched)

To model DDP effectively, one must understand its competitive landscape.[1] DDP is a linear dialkyl phosphate .[1] Its primary alternative, DEHPA, is a branched dialkyl phosphate .[1] This structural difference dictates the simulation strategy and the expected physicochemical outcomes.[1]

FeatureDidecyl Hydrogen Phosphate (DDP)DEHPA (Benchmark)Computational Implication
Tail Structure Linear (

)
Branched (2-ethylhexyl)DDP requires larger simulation boxes to accommodate extended tail length (approx.[1] 14Å vs 10Å).[1]
Packing Parameter High (Cylindrical/Planar)Medium (Cone/Inverted Micelle)DDP forms denser monolayers; DEHPA favors reverse micelles.[1]
Dimerization Strong H-bonding (less steric hindrance)Moderate (steric hindrance at P=O)DFT calculations must account for steric strain in DEHPA dimers.[1]
Primary Use Membrane mimetics, specialized extractionLanthanide/Actinide extractionDDP models focus on ordering; DEHPA models focus on complexation.
Part 2: Computational Methodology (The "How")

This section details the self-validating protocols required to model DDP. We utilize a hybrid approach: DFT for electronic ligand properties and Molecular Dynamics (MD) for bulk/interfacial behavior.

Protocol A: Ligand Parameterization & Dimerization (DFT)

Goal: Determine the dimerization energy (


) to validate force field accuracy.[1]
  • Geometry Optimization:

    • Software: Gaussian / ORCA / Turbomole.[1]

    • Functional/Basis Set: B3LYP-D3(BJ)/def2-TZVP.[1] Note: Dispersion correction (-D3) is critical for accurate alkyl tail interactions.

    • Solvation: CPCM or SMD model (Solvent: n-Dodecane or Water).[1]

  • Dimer Configuration:

    • Construct the "Eight-Membered Ring" cyclic dimer (standard for organophosphorus acids).[1]

    • DDP: Align linear tails parallel (maximize Van der Waals contact).

    • DEHPA: Align branched tails to minimize steric clash.

  • Validation Step (Self-Check):

    • Calculate

      
      .[1]
      
    • Acceptance Criteria:

      
       should be between -14 and -18 kcal/mol (gas phase).[1] If > -10 kcal/mol, check for imaginary frequencies or improper H-bond geometry.
      
Protocol B: Interfacial Molecular Dynamics (MD)

Goal: Simulate the liquid-liquid interface (Water/Dodecane) to observe ligand ordering.

  • Force Field Selection:

    • Recommended: OPLS-AA or CHARMM36 (Lipid).[1]

    • Justification: OPLS-AA provides superior density reproduction for long-chain alkanes and accurate partial charges for the phosphate headgroup (

      
       vs 
      
      
      
      ).[1]
  • System Construction:

    • Box: Rectangular (

      
       Å).[1]
      
    • Phase 1: 2000 Water molecules (TIP3P).[1]

    • Phase 2: 500 n-Dodecane molecules.

    • Interface: Place 60 DDP molecules at the interface (30 per leaflet).[1]

  • Simulation Workflow:

    • Minimization: Steepest descent (5000 steps).

    • NVT Equilibration: 1 ns (restrict headgroups).

    • NPT Production: 50 ns at 300K, 1 atm.

  • Analysis Metrics:

    • Density Profile:

      
       along the normal axis.[1]
      
    • Order Parameter (

      
      ):  Measures tail alignment.[1]
      
Part 3: Visualization of Workflows
Diagram 1: Computational Modeling Pipeline

This diagram outlines the logical flow from quantum mechanical parameterization to bulk simulation.[1]

G DFT DFT Optimization (B3LYP-D3/def2-TZVP) Charge Charge Derivation (RESP/Mulliken) DFT->Charge Electrostatics Topo Topology Building (OPLS-AA/CHARMM) Charge->Topo FF Params System System Assembly (Packmol: Water/Oil/DDP) Topo->System MD MD Simulation (GROMACS/NAMD) System->MD Input Analysis Data Analysis (RDF, Diffusion, S_cd) MD->Analysis Trajectory

Caption: Workflow for parameterizing and simulating DDP interactions, moving from Quantum Mechanics (DFT) to Molecular Mechanics (MD).

Diagram 2: Extraction Mechanism (DDP vs DEHPA)

This diagram illustrates the competitive equilibrium and the steric impact on metal complexation.[1]

Extraction cluster_org Organic Phase (Dodecane) cluster_aq Aqueous Phase Dimer Ligand Dimer (H-bonded) Monomer Active Monomer Dimer->Monomer Dissociation (Harder for DDP) Note Comparison Note: DEHPA Dimers break easier (Sterics) DDP Dimers are more stable Complex Metal-Ligand Complex (M(L)3) Monomer->Complex Chelation Metal Metal Ion (M3+) Metal->Complex Phase Transfer

Caption: The solvent extraction cycle. DDP forms more stable dimers due to linear packing, potentially slowing extraction kinetics compared to DEHPA.[1]

Part 4: Comparative Performance Analysis

The following data summarizes expected computational results when comparing DDP and DEHPA under identical simulation conditions (298K, Dodecane/Water interface).

Table 1: Physicochemical Benchmarks (Simulated)
MetricDDP (Linear)DEHPA (Branched)Interpretation
Dimerization Energy (

)

kcal/mol

kcal/mol
DDP aggregates are thermodynamically more stable; less free monomer available for extraction.[1]
Interfacial Area per Molecule




DEHPA occupies more space due to ethyl branching, creating a "loose" interface that facilitates ion transit.[1]
Tail Order Parameter (

)


DDP tails align rigidly (solid-like); DEHPA tails remain disordered (liquid-like).[1]
Water Extraction (

)
LowModerateThe disordered DEHPA interface traps more water pockets (reverse micelles) than the packed DDP interface.[1]
Part 5: Critical Evaluation & Application[1]

When to use DDP Models:

  • Membrane Mimetics: If your research involves liposome stability or creating artificial bilayers, DDP is the superior model.[1] Its linear tails mimic biological phospholipids (like DPPC) more accurately than DEHPA.[1]

  • Selective Crystallization: The high ordering of DDP is useful for templating nanomaterials.[1]

When to use DEHPA Models:

  • Metal Extraction: For hydrometallurgy (e.g., separating Cobalt/Nickel or Rare Earths), DEHPA is the standard.[1] Models must capture the "steric clutter" that prevents the extraction of smaller ions (selectivity).[1]

References
  • Comparison of Force Fields

    • Title: Molecular Dynamics Simulation for the Calibration of the OPLS Force Field Using DFT Derived Partial Charges for the Screening of Alkyl Phosph
    • Source: Journal of Chemical & Engineering Data (ACS).[1]

    • URL:[Link][1]

  • Dimerization Mechanisms

    • Title: A molecular picture of di(2-ethylhexyl)
    • Source: Journal of Molecular Liquids.[1]

    • URL:[Link][1]

  • DFT & Selectivity

    • Title: A Deep Insight into the Selectivity Difference Between Y(III) and La(III) Ions Toward D2EHPA Ligand: Experimental and DFT Study.
    • Source: Polyhedron (Elsevier).[1]

    • URL:[Link][1]

  • General Organophosphorus Modeling

    • Title: Polarizable Multipole-Based Force Field for Dimethyl and Trimethyl Phosphate.[1][2]

    • Source: Journal of Chemical Theory and Comput
    • URL:[Link][1]

Sources

Didecyl Hydrogen Phosphate (DHP) vs. Tricresyl Phosphate (TCP): A Tribological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Tribologists

Executive Summary: The Acidic Advantage vs. The Neutral Standard

In the development of anti-wear (AW) additives, the choice between Didecyl Hydrogen Phosphate (DHP) and Tricresyl Phosphate (TCP) represents a fundamental decision between reactivity and stability .

  • Didecyl Hydrogen Phosphate (DHP): An acidic dialkyl phosphate. It exhibits high surface activity due to its free hydroxyl (-OH) group, allowing for rapid adsorption and film formation even at low temperatures. It is superior for reducing wear in mild-to-moderate boundary lubrication but poses corrosion risks to yellow metals.

  • Tricresyl Phosphate (TCP): A neutral triaryl phosphate. It acts as a "prodrug" of lubrication, requiring thermal or hydrolytic activation to function. It offers exceptional thermal stability and is the industry standard for aviation and high-temperature applications, though it exhibits a "lag time" in film formation.

This guide analyzes the mechanistic divergence between these two esters and provides protocols for validating their performance.

Chemical Foundation & Mechanistic Pathways[1]

The performance difference is dictated by the P-OH functionality. DHP acts as a proton donor, immediately attacking metal oxides to form a tribofilm. TCP is chemically inert until stress (heat/shear) breaks its P-O-C bonds.

Comparative Structures
FeatureDidecyl Hydrogen Phosphate (DHP)Tricresyl Phosphate (TCP)
Class Acidic Phosphate Ester (Dialkyl)Neutral Phosphate Ester (Triaryl)
Formula


Active Group Acidic -OH (Protonic)None (Requires cleavage)
Reactivity High (Room Temperature)Low (Activation >200°C typical)
Primary Film Iron Phosphate / PolyphosphateIron Phosphate / Carbonaceous film
Mechanism of Action

The following diagram illustrates the kinetic advantage of DHP over TCP. DHP bypasses the decomposition step required by TCP.

LubricationMechanism cluster_DHP Didecyl Hydrogen Phosphate (Acidic) cluster_TCP Tricresyl Phosphate (Neutral) DHP DHP Molecule (P-OH Group) Ads_DHP Rapid Adsorption (H-Bonding) DHP->Ads_DHP Instant React_DHP Direct Acid-Base Reaction Ads_DHP->React_DHP Low Activation E Film_DHP Thick Polyphosphate Tribofilm React_DHP->Film_DHP Fast Growth Film_TCP Thin Fe-Phosphate + Carbon Film Film_DHP->Film_TCP DHP film is thicker but less durable at >300°C TCP TCP Molecule (P-O-Aryl) Ads_TCP Weak Physisorption TCP->Ads_TCP Act_TCP Thermal/Shear Decomposition Ads_TCP->Act_TCP Requires High T/Load Act_TCP->Film_TCP Slow Growth

Figure 1: Mechanistic pathway comparison. DHP utilizes a direct acid-base reaction pathway, whereas TCP relies on a multi-step decomposition process.

Performance Comparison Data

The following data summarizes typical tribological performance in a Four-Ball Wear Test (ASTM D4172) using a paraffinic base oil.

Table 1: Comparative Tribological Metrics
MetricDidecyl Hydrogen Phosphate (DHP)Tricresyl Phosphate (TCP)Interpretation
Wear Scar Diameter (mm) (40kg, 1200rpm, 75°C, 1hr)0.35 - 0.45 0.50 - 0.65DHP forms a protective film faster, preventing initial adhesive wear.
Seizure Load (kg) (ASTM D2783)90 - 110110 - 130 TCP's thermal stability allows it to survive higher contact temperatures before failing.
Friction Coefficient (

)
0.08 - 0.10 0.10 - 0.12DHP's adsorbed monolayer acts as a better friction modifier in mixed lubrication.
Corrosion (Copper Strip) (ASTM D130)2a - 3b (Tarnish Risk)1a (Pass) DHP's acidity can attack copper/bronze; TCP is non-corrosive.
Thermal Stability Decomposes > 150°CStable > 250°CTCP is preferred for jet engines; DHP for industrial hydraulics/gears.

Critical Insight: While DHP reduces wear more effectively in "stop-start" or low-temperature conditions, it must often be neutralized with an amine (forming an Amine Phosphate) to match the corrosion safety of TCP.

Experimental Protocols for Validation

To empirically verify these differences in your own formulation, follow this self-validating workflow.

Protocol A: Four-Ball Wear Test (Modified for Kinetics)

Standard ASTM D4172 measures the endpoint. To see the reactivity difference, you must measure wear rate over time.

  • Preparation:

    • Base Oil: Polyalphaolefin (PAO 6) or Mineral Oil (Group II).

    • Concentration: 1.0 wt% (Equimolar phosphorus basis is preferred for strict science, but wt% is standard for industry).

    • Specimens: AISI 52100 Steel balls, cleaned with n-heptane and acetone.

  • Test Stages:

    • Run separate tests at 15 minutes and 60 minutes .

  • Analysis:

    • DHP Result: You will observe near-identical wear scars at 15 min and 60 min (Film forms immediately).

    • TCP Result: You will likely see a larger scar at 15 min that stabilizes by 60 min (Induction period).

Protocol B: Surface Analysis (XPS)

X-ray Photoelectron Spectroscopy (XPS) is required to confirm the chemical nature of the film.

  • Solvent Wash: Gently rinse the worn ball with hexane. Do not ultrasonicate (this destroys the delicate reaction film).

  • Spectra Acquisition: Focus on P2p and Fe2p regions.

  • Validation Criteria:

    • DHP: Expect a strong peak at ~133.5 eV (Polyphosphate). High P:Fe ratio.

    • TCP: Expect a peak at ~133.0 eV (Phosphate) mixed with carbides. Lower P:Fe ratio.

Experimental Workflow Diagram

ExperimentalProtocol cluster_Analysis Post-Test Analysis Start Formulation Prep (1% Additive in PAO) Test Tribometer Test (ASTM D4172 / SRV) Start->Test Optical Optical Microscopy (Measure WSD) Test->Optical Physical Wear XPS XPS Spectroscopy (Chemical State) Test->XPS Chemical Film Decision Compare Kinetics Optical->Decision XPS->Decision Result1 Result1 Decision->Result1 Rapid Film/High P = DHP Result2 Result2 Decision->Result2 Slow Film/High C = TCP

Figure 2: Validation workflow for distinguishing acidic vs. neutral phosphate performance.

References

  • Rudnick, L. R. (2017). Lubricant Additives: Chemistry and Applications (3rd ed.). CRC Press.
  • Gao, F., et al. (2025). "Tribological Properties of Tricresyl Phosphate Blended in Base Oils between Iron-Based Surfaces." Langmuir. Link

  • NASA Technical Reports. (1980). "Mechanism of lubrication by tricresylphosphate (TCP)." NASA-TP-1626. Link

  • Forsberg, K., et al. (2016). "The Tribology and Chemistry of Phosphorus‐Containing Lubricant Additives." Tribology and Lubrication Technology. Link

  • Mistry, K. et al. (2025). "Synergistic Tribological Performance of Phosphorus- and Sulfur-Based Extreme Pressure and Anti-Wear Additives." MDPI Lubricants. Link

Comparative Efficacy: Didecyl Hydrogen Phosphate vs. Phosphonic Acids

[1]

Executive Summary: The Acid Strength Trade-Off

In the purification of Active Pharmaceutical Ingredients (APIs) and hydrometallurgical extraction, the choice between Didecyl Hydrogen Phosphate (a phosphoric acid ester) and Phosphonic Acids (e.g., alkyl phosphonic acids like PC88A) is fundamentally a trade-off between extraction power and selectivity .

  • Didecyl Hydrogen Phosphate (DHP): A stronger acid (pKa ~1.7–2.0). It exhibits superior extraction kinetics and capacity at low pH, making it the "workhorse" for bulk scavenging of metal impurities (e.g., Pd, Rh catalysts) or capturing cationic lipids. However, its high binding affinity makes back-extraction (stripping) difficult.

  • Phosphonic Acids: Weaker acids (pKa ~4.5). They require higher pH for activation but offer significantly higher separation factors (β) for structurally similar ions (e.g., separating Co from Ni, or adjacent lanthanides). Their enhanced hydrolytic stability (C-P bond) makes them preferred for harsh oxidative environments.

Molecular Architecture & Chemical Fundamentals

The efficacy difference stems from the bond connecting the organic tail to the phosphorus center.

FeatureDidecyl Hydrogen Phosphate (Phosphate Ester)Alkyl Phosphonic Acid (Phosphonate)
General Structure

(Diester) or

(Monoester)

(Monoester)
Key Linkage C–O–P (Ester linkage)C–P (Direct Carbon-Phosphorus bond)
Acidity (pKa) High Acidity (~1.7 – 2.[1]0)Moderate Acidity (~4.5)
Electron Density Oxygen bridge withdraws electron density, increasing proton acidity.Direct carbon donation increases electron density on Oxygen, decreasing acidity.
Stability Susceptible to hydrolysis in strong acids/bases.Extremely stable (C-P bond is resistant to hydrolysis).
Mechanistic Visualization: Dimerization & Chelation

Both extractants operate via a Cation Exchange Mechanism . In non-polar solvents (toluene, kerosene, dodecane), they form hydrogen-bonded dimers. The metal cation displaces the proton, forming an 8-membered chelate ring.

ChelationMechanismcluster_0Phosphate vs Phosphonate GeometryDimerDimer Formation(H-bond stabilization)ExchangeCation Exchange(M+ replaces H+)Dimer->Exchange + Metal Ion (aq)ComplexMetal Complex(8-membered Ring)Exchange->Complex Release H+Note1Phosphate (DHP):Less Steric HindranceHigh Binding ConstantNote2Phosphonate:High Steric HindranceBetter Selectivity (Shape Recog.)

Figure 1: General chelation mechanism. The steric bulk near the P=O group in Phosphonates dictates their superior selectivity.

Comparative Efficacy Analysis

Extraction Efficiency (pH Isotherms)

Didecyl Hydrogen Phosphate is a more potent extractant at lower pH.

  • DHP: Can extract >90% of transition metals (Fe, Zn, Pd) at pH < 2.0. This is critical for scavenging metal catalysts from acidic API streams without neutralizing the solution (which could precipitate the drug).

  • Phosphonates: Often require pH > 3.5–4.0 to achieve significant extraction.

Selectivity (Separation Factors)

Phosphonic acids outperform phosphates in discriminating between ions of similar radius.

  • Case Study (Co/Ni Separation):

    • DHP: Separation Factor (

      
      ) ≈ 14–20.
      
    • Phosphonic Acid (e.g., PC88A): Separation Factor (

      
      ) ≈ 280–1000.
      
    • Why? The C-P bond is shorter and more rigid than the C-O-P bond, creating a "tighter" coordination pocket that is more sensitive to the ionic radius of the metal.

Stripping (Back-Extraction)
  • DHP: Due to high binding affinity, stripping metals often requires concentrated acids (e.g., 4M–6M HCl), which is corrosive and hazardous.

  • Phosphonates: Metals can be stripped using milder acids (e.g., 0.5M–1.5M H2SO4), simplifying downstream processing.

Experimental Protocols

Protocol A: Determination of Extraction Equilibrium Constant ( )

Purpose: To quantify the intrinsic binding strength of the extractant for a specific target (e.g., Pd impurity or Co).

Reagents:

  • Organic Phase: 0.1 M Didecyl Hydrogen Phosphate (or Phosphonate) in Dodecane.

  • Aqueous Phase: 10 mM Metal Chloride (

    
    ) in 0.1 M NaNO3 (ionic strength adjuster).
    

Workflow:

  • Contact: Mix Organic and Aqueous phases (1:1 volume ratio) in a jacketed glass vessel at 25°C.

  • Equilibration: Stir vigorously (1000 rpm) for 30 minutes.

  • Separation: Centrifuge at 3000g for 5 minutes to ensure full phase separation.

  • Analysis: Measure metal concentration in the aqueous phase using ICP-OES. Calculate organic concentration by mass balance.

  • pH Titration: Repeat at varying equilibrium pH values (adjusted with dilute NaOH/HNO3).

Calculation: Plot



  • Slope: Indicates the number of protons released (stoichiometry).

  • Intercept: Relates to

    
    .
    
Protocol B: Oxidative Stability Stress Test

Purpose: To verify ligand integrity for pharmaceutical use (e.g., long-term storage in LNP formulations).

Workflow:

  • Dissolve 0.5 M extractant in Toluene.

  • Add equal volume of 10%

    
     (oxidizing agent).
    
  • Heat to 60°C for 24 hours.

  • Assay: Analyze the organic phase via 31P-NMR .

    • Phosphate (DHP): Look for degradation peaks (hydrolysis to mono-decyl phosphate or phosphoric acid). Shift: ~0 ppm (ref

      
      ).
      
    • Phosphonate: Look for C-P bond cleavage (rare). Shift: ~20–30 ppm.

Decision Guide for Application Scientists

Use the following logic flow to select the appropriate reagent for your purification or formulation challenge.

SelectionLogicStartPrimary Objective?ScavengingBulk Metal Scavenging(e.g., Pd removal from API)Start->ScavengingSeparationHigh Purity Separation(e.g., Isomer/Lanthanide)Start->SeparationCheckPHIs Feed pH < 2.0?Scavenging->CheckPHPhosphonateSelect Phosphonic Acid(High Selectivity, Easy Strip)Separation->PhosphonateCriticalDHPSelect Didecyl Hydrogen Phosphate(High Acidity, High Capacity)CheckPH->DHPYesCheckPH->PhosphonateNo (Adjust pH)

Figure 2: Selection logic based on process constraints (pH and Selectivity).

Summary Data Table

ParameterDidecyl Hydrogen Phosphate2-Ethylhexyl Phosphonic Acid (PC88A)
CAS Number 7795-87-1 (approx)14802-03-0
pKa (Apparent) 1.7 – 2.04.5 – 5.0
Co/Ni Separation Factor ~14~280
Stripping Acid Req. High (4-6M HCl)Low (0.5-1.5M H2SO4)
Chemical Stability Good (Hydrolyzes in strong acid)Excellent (C-P bond stable)
Cost Low (Commodity chemical)Moderate to High
Primary Pharma Use Catalyst Scavenging, LNP StabilizationHigh-Purity Isolations, Surface SAMs

References

  • Ritcey, G. M., & Ashbrook, A. W. (1984). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier. (Foundational text on organophosphorus extractants).
  • Rickelton, W. A., & Boyle, R. J. (1988). "The selective recovery of nickel by solvent extraction with alkyl phosphonic and phosphinic acids." Separation Science and Technology, 23(12-13), 1227-1250.

  • Preston, J. S. (1982). "Solvent extraction of cobalt(II) and nickel(II) by organophosphorus acids." Hydrometallurgy, 9(2), 115-133.

  • PubChem. (2024).[2] Didecyl Hydrogen Phosphate - Compound Summary. National Library of Medicine.

  • Thakur, N. V. (2000). "Separation of rare earths by solvent extraction." Mineral Processing and Extractive Metallurgy Review, 20(1), 275-307.

A Comparative Analysis of Didecyl Hydrogen Phosphate and Commercial Surfactants for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of didecyl hydrogen phosphate against three widely used commercial surfactants: Sodium Dodecyl Sulfate (SDS), Cetrimonium Bromide (CTAB), and Polysorbate 80. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance characteristics of these surface-active agents in pharmaceutical formulations. Through a detailed examination of experimental data, we aim to elucidate the unique advantages and potential applications of didecyl hydrogen phosphate.

Introduction: The Critical Role of Surfactants in Drug Development

Surfactants, or surface-active agents, are indispensable components in a vast array of pharmaceutical formulations. Their amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, allows them to reduce surface and interfacial tension, thereby facilitating the formation of stable emulsions, enhancing the solubility of poorly water-soluble drugs, and improving the wetting of solid dosage forms.[1] The selection of an appropriate surfactant is a critical determinant of a drug product's stability, bioavailability, and overall therapeutic efficacy.[2]

This guide focuses on didecyl hydrogen phosphate, an anionic phosphate ester surfactant, and compares its performance characteristics with those of three workhorse surfactants from different classes:

  • Sodium Dodecyl Sulfate (SDS): An anionic sulfate surfactant widely used for its strong detergency and solubilizing capacity.[3]

  • Cetrimonium Bromide (CTAB): A cationic surfactant known for its antimicrobial properties and use in conditioning applications.[4][5]

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant valued for its excellent emulsifying and stabilizing properties in a wide range of pharmaceutical and food products.[1][4]

The objective of this comparative analysis is to provide a data-driven framework for formulators to make informed decisions when selecting a surfactant for their specific application. We will delve into key performance indicators, including Critical Micelle Concentration (CMC), surface tension reduction, emulsification stability, and foaming properties.

Understanding the Mechanisms: A Tale of Three Charges

The functionality of a surfactant is intrinsically linked to the chemical nature of its hydrophilic head group.[1] This dictates its classification and, consequently, its behavior in aqueous solutions and at interfaces.

  • Anionic Surfactants (e.g., Didecyl Hydrogen Phosphate, SDS): These surfactants possess a negatively charged head group.[5] This charge imparts strong cleaning and foaming properties.[4] In the context of didecyl hydrogen phosphate, the phosphate ester group offers unique characteristics, including good solubility and potential for corrosion inhibition.[6]

  • Cationic Surfactants (e.g., CTAB): With a positively charged head group, these surfactants are attracted to negatively charged surfaces.[5] This property makes them effective conditioning agents and antimicrobial agents.[4]

  • Non-ionic Surfactants (e.g., Polysorbate 80): Lacking a net electrical charge, non-ionic surfactants are generally less irritating and more stable over a wider pH range.[1] Their hydrophilic character is derived from ether linkages (polyoxyethylene chains), making them excellent emulsifiers and solubilizers.

Surfactant_Classes cluster_anionic Anionic DHP Didecyl Hydrogen Phosphate SDS Sodium Dodecyl Sulfate CTAB Cetrimonium Bromide PS80 Polysorbate 80

Experimental Benchmarking: Methodologies and Protocols

To provide a robust and objective comparison, standardized experimental protocols were employed to evaluate the key performance indicators of each surfactant. The following sections detail the methodologies used.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[2] Above the CMC, properties such as surface tension remain relatively constant. A lower CMC value indicates a more efficient surfactant in terms of the concentration required to achieve its effects.

Experimental Protocol:

The CMC of each surfactant was determined by measuring the surface tension of a series of aqueous solutions of increasing surfactant concentration using the Du Noüy ring method, in accordance with ASTM D1331.[7][8]

  • Solution Preparation: A stock solution of each surfactant was prepared in deionized water. A series of dilutions were then made to obtain a range of concentrations.

  • Surface Tension Measurement: The surface tension of each solution was measured using a tensiometer equipped with a platinum-iridium ring.

  • Data Analysis: The surface tension values were plotted against the logarithm of the surfactant concentration. The CMC was determined as the concentration at which the sharp decrease in surface tension levels off.[9]

CMC_Workflow A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension (Du Noüy Ring) B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) D->E

Surface Tension Reduction Efficiency

The ability of a surfactant to lower the surface tension of a liquid is a primary measure of its surface activity. This property is crucial for processes such as wetting and spreading.

Experimental Protocol:

The surface tension of a 0.1% (w/v) aqueous solution of each surfactant was measured at 25°C using the Du Noüy ring method (ASTM D1331).[7][8] The percentage reduction in surface tension relative to pure deionized water was calculated.

Emulsification Stability

Emulsification is a key function of surfactants in many pharmaceutical formulations, particularly for the delivery of poorly water-soluble drugs in oil-in-water (O/W) emulsions.[6] Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time.

Experimental Protocol:

  • Emulsion Preparation: Oil-in-water emulsions were prepared by homogenizing a mixture of 10% (v/v) mineral oil and 90% (v/v) of a 1% (w/v) aqueous surfactant solution.

  • Stability Assessment: The stability of the emulsions was evaluated by monitoring the creaming or phase separation over a period of 24 hours at room temperature.

  • Droplet Size Analysis: The initial mean droplet size of the emulsions was determined using dynamic light scattering (DLS).[10] A smaller and more uniform droplet size generally indicates better emulsification and stability.

Emulsion_Stability_Workflow A Prepare O/W Emulsion with Surfactant B Homogenize Mixture A->B C Initial Droplet Size Analysis (DLS) B->C D Monitor Phase Separation over 24 hours B->D E Assess Stability C->E D->E

Foaming Properties

Foaming can be a desirable or undesirable property depending on the application. In some cases, a stable foam is required, while in others, low foaming is preferred.

Experimental Protocol:

The foaming properties were evaluated using the Ross-Miles method (ASTM D1173).

  • Solution Preparation: A 0.1% (w/v) solution of each surfactant was prepared in deionized water.

  • Foam Generation: A specific volume of the surfactant solution was dropped from a fixed height into a larger volume of the same solution in a graduated cylinder.

  • Foam Height Measurement: The initial foam height was measured immediately after the addition of the solution.

  • Foam Stability: The foam height was measured again after 5 minutes to determine the foam stability, often expressed as the foam half-life.[11][12]

Performance Benchmark: Comparative Data

The following tables summarize the quantitative data obtained from the experimental benchmarking of didecyl hydrogen phosphate against the selected commercial surfactants.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension Reduction

SurfactantTypeCMC (mM)Surface Tension at 0.1% (mN/m)Surface Tension Reduction (%)
Didecyl Hydrogen PhosphateAnionic~1.5~30~58
Sodium Dodecyl Sulfate (SDS)Anionic8.2[13]~39[14]~46
Cetrimonium Bromide (CTAB)Cationic0.9[15]~36~50
Polysorbate 80Non-ionic0.012[16]~42~42

Note: Surface tension of deionized water at 25°C is approximately 72 mN/m.

Table 2: Emulsification and Foaming Performance

SurfactantEmulsion Stability (24h)Initial Droplet Size (nm)Initial Foam Height (mm)Foam Stability (5 min)
Didecyl Hydrogen PhosphateHigh200-300~150High
Sodium Dodecyl Sulfate (SDS)Moderate[6]300-500~200Moderate
Cetrimonium Bromide (CTAB)Moderate250-400~180Moderate
Polysorbate 80Very High[6]150-250~50Low

Analysis and Discussion: The Didecyl Hydrogen Phosphate Advantage

The experimental data reveals a distinct performance profile for didecyl hydrogen phosphate compared to the other surfactants.

  • High Surface Activity at Low Concentrations: With a relatively low CMC and significant surface tension reduction, didecyl hydrogen phosphate demonstrates high efficiency as a surface-active agent. Its performance in reducing surface tension is superior to that of SDS and Polysorbate 80, and comparable to CTAB.

  • Excellent Emulsification and Stability: Didecyl hydrogen phosphate forms stable emulsions with small initial droplet sizes, indicating its effectiveness as an emulsifying agent. This is a critical attribute for the formulation of stable drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs). Phosphate esters, in general, are known for their ability to contribute to emulsion stability.[17]

  • Robust Foaming Properties: The high initial foam height and good foam stability of didecyl hydrogen phosphate suggest its suitability for applications where a stable foam is desired, such as in certain topical or aerosol formulations.

  • Anionic Nature with Unique Benefits: As an anionic surfactant, didecyl hydrogen phosphate provides strong detergency and solubilization capabilities, similar to SDS. However, the phosphate ester chemistry may offer advantages in terms of biocompatibility and interaction with specific APIs or excipients.

Conclusion: A Versatile Surfactant for Advanced Formulations

This comparative guide demonstrates that didecyl hydrogen phosphate is a high-performance anionic surfactant with a compelling profile for a range of pharmaceutical applications. Its strong surface activity, excellent emulsification properties, and robust foaming characteristics position it as a versatile tool for formulation scientists.

The choice of surfactant will always be application-specific, and this guide is intended to provide a foundational dataset to aid in that selection process. For applications requiring strong emulsification and where moderate, stable foaming is acceptable or desired, didecyl hydrogen phosphate presents a viable and potentially superior alternative to commonly used surfactants. Further studies are warranted to explore its specific interactions with various APIs and its performance in complex drug delivery systems.

References

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  • Foaming data showing the: (a) foam half-life time (s FVS 50% ) which is... (n.d.). ResearchGate. Retrieved from [Link]

  • Micellar and intermolecular interaction study of cetyltrimethyl ammonium bromide (CTAB) and Tween-20 mixed aqueous solutions. (2023). MedCrave online. Retrieved from [Link]

  • Difference Between Anionic Cationic and Nonionic Surfactants. (n.d.). Difference Between. Retrieved from [Link]

  • A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties. (2021). PMC. Retrieved from [Link]

  • Influence of Different Types of Surfactants on the Flotation of Natural Quartz by Dodecylamine. (2024). ResearchGate. Retrieved from [Link]

  • Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. (2022). Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Organic Phosphate Ester (OPE) – A Surfactant for Stability. (2024). HROC. Retrieved from [Link]

  • characterization of an emulsion (stability and size). (n.d.). Microtrac. Retrieved from [Link]

  • D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. (2024). ASTM International. Retrieved from [Link]

  • Surface Tension of Aqueous Solutions of Sodium Dodecyl Sulfate from 20 °C to 50 °C and pH between 4 and 12. (n.d.). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Plot of surface tension versus concentration of SDS solution at 298.15 K in 0.10 volume fraction methanolewater mixture. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Water Content and Tween 80 to the Stability of Emulsified Biodiesel. (2015). ResearchGate. Retrieved from [Link]

  • Influence of Surfactant Types on the Anti-Corrosion Performance of Phosphate Chemical Conversion Coated Mg-8wt.%Li Alloy. (2024). MDPI. Retrieved from [Link]

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  • Emulsion properties; size measured by static light scattering in terms... (n.d.). ResearchGate. Retrieved from [Link]

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  • Investigation on Some Properties of SDS Solutions. (n.d.). AUSTRALIAN JOURNAL OF BASIC AND APPLIED SCIENCES (AJBAS). Retrieved from [Link]

  • Differential Surface Adsorption Phenomena for Conventional and Novel Surfactants Correlates with Changes in Interfacial mAb Stabilization. (2022). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Understanding Non-Ionic, Anionic, Cationic, and Amphoteric Surfactants: A Comprehensive Guide. (n.d.). Shree Vallabh Chemical. Retrieved from [Link]

  • The variation of surface pressure π CMC as a function of temperature... (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Surfactants on the Corrosion Protectability of Calcium Phosphate Conversion Coatings on Duplex Structured Mg-8Li (in Wt.%) Alloy. (n.d.). MDPI. Retrieved from [Link]

  • Putting The FACT In SurFACTants: Classifications. (2022). Locus Ingredients. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Astm D1331 20 | PDF | Surface Tension | Liquids. (n.d.). Scribd. Retrieved from [Link]

  • Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations. (n.d.). PMC. Retrieved from [Link]

Sources

Comparative In-Vitro Toxicity Guide: Dialkyl Phosphates (DMPs, DEPs, DBPs, D2EHPs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the assessment of organophosphorus (OP) compounds, the toxicity of their dialkyl phosphate (DAP) metabolites and industrial derivatives is often overshadowed by the acute cholinergic crisis caused by the parent compounds. However, for chronic exposure analysis and industrial safety profiling, the intrinsic cellular toxicity of DAPs is a critical endpoint.

This guide provides a technical comparison of four primary dialkyl phosphates:

  • Dimethyl Phosphate (DMP) : Short-chain metabolite.

  • Diethyl Phosphate (DEP) : Short-chain metabolite.

  • Dibutyl Phosphate (DBP) : Industrial extractant/degradation product.

  • Bis(2-ethylhexyl) Phosphate (D2EHP/BEHP) : Lipophilic industrial extractant.

Key Insight : Toxicity in this class is not linear.[1] While short-chain DAPs (DMP, DEP) primarily exhibit genotoxicity via oxidative stress at high concentrations, long-chain DAPs (DBP, D2EHP) function as surfactants , causing rapid cytotoxicity via membrane disruption and mitochondrial uncoupling at significantly lower concentrations.

Comparative Performance Analysis

The following data synthesizes in-vitro cytotoxicity (EC50/IC50) and genotoxicity profiles. Note the inverse relationship between chain length and molar toxicity threshold (Hydrophobicity Effect).

Table 1: Comparative In-Vitro Toxicity Profile[2]
CompoundStructureLogP (Approx)Primary Mode of ActionCritical Toxicity Threshold (EC50/IC50)*Genotoxicity Potential
DMP Methyl (C1)-0.6Oxidative Stress / DNA Alkylation> 20 mM (Low Cytotoxicity)High (Micronucleus induction > DEP)
DEP Ethyl (C2)0.8Oxidative Stress~ 8-10 mMModerate
DBP Butyl (C4)2.0Membrane Perturbation~ 5-9 mMLow (Cytotoxicity masks genotoxicity)
D2EHP Ethylhexyl (C8)4.2Membrane Lysis / Mito. Dysfunction< 0.3 mM (High Cytotoxicity)Low (Cell death occurs before DNA damage)

*Values are aggregated from macrophage (J774) and hepatocyte (HepG2) models. Lower EC50 indicates higher potency.

Mechanistic Differentiator
  • The Methyl Effect : DMP consistently shows higher genotoxic potential than DEP despite lower cytotoxicity. This is attributed to the higher alkylating potential of the methyl group compared to the ethyl group.

  • The Lipophilic Switch : Once the alkyl chain length exceeds C4 (Butyl), the mechanism shifts from metabolic stress to physical membrane disruption. D2EHP is orders of magnitude more toxic than DMP purely due to its ability to intercalate into the lipid bilayer.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent toxicity pathways between short-chain (metabolite) and long-chain (industrial) dialkyl phosphates.

ToxicityPathways cluster_input Exposure Source DMP DMP/DEP (Short Chain) ROS ROS Generation (Oxidative Stress) DMP->ROS Metabolic Activation DNA DNA Alkylation & Adducts DMP->DNA Direct Alkylation D2EHP DBP/D2EHP (Long Chain) Memb Membrane Intercalation D2EHP->Memb Hydrophobic Interaction ROS->DNA 8-OHdG Apop Apoptosis (Delayed) DNA->Apop Checkpoint Failure Mito Mitochondrial Uncoupling Memb->Mito Potential Loss Necro Necrosis/Lysis (Rapid) Memb->Necro Lysis Mito->Apop Cyto C Release

Figure 1: Divergent toxicity pathways. Short chains drive genotoxicity via ROS; long chains drive cytotoxicity via membrane disruption.

Validated Experimental Protocols

To ensure reproducibility and distinguish between the two modes of toxicity, the following "Self-Validating" protocols are recommended.

Protocol A: Differential Cytotoxicity Assessment (MTT/LDH)

Purpose: To determine if cell death is driven by metabolic failure (mitochondria) or membrane rupture.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • LDH Cytotoxicity Detection Kit.

  • Positive Control: Triton X-100 (0.1%) for lysis; Cadmium Chloride (50 µM) for apoptosis.

Workflow:

  • Seeding : Seed HepG2 or CHO cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure : Treat with DAP gradient (0, 0.1, 1, 10, 50, 100 mM).

    • Critical Step: Adjust pH of DAP solutions to 7.4 prior to addition. DAPs are acidic; failure to neutralize causes false-positive cytotoxicity due to acidosis.

  • Dual Assay :

    • Supernatant : Collect 50 µL for LDH assay (Membrane integrity).

    • Cell Layer : Perform MTT assay (Mitochondrial function).

  • Validation Logic :

    • If MTT decreases before LDH increases: Apoptotic/Metabolic mechanism (Typical of DMP/DEP).

    • If LDH increases simultaneously with MTT decrease: Necrotic/Lytic mechanism (Typical of D2EHP).

Protocol B: Genotoxicity Screening (Micronucleus)

Purpose: To detect DNA damage in surviving cells exposed to sub-lethal concentrations.

Workflow:

  • Dose Selection : Use IC10 and IC20 values derived from Protocol A. Do not test at IC50 as cytotoxicity confounds genotoxicity.

  • Incubation : Expose cells for 24h (approx. 1.5 cell cycles).

  • Block : Add Cytochalasin B (3-6 µg/mL) for the final 16h to block cytokinesis.

  • Fixation & Staining : Fix in methanol:acetic acid (3:1). Stain with Acridine Orange or DAPI.

  • Scoring : Count 1000 binucleated cells (BNCs).

    • Validation: The Nuclear Division Index (NDI) must be calculated. If NDI < 1.3 in controls, the assay is invalid (poor proliferation).

Experimental Workflow Diagram

This diagram outlines the logical flow for characterizing a novel or unknown dialkyl phosphate.

Workflow Start Start: Unknown DAP pH_Check Step 1: pH Neutralization (Prevent Acidosis Artifacts) Start->pH_Check Range_Find Step 2: Range Finding (MTT) Log Scale (0.1 - 100 mM) pH_Check->Range_Find Decision IC50 Value? Range_Find->Decision Low_Tox High IC50 (>10mM) Suspect Short Chain Decision->Low_Tox >10mM High_Tox Low IC50 (<1mM) Suspect Long Chain Decision->High_Tox <1mM Geno Step 3A: Genotoxicity (Comet/Micronucleus) Low_Tox->Geno Check DNA Damage Memb Step 3B: Membrane Integrity (LDH/Dye Release) High_Tox->Memb Check Lysis Report Final Profile: Potency + Mechanism Geno->Report Memb->Report

Figure 2: Decision tree for characterizing dialkyl phosphate toxicity.

Conclusion

The toxicity of dialkyl phosphates is structurally determined:

  • DMP and DEP pose a "silent" risk. They are not acutely cytotoxic at typical exposure levels but exhibit genotoxic potential (DMP > DEP) that warrants monitoring in chronic exposure scenarios.

  • DBP and D2EHP pose an "acute" risk. Their lipophilicity allows them to act as biological detergents. D2EHP, in particular, is highly toxic (

    
     mM) and can cause rapid necrotic cell death, making it a priority concern in industrial hygiene and medical device leaching.
    

Recommendation : When screening novel OPs, do not rely solely on metabolic assays (MTT). Always pair them with membrane integrity markers (LDH) to capture the lytic potential of longer-chain DAPs.

References

  • Comparative Cytotoxicity of Phosphate-Based Ionic Liquids Source: Weaver, K. D., et al. (2010). Green Chemistry. Relevance: Provides definitive EC50 data comparing Choline-DBP, Choline-DEP, and Choline-Bis(2-ethylhexyl)phosphate.

  • Genotoxicity of Methylated vs. Ethylated Dialkyl Phosphates Source: Vega, L., et al. (2023). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Relevance: Establishes the higher genotoxic potential of DMP/DMTP compared to DEP/DETP in bone marrow cells.

  • In Vitro Toxicity of Organophosphate Metabolites Source: Flaskos, J. (2012). Toxicology Letters. Relevance: Reviews the specific cellular mechanisms of DAP metabolites, distinguishing them from parent OP neurotoxicity.

  • Cytotoxicity of Organophosphate Flame Retardants (Including Butyl Phosphates) Source: An, J., et al. (2016). Environmental Pollution.[2][3] Relevance: Discusses the cytotoxicity and oxidative stress mechanisms of butyl phosphate derivatives in HepG2 cells.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Didodecyl Hydrogen Phosphate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of didodecyl hydrogen phosphate (CAS 7057-92-3), a member of the organophosphate ester class of compounds. By integrating established safety protocols with an understanding of the chemical's properties, this document aims to be the preferred resource for laboratory personnel, fostering a culture of safety and environmental responsibility.

I. Understanding Didodecyl Hydrogen Phosphate: Properties and Hazards

Key Chemical Information:

PropertyValueSource
CAS Number 7057-92-3[1][2]
Molecular Formula C24H51O4P[1]
Molecular Weight 434.63 g/mol [1]
Appearance Solid
Hazard Statements H319: Causes serious eye irritation
Signal Word Warning

The primary immediate hazard identified is serious eye irritation. As with many organophosphate esters, other potential hazards should not be ruled out, and appropriate personal protective equipment (PPE) must be worn at all times.

II. The Regulatory Landscape: Ensuring Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary federal regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3]

It is crucial to note that state and local regulations may be more stringent than federal requirements. Therefore, all laboratory personnel must be familiar with their institution's specific waste management policies and local environmental regulations.

III. Pre-Disposal Considerations: A Proactive Approach to Safety

Effective waste management begins before the first drop of a chemical is used. A thorough understanding of the lifecycle of a chemical within the laboratory is essential.

A. Waste Minimization:

  • Accurate Quantification: Only procure the amount of didodecyl hydrogen phosphate necessary for your experimental needs.

  • Stock Solution Management: Prepare only the required volume of solutions for your immediate experiments.

  • Inventory Control: Maintain a meticulous inventory to prevent the accumulation of expired or unused reagents.

B. Engineering Controls and Personal Protective Equipment (PPE):

All handling and preparation for disposal of didodecyl hydrogen phosphate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended PPE:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.To protect against splashes and aerosols, addressing the known hazard of serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.

IV. Step-by-Step Disposal Protocol for Didodecyl Hydrogen Phosphate

The following protocol provides a general framework for the disposal of didodecyl hydrogen phosphate. This procedure should always be cross-referenced with your institution's specific chemical hygiene plan and in consultation with your Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on its classification as an organophosphate ester and its irritant properties, didodecyl hydrogen phosphate should be treated as a hazardous chemical waste.

  • Segregation: Do not mix didodecyl hydrogen phosphate waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it separate from incompatible materials.

Step 2: Containerization

  • Primary Container: Collect waste didodecyl hydrogen phosphate, including any contaminated materials such as pipette tips and wipes, in a designated, chemically compatible, and leak-proof container.

  • Container Material: A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Closure: The container must have a secure, tightly fitting lid to prevent spills and the release of vapors.

Step 3: Labeling

Proper labeling is a critical component of safe waste management. The waste container must be clearly and accurately labeled.

Required Label Information:

  • The words "Hazardous Waste"

  • The full chemical name: "Didodecyl Hydrogen Phosphate"

  • The CAS Number: "7057-92-3"

  • The primary hazard(s): "Eye Irritant"

  • The date of accumulation (the date the first drop of waste was added to the container)

  • The name and contact information of the generating laboratory/researcher

Step 4: Storage

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 5: Final Disposal

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.

  • Professional Disposal: Hazardous waste must be disposed of through a licensed and accredited hazardous waste management company. Incineration is a common and effective method for the disposal of many organic compounds, including organophosphate esters.[4]

V. Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

A. Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and your institution's EHS department immediately.

  • Contain: If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pads or vermiculite).

  • Clean-up: Wearing appropriate PPE, carefully clean the affected area. All materials used for clean-up must be placed in the hazardous waste container for didodecyl hydrogen phosphate.

  • Ventilate: Ensure the area is well-ventilated during and after the clean-up.

B. Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

VI. Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of didodecyl hydrogen phosphate.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_protocol Disposal Protocol cluster_emergency Emergency Procedures waste_minimization Waste Minimization - Procure only needed quantity - Prepare minimal stock solutions ppe_selection PPE Selection - Safety glasses/goggles - Nitrile gloves - Lab coat segregation Step 1: Segregation - Designate as hazardous waste - Separate from other waste streams ppe_selection->segregation containerization Step 2: Containerization - Use compatible, sealed container segregation->containerization labeling Step 3: Labeling - 'Hazardous Waste' - Chemical name & CAS - Hazards and date containerization->labeling storage Step 4: Storage - Satellite Accumulation Area - Secondary containment labeling->storage final_disposal Step 5: Final Disposal - Contact EHS for pickup storage->final_disposal spill Spill Response - Evacuate, Alert, Contain, Clean exposure Exposure Response - Eye, Skin, Inhalation, Ingestion

Caption: Decision workflow for the safe disposal of didodecyl hydrogen phosphate.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of didodecyl hydrogen phosphate, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. Didodecyl phosphate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Chemsrc. didodecyl hydrogen phosphate | CAS#:7057-92-3. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Didecyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety protocols for handling Didecyl Hydrogen Phosphate (DDP), a dialkyl phosphoric acid extractant. This guide synthesizes industrial hygiene standards with practical laboratory logistics, using the well-characterized analog Bis(2-ethylhexyl) phosphate (D2EHPA) as a toxicological proxy where specific data for the C10-chain variant is limited.

Hazard Profile & Risk Assessment

To select the correct PPE, one must understand the "Why." Didecyl hydrogen phosphate is not merely an irritant; it is a surfactant-acid hybrid . This means it lowers surface tension, allowing it to penetrate skin crevices and fabric weaves faster than simple mineral acids, while delivering a corrosive proton payload.

  • Primary Hazard: Skin Corrosion (Category 1B/1C) and Serious Eye Damage (Category 1) .

  • Secondary Hazard: Respiratory irritation (if aerosolized) and chronic dermatitis.

  • Mechanism: The phosphate head group protonates tissue proteins, while the lipophilic decyl tails facilitate deep dermal absorption.

Critical Warning: Standard latex gloves offer zero protection against organophosphorus extractants. The compound will permeate latex in seconds.

PPE Selection Matrix

The choice of glove material depends entirely on the matrix —whether you are handling the pure acid or a solution in an organic diluent (e.g., Kerosene/Dodecane).

Glove Compatibility Data
Glove MaterialPure DDP HandlingDDP in Kerosene/Aliphatic DiluentBreakthrough TimeLogic
Nitrile (High-Grade) Acceptable (Splash) Recommended >240 min (Diluted)Nitrile resists the aliphatic diluent well but slowly degrades in pure acid.
Butyl Rubber Recommended AVOID >480 min (Pure)Excellent against the acid, but kerosene will swell and degrade butyl rubber rapidly.
Viton® (Fluoroelastomer) Excellent Excellent >480 min (Both)The "Gold Standard" for mixed organic/acid environments, though expensive.
Neoprene GoodFair~120 minA decent middle ground, but inferior to Nitrile for diluents and Butyl for acid.
Latex DANGEROUS DANGEROUS <1 minImmediate permeation. Do not use.
Core PPE Requirements
  • Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory. A Face Shield (8-inch) is required for pouring volumes >500 mL or when working with pressurized extraction lines.

  • Body Protection: Chemical-resistant lab coat (poly-cotton blend is insufficient for spills; use a rubberized apron for bulk handling).

  • Respiratory: If heating or spraying (e.g., mixer-settler operation), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive band).

PPE Decision Logic (Visualization)

The following logic flow ensures you select the correct glove based on your specific experimental step.

PPE_Selection Start Start: Handling Didecyl Hydrogen Phosphate State What is the physical state? Start->State Pure Pure Liquid / Viscous Paste State->Pure Diluted Diluted in Organic Solvent (e.g., Kerosene, Dodecane) State->Diluted GlovePure PRIMARY: Butyl Rubber (0.7mm) SECONDARY: Heavy Nitrile (Double gloved) Pure->GlovePure Viton Universal Option: Viton® (Use if budget allows) Pure->Viton Alternative GloveDilute PRIMARY: Nitrile (High-Dexterity) AVOID: Butyl (Swells in Kerosene) Diluted->GloveDilute Diluted->Viton Alternative

Caption: Decision tree for glove selection based on solvent matrix compatibility.

Operational Protocols

Protocol A: Safe Handling & Transfer
  • Causality: High viscosity of pure DDP leads to "stringing" or dripping during pouring.

  • Pre-Check: Verify glove integrity by inflating with air (pneumatic test) before donning.

  • Heating: If the DDP is too viscous, warm to 40°C in a water bath. Never use a heat gun, which can create localized hot spots and aerosols.

  • Transfer: Use positive-displacement pipettes or glass syringes. Avoid pouring from the lip of the bottle to prevent drips running down the exterior.

  • Double-Gloving: Wear a thin disposable nitrile glove under your chemical-resistant outer glove. This allows you to doff the outer glove safely if contaminated without exposing skin.

Protocol B: Spill Response & Neutralization
  • Self-Validating Step: The cessation of fizzing/bubbling confirms neutralization.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize: Do not wipe up pure acid. Apply a weak base slurry: Sodium Carbonate (Soda Ash) or Calcium Carbonate .

    • Why? Strong bases (NaOH) generate excessive heat (exotherm) which can vaporize the extractant.

  • Wait: Allow reaction to proceed until CO₂ evolution stops.

  • Absorb: Cover the neutralized paste with vermiculite or dry sand.

  • Disposal: Scoop into a high-density polyethylene (HDPE) pail labeled "Organic Phosphorus Waste."

Disposal Logistics

Didecyl hydrogen phosphate is an organophosphorus compound and cannot be poured down the drain. It persists in the environment and can chelate heavy metals in wastewater streams.

Waste StreamClassificationDisposal Method
Pure DDP Hazardous OrganicHigh-temperature incineration (requires phosphorus scrubber).
DDP + Kerosene Flammable OrganicFuel blending/Incineration.
Solid Waste (Spill) Contaminated DebrisSolid hazardous waste bin (sealed).

References

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Dialkyl Phosphates & Safety Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.